Bromoacetamido-PEG11-azide
Description
BenchChem offers high-quality Bromoacetamido-PEG11-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoacetamido-PEG11-azide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H51BrN4O12 |
|---|---|
Molecular Weight |
691.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |
InChI |
InChI=1S/C26H51BrN4O12/c27-25-26(32)29-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-30-31-28/h1-25H2,(H,29,32) |
InChI Key |
NCUYWFZRLBRWFD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
What is Bromoacetamido-PEG11-azide?
An In-Depth Technical Guide to Bromoacetamido-PEG11-azide: A Heterobifunctional Crosslinker for Advanced Bioconjugation
Abstract
Bromoacetamido-PEG11-azide is a heterobifunctional crosslinking reagent that has become an indispensable tool in modern bioconjugation, chemical biology, and therapeutic development. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. The molecule's architecture features three distinct components: a thiol-reactive bromoacetamido group for covalent attachment to cysteine residues, a terminal azide group that serves as a handle for bioorthogonal "click" chemistry, and a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This unique combination enables the precise and stable linkage of biomolecules, enhancing their therapeutic and diagnostic potential. We will explore the fundamental chemical properties, reaction mechanisms, and core applications of this linker, with a particular focus on its role in constructing Antibody-Drug Conjugates (ADCs) and other complex bioconjugates. Detailed, field-proven protocols are provided to empower scientists to effectively implement this versatile reagent in their research and development workflows.
Introduction to Bromoacetamido-PEG11-azide
In the pursuit of targeted therapeutics and sophisticated biological probes, the ability to link distinct molecular entities with precision and stability is paramount. Bromoacetamido-PEG11-azide emerges as a superior reagent designed for this purpose. It is classified as a heterobifunctional crosslinker because it possesses two different reactive ends, allowing for sequential, controlled conjugation reactions.
The molecule's utility is derived from its three integrated functional domains:
-
The Bromoacetamido Group : This is a potent electrophilic moiety that exhibits high reactivity and selectivity towards nucleophilic sulfhydryl (thiol) groups, which are primarily found on cysteine residues within proteins and peptides. This reaction forms a highly stable thioether bond, offering a significant advantage over other thiol-reactive chemistries.[1][2]
-
The Azide Group (N₃) : Positioned at the opposite terminus, the azide is a bioorthogonal functional group. It is exceptionally stable under most biological conditions and does not react with native functional groups found in biomolecules.[3] Its utility is realized in its specific reaction with alkyne-containing molecules via azide-alkyne cycloaddition, a cornerstone of "click chemistry".[3][4][5]
-
The PEG11 Spacer : Bridging the two reactive ends is a discrete polyethylene glycol (dPEG®) chain consisting of 11 ethylene glycol units. This spacer is not merely a passive linker; it imparts critical physicochemical properties to the final conjugate, including enhanced aqueous solubility, increased hydrodynamic volume, and reduced immunogenicity.[6][7][8][9][10]
Physicochemical Properties
A thorough understanding of the reagent's properties is essential for designing successful conjugation strategies, including calculating molar ratios, choosing appropriate solvents, and ensuring long-term stability.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₆H₅₁BrN₄O₁₂ | [8][11][12] |
| Molecular Weight | 691.61 g/mol | [8][11][12][13] |
| Appearance | Solid or viscous liquid | [13] |
| Purity | Typically >95% | [8][12] |
| Spacer Length | 39 atoms, ~46.0 Å | [7][8][12] |
| Solubility | Soluble in DMSO, DMF, DMAC, Methylene Chloride | [8][11][12] |
| Storage Conditions | -20°C, desiccated, protected from light | [7][8][10][13] |
| Shipping Conditions | Ambient temperature | [8][12][13] |
Expert Insight on Handling and Storage: Bromoacetamido-PEG11-azide and other dPEG® reagents are hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and a reduction in reactivity.[7][8][10][12] It is imperative to store the reagent under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Before use, the vial must be allowed to equilibrate to room temperature completely before opening to prevent condensation from forming inside.[7][10][12] Stock solutions should be prepared in dry, anhydrous solvents like DMSO or DMF and used promptly or stored in small aliquots at -20°C.
Reaction Mechanisms and Scientific Rationale
The power of Bromoacetamido-PEG11-azide lies in its two distinct and controllable chemical reactions.
Thiol-Reactive Conjugation via Bromoacetamide
The bromoacetamido group reacts with thiols via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
-
Mechanism: The deprotonated thiol group (thiolate, -S⁻) of a cysteine residue acts as a potent nucleophile. It attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion, which is an excellent leaving group. This reaction results in the formation of a robust and irreversible thioether bond.
-
Causality of pH Choice: The pKa of a typical cysteine thiol is around 8.3.[2] To achieve efficient conjugation, the reaction buffer must have a pH that is high enough to deprotonate a significant fraction of the thiol groups into the more nucleophilic thiolate form, but not so high as to promote side reactions with other amino acid residues like lysine.[2] Therefore, a pH range of 7.5-8.5 is optimal for maximizing both the rate and selectivity of the reaction towards cysteines.[2]
-
The Stability Advantage: The thioether linkage formed is significantly more stable than the thiosuccinimide bond created by maleimide-thiol reactions. The latter is susceptible to a retro-Michael addition, particularly in the presence of other thiols (like glutathione in plasma), which can lead to premature deconjugation of the payload in vivo.[1][2] The bromoacetamide linkage provides superior conjugate stability, a critical factor in the development of long-circulating therapeutics like ADCs.[1]
Bioorthogonal Ligation via Azide "Click" Chemistry
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, bioorthogonal, and produce minimal byproducts under mild, often aqueous, conditions.[5] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism (CuAAC): This reaction joins the azide group of our linker with a terminal alkyne on a second molecule (e.g., a cytotoxic drug, a fluorescent probe). It is not a spontaneous reaction but is accelerated by orders of magnitude in the presence of a Copper(I) catalyst.[4] The Cu(I) ion coordinates with the alkyne, activating it for cycloaddition with the azide, ultimately forming a stable 1,4-disubstituted 1,2,3-triazole ring.
-
Practical Considerations: Since Cu(I) is unstable and readily oxidizes to the inactive Cu(II) state, it is typically generated in situ by adding a reducing agent, such as sodium ascorbate, to a Cu(II) salt like copper(II) sulfate (CuSO₄).[14] Furthermore, to prevent copper precipitation and enhance catalytic efficiency in aqueous buffers, a stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[3][14]
-
Alternative Click Chemistries:
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Utilizes a ruthenium catalyst to produce the 1,5-disubstituted triazole regioisomer, which can be useful for specific structural requirements.[4][15]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is critical for live-cell imaging or in vivo applications where copper toxicity is a concern.[5] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts directly with the azide without the need for a metal catalyst.[7]
-
Core Application: Synthesis of Antibody-Drug Conjugates (ADCs)
A primary application for Bromoacetamido-PEG11-azide is in the construction of ADCs. The goal is to attach a highly potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells, thereby minimizing off-target toxicity.
The workflow involves a two-stage sequential conjugation strategy:
-
Stage 1: The antibody's interchain disulfide bonds are partially reduced to expose free cysteine thiols. The bromoacetamido end of the linker is then reacted with these thiols to create an azide-functionalized antibody.
-
Stage 2: An alkyne-modified cytotoxic drug is then "clicked" onto the azide handles on the antibody using CuAAC, completing the ADC assembly.
Detailed Experimental Protocols
The following protocols provide a robust starting point. Note: Optimization of molar equivalents, reaction times, and purification methods is critical for each specific antibody and payload combination.
Protocol 1: Thiol-Specific Labeling of an Antibody
Objective: To conjugate Bromoacetamido-PEG11-azide to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a phosphate-free buffer (e.g., PBS adjusted to pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 10 mM in water, freshly prepared).
-
Bromoacetamido-PEG11-azide.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 50 mM HEPES or phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 8.0.
-
Quenching Solution: 100 mM N-acetylcysteine in water.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) system.
Methodology:
-
Antibody Preparation:
-
Adjust the concentration of the mAb to 2-10 mg/mL in a suitable buffer.
-
Expert Rationale: TCEP is chosen as the reducing agent because it is highly selective for disulfide bonds and, unlike DTT, does not contain a free thiol that could react with the bromoacetamide linker.
-
Add a 5-10 fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 60-90 minutes to achieve partial reduction of the interchain disulfides.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of Bromoacetamido-PEG11-azide in anhydrous DMSO. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Remove the excess TCEP from the reduced antibody using a desalting column, exchanging the antibody into the pre-chilled (4°C) Conjugation Buffer (pH 8.0).
-
Immediately add a 10-20 fold molar excess of the Bromoacetamido-PEG11-azide stock solution to the reduced mAb.
-
Incubate the reaction at 4°C for 4-6 hours or at room temperature for 1-2 hours with gentle mixing. The optimal conditions should be determined empirically.
-
-
Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 2-5 mM (a ~10-fold molar excess over the initial linker amount). Incubate for 20 minutes at room temperature. This will consume any unreacted bromoacetamide groups.
-
-
Purification:
-
Purify the resulting azide-functionalized antibody (mAb-PEG-N₃) from excess linker and quenching reagent using SEC or repeated cycles with desalting columns. The final product should be in a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Characterize the product using methods such as HIC-HPLC or Mass Spectrometry to determine the average linker-to-antibody ratio (LAR).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Purified mAb-PEG-N₃ (from Protocol 1).
-
Alkyne-modified payload (e.g., drug, dye).
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
THPTA ligand solution (e.g., 100 mM in water).
-
Sodium Ascorbate solution (e.g., 100 mM in water, must be prepared fresh immediately before use ).[14]
-
Anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare the catalyst premix: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ + 10 µL of 100 mM THPTA). Let it stand for 2-3 minutes.[14]
-
-
The "Click" Reaction:
-
To the mAb-PEG-N₃ solution (at 1-5 mg/mL in Reaction Buffer), add the alkyne-payload stock solution to achieve a 5-10 fold molar excess relative to the number of azide sites. Mix gently.
-
Add the catalyst premix to the reaction mixture to achieve a final concentration of ~250 µM Cu²⁺ / 1.25 mM THPTA.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Final Purification:
-
Purify the final ADC conjugate from the catalyst, excess payload, and other small molecules.
-
Expert Rationale: The choice of purification method depends on the properties of the ADC. SEC is effective for removing all small molecule impurities.[] If the payload significantly alters the charge or hydrophobicity of the antibody, Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) may be required to separate unconjugated antibody from the desired ADC species.[][17][18]
-
Buffer exchange the final ADC into a formulation buffer suitable for long-term storage (e.g., containing stabilizers like sucrose or polysorbate) and store at 4°C or -80°C.
-
Conclusion
Bromoacetamido-PEG11-azide stands out as a highly effective and versatile heterobifunctional crosslinker. Its design thoughtfully combines a stable, thiol-selective bromoacetamide group with a bioorthogonal azide handle, all connected by a beneficial PEG spacer. The ability to perform sequential conjugations with high efficiency and control makes it an invaluable asset for constructing advanced biomolecules. For professionals in drug development, particularly in the fields of ADCs and PROTACs, mastering the use of this reagent provides a reliable pathway to creating next-generation therapeutics with enhanced stability, solubility, and performance.
References
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Verma, A., & Taneja, R. (2014). Purification of pegylated proteins. PubMed, 25(11), 1353-64. [Link]
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Zydney, A. L. (2008). Purification and Production of Pegylated Proteins using Membrane Processes. Blacklight. [Link]
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Schlapschy, M., & Skerra, A. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
- Frie, S. S., et al. (2014). Purification of pegylated polypeptides.
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 172-203. [Link]
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Merna, J., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 987-995. [Link]
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AxisPharm. (n.d.). Bis-Bromoacetamido-PEG11. AxisPharm. [Link]
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Bargh, T. J., et al. (2019). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry, 10(1), 15-20. [Link]
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Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. [Link]
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Chao, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of Proteome Research, 22(3), 856-866. [Link]
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Vector Labs. (n.d.). BROMOACETAMIDO-DPEG®₁₁-AZIDE. AWS. [Link]
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Bromoacetamido-PEG11-azide: A Comprehensive Guide to Heterobifunctional Bioconjugation
Executive Summary
In the rapidly evolving landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of a crosslinker dictates the stability, solubility, and efficacy of the final construct. Bromoacetamido-PEG11-azide (CAS: 2172677-17-5) has emerged as a premier heterobifunctional linker. By combining the irreversible thiol-reactivity of a bromoacetamide group with the bioorthogonal precision of an azide handle, separated by a highly hydrophilic 11-unit polyethylene glycol (PEG) spacer, this molecule solves critical challenges in modern bioconjugation.
This whitepaper provides an authoritative, in-depth analysis of the chemical properties, mechanistic causality, and validated experimental protocols for utilizing Bromoacetamido-PEG11-azide in advanced drug development[1].
Chemical Architecture & Physicochemical Properties
Understanding the quantitative properties of a linker is the first step in predicting its behavior in aqueous biological systems. The 11-unit PEG chain provides a precise spatial separation of approximately 40–45 Å, which is critical for minimizing steric hindrance between a bulky protein and its payload[2].
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | N-Bromoacetyl-PEG11-azide (or BrCH2CONH-PEG11-N3) |
| CAS Number | 2172677-17-5 |
| Molecular Weight | 691.6 g/mol |
| Molecular Formula | C26H51BrN4O12 |
| Spacer Length | 11 PEG units (~40-45 Å) |
| Solubility | Highly soluble in water, DMSO, DMF, and DCM |
| Target Reactivity | Sulfhydryl (-SH) via Bromoacetamide; Alkyne via Azide (-N3) |
| Storage Conditions | -20°C, desiccated, protected from light |
Mechanistic Profiling: The Causality of Dual Reactivity
To design a self-validating experimental system, researchers must understand the causality behind the reactivity of each functional group in Bromoacetamido-PEG11-azide.
The Bromoacetamide Electrophile: Irreversible Thiol Alkylation
Unlike maleimides, which are prone to retro-Michael addition reactions in systemic circulation (leading to premature payload release and off-target toxicity), bromoacetamides form an irreversible thioether bond via an SN2 nucleophilic substitution mechanism.
-
Causality for Choice: At a strictly controlled physiological pH (7.5–8.0), the sulfhydryl group of a cysteine residue exists partially as a highly nucleophilic thiolate anion. Bromoacetamides are specifically calibrated to react with this thiolate. They are slightly less reactive than iodoacetamides, which is a strategic advantage: it drastically reduces the off-target alkylation of primary amines (lysine) or imidazoles (histidine), ensuring site-specific conjugation.
The Azide Handle: Bioorthogonal Click Chemistry
The terminal azide (-N3) is biologically inert. It will not cross-react with native amines, carboxyls, or thiols.
-
Causality for Choice: This inertness allows the azide to act as a "stealth" handle until it is exposed to an alkyne. It can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or, more preferably for sensitive biologics, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes like DBCO or BCN [3].
The PEG11 Spacer: Hydrodynamic Shielding
Hydrophobic payloads (like many cytotoxins or PROTAC ligands) often cause protein aggregation. The PEG11 chain acts as a hydrodynamic shield, masking the hydrophobicity of the payload and maintaining the solubility of the entire conjugate.
Caption: Bioconjugation pathway of Bromoacetamido-PEG11-azide via thioether formation and SPAAC.
Experimental Methodology: Self-Validating Conjugation Protocol
The following protocol details a highly controlled, step-by-step methodology for conjugating a DBCO-modified payload to a cysteine-bearing protein using Bromoacetamido-PEG11-azide. This protocol is designed as a self-validating system: each step includes a specific biochemical rationale to prevent downstream failures.
Phase 1: Mild Reduction of Disulfides
-
Prepare Protein: Dissolve the target protein in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.5). Rationale: EDTA chelates trace metals that could prematurely oxidize free thiols.
-
Add TCEP: Add 2–5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at 37°C. Rationale: TCEP selectively reduces disulfides without reacting with the downstream bromoacetamide, unlike DTT or β-mercaptoethanol which would consume the linker.
Phase 2: Thiol Alkylation (Introduction of the Azide)
-
Buffer Exchange (Optional but Recommended): Pass the reduced protein through a desalting column to remove excess TCEP.
-
Linker Addition: Dissolve Bromoacetamido-PEG11-azide in anhydrous DMSO (to a 10 mM stock). Add 5–10 molar equivalents of the linker to the protein solution. Ensure final DMSO concentration remains <10% to prevent protein denaturation.
-
Incubation: Incubate the reaction in the dark at Room Temperature (RT) for 2 to 4 hours. Rationale: Bromoacetamides are light-sensitive; dark incubation prevents photolytic degradation of the bromide leaving group.
Phase 3: Bioorthogonal Click (SPAAC)
-
Remove Excess Linker: Purify the Protein-PEG11-azide intermediate using a centrifugal filter unit (e.g., Amicon) or Size Exclusion Chromatography (SEC).
-
Add Payload: Add 1.5–3 molar equivalents of a DBCO-modified payload (e.g., DBCO-fluorophore or DBCO-drug) to the purified intermediate.
-
Incubation: Incubate overnight at 4°C. Rationale: SPAAC is slower than CuAAC, but performing it at 4°C overnight ensures complete conversion while preserving the tertiary structure of the protein.
Phase 4: Validation
-
LC-MS Analysis: Validate the conjugation by Liquid Chromatography-Mass Spectrometry. You should observe a distinct mass shift corresponding to the exact molecular weight of the linker (minus HBr) plus the payload.
Caption: Step-by-step experimental workflow for self-validating bioconjugation.
Conclusion
Bromoacetamido-PEG11-azide represents a gold-standard crosslinker for modern drug development. By leveraging the irreversible nature of bromoacetamide-thiol chemistry and the bioorthogonal safety of azide-alkyne click chemistry, researchers can construct highly stable, soluble, and precisely engineered bioconjugates. Adhering to the causality-driven protocols outlined in this guide ensures high-yield syntheses and robust downstream in vivo performance.
References
-
AxisPharm. "Azide PEG, Azide linker for Click Chemistry Reactions." AxisPharm Technical Resources, [Link]
An In-depth Technical Guide to Bromoacetamido-PEG11-azide: Mechanism and Application
This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Bromoacetamido-PEG11-azide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of its constituent functional groups, offering field-proven insights and detailed experimental protocols to empower your bioconjugation strategies.
Introduction: The Power of Heterobifunctional Design
Bromoacetamido-PEG11-azide is a powerful chemical tool designed for two-step sequential bioconjugation. Its architecture features three distinct components: a thiol-reactive bromoacetamido group, a bio-inert PEG11 spacer, and a bioorthogonal azide handle. This heterobifunctional nature allows for the precise and controlled linkage of two different molecules, making it an invaluable reagent in fields such as antibody-drug conjugate (ADC) development, proteomics, and targeted drug delivery.[1]
This guide will deconstruct the molecule, examining the mechanism of action of each component to provide a complete operational understanding.
Section 1: The Bromoacetamido Moiety - A Thiol-Reactive Anchor
The bromoacetamido group is a potent electrophile designed for the specific alkylation of nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues within proteins and peptides.[2][3]
Mechanism of Action: SN2 Alkylation
The primary reaction mechanism is a second-order nucleophilic substitution (SN2). The deprotonated thiol group of a cysteine residue, the highly nucleophilic thiolate anion (S⁻), attacks the electrophilic carbon atom adjacent to the bromine. This concerted reaction displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a highly stable and essentially irreversible thioether bond.[4][5]
Critical Reaction Parameters: The Role of pH
The efficiency and selectivity of the bromoacetamide-thiol reaction are critically dependent on the pH of the reaction buffer.[6]
-
Optimal pH (7.5 - 8.5): The pKa of a typical cysteine thiol group is approximately 8.3-8.6.[4][7] Performing the reaction in a slightly basic buffer ensures that a significant population of cysteine residues are deprotonated to the more reactive thiolate form, thus accelerating the desired reaction.[6]
-
Side Reactions: While highly selective for cysteines under optimal conditions, bromoacetamide can react with other nucleophilic amino acid side chains, particularly at non-optimal pH.
-
Histidine: The imidazole ring of histidine (pKa ≈ 6.0) becomes a competing nucleophile at neutral or slightly acidic pH.[4]
-
Lysine: The ε-amino group of lysine (pKa ≈ 10.5) becomes significantly reactive at pH values above 9.0.[4]
-
Methionine: The thioether side chain of methionine can be alkylated, though this is generally a slower side reaction.[4][8]
-
Controlling the pH is therefore the most critical experimental choice for ensuring the chemoselectivity of the initial conjugation step.
dot graph "Bromoacetamide_Thiol_Reaction" { layout=neato; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
// Nodes
Protein_Cys [label="Protein-Cys-SH", pos="0,1.5!", fillcolor="#FFFFFF"];
Thiolate [label="Protein-Cys-S⁻\n(Nucleophilic Thiolate)", pos="2.5,1.5!", fillcolor="#FFFFFF"];
Bromoacetamide [label=
// Edges Protein_Cys -> Thiolate [label="pH > 7.5", dir=back, style=dashed]; Thiolate -> TransitionState [label="Sₙ2 Attack", color="#4285F4"]; Bromoacetamide -> TransitionState [color="#4285F4"]; TransitionState -> Product [color="#4285F4"]; TransitionState -> Br_minus [style=dashed, color="#EA4335"]; } Caption: SN2 mechanism of bromoacetamide alkylating a cysteine residue.
Experimental Protocol: Cysteine-Specific Protein Labeling
This protocol provides a general framework for labeling a protein with Bromoacetamido-PEG11-azide.
-
Protein Preparation:
-
Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) at pH 7.5-8.0 is a suitable starting point.[9]
-
If the protein has been stored in a reducing buffer, a buffer exchange step using a desalting column or dialysis is required prior to conjugation.
-
The protein concentration should typically be between 1-10 mg/mL.[9]
-
-
Reagent Preparation:
-
Allow the Bromoacetamido-PEG11-azide reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
-
-
Conjugation Reaction:
-
Quenching:
-
(Optional but recommended) Quench any unreacted bromoacetamide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM. Incubate for 30 minutes.[9]
-
-
Purification:
-
Remove excess, unreacted Bromoacetamido-PEG11-azide and quenching reagents via size-exclusion chromatography (SEC) or dialysis.
-
Section 2: The PEG11 Spacer - Engineering Physicochemical Properties
The 11-unit polyethylene glycol (PEG) chain is not merely a linker; it is a critical component that modulates the properties of the final conjugate.[11]
-
Enhanced Solubility: PEG is highly hydrophilic, which can significantly improve the aqueous solubility of the conjugated molecule, a crucial factor when working with hydrophobic payloads.[12][13]
-
Reduced Immunogenicity: The flexible PEG chain creates a hydration shell around the conjugate, which can mask immunogenic epitopes and reduce the likelihood of an adverse immune response.[11]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces its clearance by the kidneys and prolongs its circulation half-life in the body.[11][]
-
Steric Separation: The linker provides physical space between the two conjugated molecules, minimizing the risk that one will interfere with the biological activity of the other.[13]
Section 3: The Azide Handle - A Gateway to Bioorthogonal Chemistry
The terminal azide group (N₃) is the second reactive handle. It is considered bioorthogonal, meaning it is chemically inert to most functional groups found in biological systems, allowing for a highly specific second conjugation step.[][16] The azide is primarily used in "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[17]
Mechanism 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry, joining an azide with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[17][18]
The reaction proceeds through a multi-step catalytic cycle mediated by a copper(I) catalyst.[] Growing evidence points to a dinuclear copper intermediate as the kinetically favored pathway.[17][20] The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[17][21] Ligands such as THPTA or BTTAA are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency.[22][23]
dot graph "CuAAC_Mechanism" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: CuAAC Reaction on a Protein
This protocol describes the conjugation of an azide-functionalized protein to an alkyne-containing molecule.
-
Reagent Preparation:
-
Protein: Azide-functionalized protein (from Section 1) in a compatible buffer (e.g., PBS, pH 7.4).
-
Alkyne Payload: Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Copper Source: Prepare a 20-50 mM stock solution of CuSO₄ in water.[24]
-
Ligand: Prepare a 100 mM stock solution of THPTA or BTTAA in water.[24]
-
Reducing Agent: Prepare fresh a 100-300 mM stock solution of sodium ascorbate in water immediately before use.[23][24]
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-functionalized protein, and the alkyne payload (use a 5- to 20-fold molar excess of the alkyne).
-
Add the ligand solution, followed by the CuSO₄ solution. A final concentration of 1-2 mM CuSO₄ and a 1:5 ratio of copper to ligand is a good starting point.[23]
-
Vortex gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[22][25]
-
-
Incubation & Purification:
Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC that proceeds without a metal catalyst.[26] The driving force is the high ring strain of a cyclic alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[26][27][28] This inherent strain lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[27] The absence of a cytotoxic copper catalyst makes SPAAC the preferred method for applications in living cells or in vivo.[][26]
dot graph "SPAAC_Mechanism" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: The catalyst-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: SPAAC Reaction on a Protein
This protocol details the conjugation of an azide-functionalized protein to a strained alkyne (e.g., a DBCO-functionalized molecule).
-
Reagent Preparation:
-
Protein: Azide-functionalized protein (from Section 1) in a compatible buffer (e.g., PBS, pH 7.4).
-
Strained Alkyne: Prepare a stock solution (e.g., 10 mM) of the DBCO- or BCN-functionalized molecule in anhydrous DMSO.[29]
-
-
Conjugation Reaction:
-
Incubation & Purification:
Data Presentation: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required[17] | None (driven by ring strain)[27] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Biocompatibility | Potentially cytotoxic due to copper[26] | Highly bioorthogonal, suitable for in vivo use[] |
| Kinetics | Generally very fast (minutes to hours)[21] | Slower (hours to overnight)[26][30] |
| Reagent Size | Terminal alkyne is small | Strained alkyne is bulky and hydrophobic |
| Product | 1,4-regioisomer exclusively[18] | Mixture of regioisomers (triazole) |
Section 4: Integrated Workflow & Conclusion
The dual reactivity of Bromoacetamido-PEG11-azide enables a powerful and modular approach to creating complex bioconjugates. The first step anchors the linker to a thiol-containing molecule, introducing an azide handle. This intermediate can then be reliably and specifically conjugated to a second molecule containing a corresponding alkyne (for CuAAC) or strained alkyne (for SPAAC).
dot graph "Integrated_Workflow" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: Two-step sequential conjugation workflow using Bromoacetamido-PEG11-azide.
Conclusion
Bromoacetamido-PEG11-azide offers a robust and versatile platform for advanced bioconjugation. By understanding the distinct mechanisms of its thiol-reactive bromoacetamido group and its bioorthogonal azide handle, researchers can rationally design and execute precise, multi-step conjugation strategies. The judicious control of reaction parameters, particularly pH in the initial alkylation step and the choice between copper-catalyzed or strain-promoted click chemistry for the second step, is paramount to achieving high-yield, high-purity conjugates for a wide array of applications in research, diagnostics, and therapeutics.
References
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Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
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Wiley Online Library. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
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Springer Nature. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]
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AxisPharm. (n.d.). Bis-Bromoacetamido-PEG11. Retrieved from [Link]
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iGEM 2014. (n.d.). SPAAC Reaction: Bio-Orthogonal Click Chemistry. Retrieved from [Link]
-
Ting Laboratory. (2013, July 25). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Retrieved from [Link]
-
Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based). Retrieved from [Link]
-
SpringerLink. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Retrieved from [Link]
-
RSC Publishing. (2016, September 27). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Retrieved from [Link]
-
PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
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Bromoacetamido-PEG11-azide molecular weight and spacer length
An In-Depth Technical Guide to Bromoacetamido-PEG11-azide: A Heterobifunctional Linker for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the precise and stable linkage of biomolecules is paramount. Heterobifunctional crosslinkers serve as the essential bridges that enable the creation of complex architectures like antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces. Bromoacetamido-PEG11-azide stands out as a highly versatile and efficient reagent in this class. It features three distinct components: a thiol-reactive bromoacetamido group, a bioorthogonal azide handle for click chemistry, and a discrete 11-unit polyethylene glycol (PEG) chain that imparts favorable physicochemical properties.
This guide provides a comprehensive technical overview of Bromoacetamido-PEG11-azide, detailing its core properties, reaction mechanisms, and proven applications. It is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for creating next-generation bioconjugates.
Part 1: Core Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is critical for its successful application. Bromoacetamido-PEG11-azide is a discrete (monodisperse) compound, meaning it has a single, defined molecular weight, unlike traditional, polydisperse PEG polymers. This ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.
| Property | Value | Source(s) |
| Molecular Weight | 691.61 g/mol | [1][2][3] |
| Chemical Formula | C₂₆H₅₁BrN₄O₁₂ | [1][2] |
| CAS Number | 2172677-17-5 | |
| Spacer Arm Length | 46.0 Å | [1][2] |
| Spacer Atom Count | 39 atoms | [1][2] |
| Purity | >98% | [1][2] |
| Appearance | Solid or viscous liquid | |
| Solubility | Methylene Chloride, DMF, DMSO | [1][2] |
Part 2: Reaction Mechanisms and Guiding Principles
The utility of Bromoacetamido-PEG11-azide stems from its two orthogonal reactive handles, which allow for sequential, controlled conjugation reactions.
Caption: Chemical structure of Bromoacetamido-PEG11-azide.
The Bromoacetamido Group: Thiol-Selective Alkylation
The bromoacetamido moiety is a highly efficient alkylating agent that reacts specifically with the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides.[4]
-
Mechanism: The reaction proceeds via an SN2 nucleophilic substitution. The deprotonated thiol (thiolate) anion, a potent nucleophile, attacks the carbon atom adjacent to the bromine, displacing the bromide leaving group. This forms a highly stable thioether bond.[5]
-
Optimal Reaction Conditions: The reactivity is pH-dependent. A slightly basic environment (pH 7.5–8.5) is optimal, as it facilitates the deprotonation of the cysteine thiol group (pKa ≈ 8.3-8.6) to the more nucleophilic thiolate form.[5]
-
Selectivity and Side Reactions: While highly selective for cysteines, minor side reactions can occur with other nucleophilic residues like histidine and methionine, particularly with prolonged reaction times or at non-optimal pH.[5]
-
Advantages over Maleimide Chemistry: The thioether bond formed by a bromoacetamide reaction is irreversible under physiological conditions.[] This contrasts with the thiosuccinimide linkage from maleimide-thiol reactions, which can undergo a retro-Michael addition, leading to potential deconjugation.[5][7] Therefore, bromoacetamide-based conjugates offer superior stability in biological systems.[1][5][7]
The Azide Group: A Gateway to Click Chemistry
The terminal azide group is one of the most reliable and versatile functional groups in bioconjugation, serving as a key partner in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry".[8][9][10] This family of reactions is prized for its high yield, specificity, and biocompatibility.[10][11]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction where the azide reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[8][11][12] The reaction is extremely efficient and can be performed in aqueous buffers, making it suitable for biomolecule modification.[8][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC provides a metal-free alternative.[9] In this approach, the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst.[1][2][13] The reaction is driven by the release of ring strain in the cyclooctyne.
Part 3: Practical Applications & Experimental Protocols
The dual-reactivity of Bromoacetamido-PEG11-azide makes it an ideal reagent for the multi-step synthesis of complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[][15]
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Experimental Protocol: Two-Step Synthesis of an ADC
This protocol outlines the general procedure for conjugating an alkyne-modified drug to a cysteine-containing antibody.
Materials:
-
Cysteine-engineered or reduced monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of thiols.
-
Bromoacetamido-PEG11-azide.
-
Anhydrous, amine-free DMSO or DMF for stock solutions.
-
Alkyne-functionalized payload (drug).
-
Quenching reagent (e.g., L-cysteine).
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a Cu(I)-stabilizing ligand (e.g., THPTA).[12]
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity column).
Step 1: Conjugation of Linker to Antibody (Thiol-Alkylation)
-
Preparation: Bring all reagents to room temperature. Prepare a stock solution of Bromoacetamido-PEG11-azide (e.g., 10-20 mM) in anhydrous DMSO.
-
Reaction Setup: Adjust the pH of the antibody solution to 8.0-8.5. Add the linker stock solution to the antibody solution to achieve a 5- to 10-fold molar excess of the linker.
-
Scientist's Note: A molar excess is used to drive the reaction to completion. The optimal ratio should be determined empirically to control the drug-to-antibody ratio (DAR). The pH is critical to ensure the cysteine thiol is sufficiently nucleophilic.[5]
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching: Add a quenching reagent (e.g., L-cysteine to a final concentration of 10-50 mM) to consume any unreacted bromoacetamido groups. Incubate for 30 minutes.[5]
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis into a copper-free buffer suitable for the next step. The product is the Antibody-PEG11-Azide intermediate.
Step 2: Conjugation of Payload to Intermediate (Click Chemistry)
-
Preparation: Prepare a stock solution of the alkyne-payload in DMSO. If using CuAAC, prepare a fresh catalyst solution by pre-mixing Copper(II) sulfate and the THPTA ligand.[12]
-
Reaction Setup: To the purified Antibody-PEG11-Azide intermediate, add the alkyne-payload (typically 2-5 fold molar excess over the azide).
-
Initiation (CuAAC): Add the Cu(II)/ligand solution, followed by the sodium ascorbate reducing agent to initiate the reaction.[12]
-
Scientist's Note: The ligand stabilizes the catalytic Cu(I) species, preventing oxidation and improving reaction efficiency, especially in aqueous environments.[12] For SPAAC, simply add the strained alkyne-payload and incubate.
-
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.
-
Final Purification & Characterization: Purify the final ADC using SEC or affinity chromatography to remove residual reagents and unconjugated payload.[16] Characterize the final product to determine the DAR, purity, and aggregation status using techniques like HIC-HPLC, RP-HPLC, and mass spectrometry.
Part 4: Handling and Storage
Proper handling is essential to maintain the reactivity and integrity of the reagent.
-
Storage: Store Bromoacetamido-PEG11-azide at -20°C, desiccated, and under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Handling: The compound is hygroscopic.[2] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous solvents like DMSO or DMF. These solutions can be stored for several days at -20°C. Minimize freeze-thaw cycles.
Conclusion
Bromoacetamido-PEG11-azide is a premier heterobifunctional crosslinker that provides a robust and versatile platform for advanced bioconjugation. The combination of a stable, thiol-reactive bromoacetamido group and a bioorthogonal azide handle allows for precise, sequential conjugation strategies. The discrete PEG11 spacer further enhances the properties of the resulting conjugate by improving solubility, increasing stability, and providing optimal spatial separation between linked molecules.[][17][18] Its successful application in the synthesis of ADCs and other complex biomolecular constructs underscores its value as a critical tool for researchers in chemistry, biology, and pharmaceutical science.
References
-
Click chemistry. Wikipedia. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. National Center for Biotechnology Information (PMC). [Link]
-
PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks. [Link]
-
Application of PEG Linker. AxisPharm. [Link]
-
Overview of PEG Linkers & Their Applications. Technology Networks. [Link]
-
Conjugation of antibodies with bifunctional chelating agents: isothiocyanate and bromoacetamide reagents, methods of analysis, and subsequent addition of metal ions. PubMed. [Link]
-
Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. National Center for Biotechnology Information (PMC). [Link]
-
Bis-Bromoacetamido-PEG11. AxisPharm. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
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Precision Bioconjugation: A Mechanistic and Methodological Guide to Bromoacetamido-PEG11-azide
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and advanced diagnostic probes, the structural integrity of the crosslinker dictates the in vivo success of the conjugate. Bromoacetamido-PEG11-azide (CAS: 2172677-17-5)[1] has emerged as a premier heterobifunctional linker, engineered to solve the systemic instability issues historically associated with traditional maleimide-based bioconjugation.
As an Application Scientist, I approach bioconjugation not as a series of blind steps, but as a system of chemical causality. This whitepaper deconstructs the mechanistic logic behind Bromoacetamido-PEG11-azide, provides comparative analytical data, and establishes a self-validating experimental workflow designed for absolute reproducibility.
Structural Anatomy & Chemical Logic
To master this crosslinker, one must understand the distinct purpose of its three structural domains:
-
The Bromoacetamide Warhead (Thiol-Reactive): Unlike maleimides that undergo reversible Michael additions, the bromoacetamide group reacts with thiolate anions via an
nucleophilic substitution. Bromide acts as an excellent leaving group, resulting in an irreversible thioether bond [2]. This irreversibility is critical for preventing premature payload release in systemic circulation[]. -
The PEG11 Spacer (Spatial & Solvation Control): The 11-unit polyethylene glycol (PEG) chain provides intense hydrophilicity. Causally, this prevents the hydrophobic aggregation often seen when attaching lipophilic payloads (like cytotoxic drugs or fluorophores) to proteins. Furthermore, PEG11 provides a precise spatial separation of approximately 40–45 Å, preventing steric hindrance between the payload and the protein's receptor-binding domains.
-
The Azide Handle (Bioorthogonal Click Chemistry): The terminal azide serves as a bioorthogonal anchor. It remains completely inert to native biological functional groups (amines, carboxyls, hydroxyls) but reacts with absolute specificity toward alkynes via Copper-catalyzed (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4].
Causality in Experimental Design: Bromoacetamide vs. Maleimide
For decades, N-ethylmaleimide (NEM) and its derivatives were the default choice for cysteine bioconjugation due to their rapid reaction kinetics at neutral pH[5]. However, the resulting thiosuccinimide ring is susceptible to retro-Michael addition, leading to payload transfer to serum albumin in vivo[].
The transition to haloacetamides like Bromoacetamido-PEG11-azide is a deliberate choice prioritizing stability over speed [6].
Comparative Profiling of Thiol-Reactive Warheads
| Parameter | Bromoacetamide | Maleimide |
| Primary Target | Cysteine (Thiolate anion) | Cysteine (Thiol) |
| Optimal pH Range | 7.5 – 8.5 | 6.5 – 7.5 |
| Reaction Kinetics (Neutral pH) | Slower | ~1000x faster than amines |
| Bond Stability | Irreversible (Stable Thioether) | Reversible (Retro-Michael Addition) |
| High pH Off-Target Risks | Lysine, Histidine alkylation | Primary amine cross-reactivity |
| Reagent Stability in Buffer | Moderate (Light sensitive) | Susceptible to rapid ring hydrolysis |
Mechanistic Logic of Thiol Alkylation
To achieve the irreversible thioether bond, the reaction environment must be precisely controlled. The pKa of a typical cysteine thiol is ~8.3[7]. Operating at pH 8.0 ensures a sufficient equilibrium shift toward the highly nucleophilic thiolate anion (
Logical flow of pH-dependent cysteine activation and irreversible thioether formation.
Self-Validating Experimental Protocols
A robust protocol is not a blind recipe; it is a self-validating system. The following two-stage workflow ensures that each chemical transformation is verified before proceeding to the next.
Step-by-step workflow for heterobifunctional conjugation using Bromoacetamido-PEG11-azide.
Phase 1: Thiol Alkylation (Protein-PEG11-Azide Generation)
Causality Check: Dithiothreitol (DTT) and
-
Reduction & Buffer Exchange: Reduce the target protein (1-5 mg/mL) with 10 mM DTT for 30 minutes. Immediately process the protein through a Zeba™ Spin Desalting Column pre-equilibrated with Reaction Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0). Note: EDTA is critical as it chelates trace metals that catalyze spontaneous thiol oxidation.
-
Reagent Preparation: Dissolve Bromoacetamido-PEG11-azide in anhydrous DMSO to a 100 mM stock. Do not store in aqueous buffers, as haloacetamides will slowly hydrolyze.
-
Conjugation: Add a 10-to-20-fold molar excess of the crosslinker to the protein. Incubate for 2–4 hours at room temperature. Crucial: Protect the reaction vessel from light, as bromoacetamides are photosensitive[7].
-
Self-Validation (Ellman’s Assay): Do not proceed blindly. React a small aliquot of your pre- and post-conjugation protein with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5]. Measure absorbance at 412 nm. You should observe a >90% reduction in free thiols, confirming successful PEG-azide attachment.
Phase 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Causality Check: While CuAAC click chemistry is highly efficient, copper catalysts induce reactive oxygen species (ROS) that degrade delicate proteins. SPAAC utilizes cyclooctynes (like DBCO or BCN) whose inherent ring strain drives the reaction without toxic metals.
-
Click Reaction: To the purified Protein-PEG11-azide intermediate, add a 2-to-5-fold molar excess of a DBCO-functionalized payload (e.g., DBCO-Fluorophore or DBCO-Drug).
-
Incubation: Incubate for 2–4 hours at room temperature or overnight at 4°C. The azide and DBCO will form a highly stable triazole linkage.
-
Self-Validation (Mass Spectrometry): Analyze the final conjugate via MALDI-TOF or ESI-MS. The mass shift must exactly match the combined molecular weight of the PEG11 crosslinker and the DBCO-payload, minus the displaced bromide ion.
Troubleshooting & Quality Control
Even with a validated protocol, biological matrices introduce variability. When deviations occur, rely on chemical logic to troubleshoot:
-
Symptom: Significant off-target labeling (e.g., mass shifts indicating multiple crosslinkers per protein despite only one free cysteine).
-
Causality: The reaction pH exceeded 8.5. At pH > 9.0, the
-amino group of lysine (pKa ~10.5) begins to deprotonate and aggressively competes for the bromoacetamide[8]. -
Correction: Strictly titrate the reaction buffer to pH 7.5–8.0 and reduce the crosslinker molar excess.
-
-
Symptom: Low Conjugation Efficiency (<50% thiol consumption).
-
Causality: Either the target cysteines re-oxidized into disulfides, or the cysteines are buried within the protein's hydrophobic core, preventing the bulky PEG11 crosslinker from accessing them.
-
Correction: Verify the efficiency of your desalting column. If steric hindrance is the issue, introduce a mild, non-interfering denaturant (e.g., 1-2 M Urea) during the alkylation step, provided the protein can spontaneously refold afterward.
-
References
Sources
Engineering Stable Bioconjugates: A Technical Guide to the Thiol-Reactive Bromoacetamido-PEG11-Azide Linker
Executive Summary
In the development of next-generation biotherapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)—the structural integrity of the linker is as critical as the payload itself. Bromoacetamido-PEG11-azide (CAS 2172677-17-5) has emerged as a premier heterobifunctional crosslinker (1)[1]. By combining a highly specific, thiol-reactive bromoacetamide group with a bioorthogonal azide handle, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer, this molecule offers an optimal balance of reactivity, physiological stability, and spatial flexibility.
Mechanistic Causality: The Case for Bromoacetamide
While maleimides have historically dominated thiol bioconjugation due to their rapid reaction kinetics, their use in long-circulating therapeutics is fundamentally flawed. The thiosuccinimide linkage formed by maleimide is susceptible to retro-Michael addition in physiological environments, leading to premature payload transfer to serum thiols like albumin ()[].
Conversely, bromoacetamide reacts with the sulfhydryl (-SH) group of cysteine via an irreversible SN2 nucleophilic substitution, yielding a highly stable thioether bond (3)[3].
Why choose bromoacetamide over the more reactive iodoacetamide? Iodoacetamide is highly reactive (second-order rate constant ~36 M⁻¹ min⁻¹ at pH 7) but suffers from promiscuity, frequently causing off-target alkylation of methionine, histidine, and the N-terminus (4)[4]. Bromoacetamide offers comparable efficiency but with a tighter specificity window, minimizing heterogeneous conjugate formation when the reaction pH is strictly controlled (5)[5].
The Synergistic Role of PEG11 and Azide
-
PEG11 Spacer: The 11-unit PEG chain acts as a hydrophilic reservoir. In ADC development, hydrophobic payloads often induce protein aggregation. The PEG11 linker masks this hydrophobicity, improves solubility, and provides a precise spatial separation of approximately 40 Å, preventing steric hindrance during target receptor engagement (6)[6].
-
Azide Handle: The terminal azide is highly selective and inert under physiological conditions, enabling downstream orthogonal conjugation via Copper-Catalyzed (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO or BCN groups (1)[1].
Quantitative Comparison of Thiol-Reactive Groups
| Feature | Maleimide | Iodoacetamide | Bromoacetamide |
| Reaction Mechanism | Michael Addition | SN2 Alkylation | SN2 Alkylation |
| Linkage Formed | Thiosuccinimide | Thioether | Thioether |
| Physiological Stability | Low (Retro-Michael risk) | High (Irreversible) | High (Irreversible) |
| Off-Target Risk | Low (at pH 6.5-7.5) | High (Met, His, Lys) | Low-Moderate (pH dependent) |
| Optimal Reaction pH | 6.5 – 7.5 | 7.5 – 8.0 | 7.5 – 8.5 |
Self-Validating Experimental Protocol: Cysteine Conjugation & Click Chemistry
To ensure reproducibility and scientific integrity, the following methodology incorporates self-validating checkpoints to confirm successful conjugation.
Phase 1: Disulfide Reduction
-
Action: Treat the target protein (1-5 mg/mL) with 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 37°C.
-
Causality: TCEP is utilized instead of DTT or β-mercaptoethanol because it does not contain thiols. This eliminates the need for a desalting step prior to adding the bromoacetamide linker, preventing premature re-oxidation of the disulfides (7)[7].
Phase 2: Buffer Optimization & Conjugation
-
Action: Exchange the protein into Conjugation Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
Causality: The pKa of a typical cysteine thiol is ~8.3. Adjusting the pH to 8.0 ensures a significant population of the highly nucleophilic thiolate anion (S⁻) required to attack the bromoacetamide, while staying below pH 9.0 to prevent off-target alkylation of lysine's ε-amino group (5)[5]. EDTA chelates trace metals that could catalyze thiol oxidation.
-
Action: Add a 10- to 20-fold molar excess of Bromoacetamido-PEG11-azide. Incubate for 2 hours at room temperature, strictly protected from light.
-
Causality: Haloacetamides are intrinsically photosensitive and can degrade in solution upon light exposure (7)[7].
Phase 3: Self-Validation & Quenching
-
Action: Remove a 10 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.
-
Causality: This provides a self-validating spectroscopic readout. A baseline absorbance reading confirms that all free thiols have been successfully alkylated.
-
Action: Quench the remaining reaction by adding L-cysteine to a final concentration of 50 mM, incubating for 15 minutes, followed by size-exclusion chromatography (SEC) to purify the Azide-functionalized protein.
Phase 4: SPAAC Click Chemistry
-
Action: Introduce a DBCO-functionalized payload (e.g., DBCO-toxin) at a 2-fold molar excess to the purified azide-protein. Incubate for 2-4 hours at room temperature. The strain-promoted reaction requires no toxic copper catalysts, preserving protein viability.
Visualizations
Workflow for synthesizing stable bioconjugates using Bromoacetamido-PEG11-Azide and Click Chemistry.
Decision matrix for selecting optimal thiol-reactive crosslinkers based on experimental parameters.
References
- BenchChem. "A Head-to-Head Comparison: 2-Bromoacetamide vs.
- BenchChem.
- BOC Sciences. "Several Ways of Thiol Coupling in ADCs."
- Thermo Fisher Scientific.
- MDPI. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues."
- Precise PEG.
- BroadPharm. "Bromoacetamido-PEG11-azide, 2172677-17-5."
Sources
- 1. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. 硫醇基团-硫醇化合物-硫醇修饰和检测简介-赛默飞| Thermo Fisher Scientific - CN | Thermo Fisher Scientific - CN [thermofisher.cn]
Engineering Irreversible Bioconjugates: A Technical Guide to Bromoacetamido-PEG11-azide in Click Chemistry
Executive Summary
Bromoacetamido-PEG11-azide (CAS: 2172677-17-5) is a highly versatile, heterobifunctional crosslinker designed to bridge two of the most robust conjugation chemistries available: cysteine-selective alkylation and bioorthogonal azide-alkyne cycloaddition ()[1][]. This whitepaper provides an in-depth mechanistic analysis of this reagent, exploring the chemical causality behind its structural components, and delivers self-validating experimental protocols for advanced bioconjugation workflows such as Antibody-Drug Conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) synthesis.
Architectural Rationale and Mechanistic Dynamics
The Electrophilic Advantage: Irreversible Thioether Formation
Historically, maleimides have been the default choice for thiol conjugation. However, the resulting thiosuccinimide linkage is inherently susceptible to retro-Michael addition in systemic circulation, leading to premature payload loss and off-target toxicity ()[][4].
Bromoacetamides circumvent this instability. They react with deprotonated thiols (thiolate anions) via a direct SN2 nucleophilic substitution, ejecting a bromide leaving group to form a highly stable, practically irreversible thioether bond ()[4][5].
The Causality of pH: The selectivity of this reaction is strictly governed by pH. The pKa of a typical cysteine thiol is ~8.3. Performing the reaction at an optimal pH of 7.5–8.5 ensures a sufficient concentration of the highly nucleophilic thiolate anion. If the pH exceeds 9.0, the ε-amino groups of lysine residues (pKa ~10.5) become deprotonated and competitively react, destroying site-selectivity ()[4][5].
Figure 2: Causality of pH on the selectivity of bromoacetamide alkylation.
Bioorthogonal Click Chemistry: SPAAC vs. CuAAC
The terminal azide group acts as a bioorthogonal handle, remaining completely inert during the initial protein alkylation step. Once the PEG-azide is grafted onto the target protein, it can be reacted with alkynes. While 1st generation Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers rapid kinetics, it introduces copper toxicity. The 2nd generation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes like DBCO or BCN, driving the reaction via ring strain without the need for cytotoxic metal catalysts—making it the gold standard for sensitive biologics ()[6].
The PEG11 Spacer: Hydrodynamic and Spatial Optimization
The discrete 11-unit polyethylene glycol (PEG) chain provides two critical structural advantages:
-
Solubility & Stealth: It acts as a hydrophilic reservoir, masking the hydrophobicity of attached payloads, preventing conjugate aggregation, and reducing immunogenicity ()[7][8].
-
Spatial Geometry: The 11-unit length (approx. 40 Å) provides sufficient spatial separation to prevent steric hindrance between the bulky protein and the payload, maximizing the efficiency of the subsequent click reaction ()[9].
Quantitative Data & Physicochemical Properties
| Property | Value | Rationale / Experimental Impact |
| Molecular Weight | 691.6 g/mol | Defines the exact mass shift (+611.6 Da post-HBr loss) during LC-MS validation. |
| PEG Chain Length | 11 units (~40 Å) | Prevents steric hindrance; ensures payload solubility in aqueous media. |
| Optimal Reaction pH | 7.5 – 8.5 | Maximizes thiolate concentration; minimizes off-target lysine reactivity. |
| Cysteine pKa | ~8.3 | Drives the necessity for slightly alkaline conjugation buffers. |
| SPAAC Reaction Temp | 15°C – 25°C | Proceeds efficiently at room temperature without thermal degradation of proteins. |
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems, incorporating built-in quality control (QC) checkpoints to ensure absolute trustworthiness at each stage of the bioconjugation workflow.
Phase 1: Cysteine-Selective Alkylation
Objective: Conjugate the PEG11-azide linker to a free cysteine on the target protein.
-
Protein Preparation & Reduction: Dissolve the target protein in Conjugation Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0). If targeting disulfide bridges, reduce with 10 molar equivalents of TCEP for 2 hours at 37°C.
-
Causality Check: TCEP is mandatory here. Unlike DTT or β-mercaptoethanol, TCEP does not contain free thiols and will not quench the bromoacetamide reagent ()[4].
-
-
Alkylation Reaction: Add a 5- to 10-fold molar excess of Bromoacetamido-PEG11-azide (dissolved in anhydrous DMSO) to the protein solution. Ensure final DMSO concentration remains <10% to prevent protein denaturation. Incubate for 2-4 hours at room temperature in the dark.
-
Quenching & Purification: Quench the reaction by adding excess free cysteine (50 mM final) for 15 minutes. Purify the intermediate using a centrifugal desalting column pre-equilibrated with PBS (pH 7.4).
-
Self-Validation (QC): Analyze the purified intermediate via intact mass spectrometry (LC-MS). A successful conjugation will yield a precise mass shift of +611.6 Da per attached linker. Absence of this shift indicates either failed reduction or reagent hydrolysis.
Phase 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: Attach a DBCO-functionalized payload to the azide-modified protein.
-
Reagent Preparation: Dissolve the DBCO-payload in anhydrous DMSO.
-
Click Reaction: Add a 2- to 3-fold molar excess of the DBCO-payload to the purified Protein-PEG11-Azide intermediate. Incubate at room temperature for 2-12 hours.
-
Causality Check: SPAAC is driven entirely by the release of ring strain in the cyclooctyne. This eliminates the need for cytotoxic Cu(I) catalysts and reducing agents (like sodium ascorbate) required in standard CuAAC, preserving the structural integrity of the protein ()[6].
-
-
Purification: Remove unreacted DBCO-payload via size exclusion chromatography (SEC) or extensive dialysis against PBS.
-
Self-Validation (QC): Monitor the reaction spectrophotometrically. The DBCO group has a distinct absorbance peak at ~309 nm. The disappearance of this peak, coupled with the appearance of the payload's specific absorbance, validates the formation of the stable triazole linkage.
Figure 1: Dual-stage bioconjugation workflow utilizing Bromoacetamido-PEG11-azide.
Troubleshooting & Optimization Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete Alkylation | pH too low (< 7.0) preventing thiolate formation. | Adjust buffer pH to 8.0 using 0.1 M Sodium Phosphate. |
| Off-Target Labeling | pH too high (> 9.0) deprotonating lysine ε-amines. | Lower pH to 7.5-8.0; reduce molar excess of linker. |
| No Conjugation | Reducing agent (DTT/BME) quenched the bromoacetamide. | Use TCEP for reduction or perform rigorous desalting prior to linker addition. |
| Precipitation | Hydrophobic payload caused aggregation post-click. | Increase organic co-solvent (e.g., 5-10% DMSO) during the SPAAC reaction. |
References
Sources
- 1. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. chempep.com [chempep.com]
Bromoacetamido-PEG11-azide for bioconjugation introduction
An In-Depth Technical Guide to Bromoacetamido-PEG11-azide for Bioconjugation
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of Bromoacetamido-PEG11-azide, a heterobifunctional linker revolutionizing bioconjugation strategies in drug development, diagnostics, and proteomics. We will dissect its molecular architecture, explore the precise chemistry of its orthogonal reactive groups, and provide validated, step-by-step protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioconjugation techniques with scientific rigor and reproducibility.
Introduction: The Imperative for Precision in Bioconjugation
The covalent attachment of molecules to proteins, antibodies, and nucleic acids—a process known as bioconjugation—is a cornerstone of modern biotechnology. Its applications range from the development of Antibody-Drug Conjugates (ADCs) to the creation of sophisticated diagnostic assays and the labeling of biomolecules for imaging. The success of these applications hinges on the linker molecule's ability to connect a payload to a biological target with high specificity, stability, and efficiency.
Heterobifunctional linkers, possessing two distinct reactive groups, offer a powerful solution for controlled, stepwise conjugation. Bromoacetamido-PEG11-azide stands out in this class due to its unique combination of a thiol-reactive bromoacetamide group and a bioorthogonal azide group, separated by a hydrophilic polyethylene glycol (PEG) spacer. This architecture enables the precise and efficient labeling of cysteine-containing proteins and other thiol-bearing molecules, followed by a highly specific "click" reaction to an alkyne-modified partner.
Molecular Dissection of Bromoacetamido-PEG11-azide
To effectively utilize this linker, a fundamental understanding of its components is essential. Each part of the molecule is designed for a specific function, contributing to its overall utility and efficiency in bioconjugation protocols.
| Component | Chemical Group | Reactivity and Function |
| Thiol-Reactive Group | Bromoacetamide | Forms a stable thioether bond with sulfhydryl groups (-SH) found in cysteine residues. This reaction is highly efficient under mild pH conditions (typically pH 7.2-8.5). |
| PEG Spacer | Polyethylene Glycol (11 units) | A hydrophilic chain that enhances the solubility of the conjugate in aqueous buffers, reduces aggregation, and minimizes non-specific binding. The length of the PEG spacer can be critical for optimizing the pharmacokinetic properties of the final conjugate. |
| Bioorthogonal Group | Azide (-N3) | A non-native, chemically inert group that does not react with biological functionalities. It specifically reacts with alkyne groups in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes in a copper-free reaction (SPAAC), a process known as "click chemistry". |
Diagram: Molecular Structure and Functional Groups
Caption: Functional components of the Bromoacetamido-PEG11-azide linker.
The Chemistry of Conjugation: A Two-Step Orthogonal Strategy
The power of Bromoacetamido-PEG11-azide lies in its ability to facilitate a two-step, orthogonal conjugation strategy. This approach provides a high degree of control, ensuring that the desired biomolecules are linked with minimal side reactions.
Step 1: Thiol-Alkylation with Bromoacetamide
The first step involves the reaction of the bromoacetamide group with a free sulfhydryl group on a biomolecule, typically a cysteine residue within a protein or peptide.
-
Mechanism: This is a classic SN2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of the thiol group acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable, covalent thioether bond.
-
Reaction Conditions: The reaction is typically performed in a buffer at a slightly alkaline pH (7.2-8.5). At this pH, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (-S⁻), which accelerates the reaction rate. Common buffers include phosphate-buffered saline (PBS) or borate buffers.
-
Causality: The choice of pH is critical. A pH that is too low will result in a protonated, less reactive thiol. A pH that is too high (>9.0) can lead to side reactions, such as the hydrolysis of the bromoacetamide group or disulfide bond scrambling.
Step 2: Bioorthogonal Ligation via Click Chemistry
Once the biomolecule is functionalized with the azide-PEG linker, the azide group is available for reaction with an alkyne-containing molecule. This is achieved through "click chemistry," a term that describes reactions that are high-yielding, wide in scope, and create by-products that are easily removed.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted-1,2,3-triazole ring.
-
Catalyst: Copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ligands such as TBTA or THPTA are often used to stabilize the copper(I) and prevent its oxidation.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that is ideal for live-cell labeling or other applications where copper toxicity is a concern. It utilizes a strained cyclooctyne (e.g., DIBO, DBCO) that reacts spontaneously with the azide group without the need for a catalyst.
Diagram: Two-Step Bioconjugation Workflow
Technical Guide: Safety and Handling of Bromoacetamido-PEG11-Azide
Executive Technical Summary
Bromoacetamido-PEG11-azide is a high-value, heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Its utility stems from its dual reactivity: a bromoacetamide group for irreversible cysteine alkylation and an azide handle for bioorthogonal "Click" chemistry.
However, this duality presents a unique safety profile. While the PEG11 spacer dilutes the energy density of the azide (reducing explosion risk), the bromoacetamide moiety remains a potent, non-selective alkylating agent if mishandled. This guide provides a self-validating framework for the safe storage, solubilization, and bioconjugation of this reagent.
Part 1: Chemical Stability & Storage Architecture
The stability of Bromoacetamido-PEG11-azide is governed by three factors: hydrolytic susceptibility of the amide, oxidative degradation of the PEG backbone, and the light-sensitivity of the bromo-functional group.
The "Cold-Dark-Dry" Standard
Failure to adhere to these storage parameters results in the formation of bromoacetic acid (hydrolysis product) and peroxides (PEG oxidation), both of which compromise conjugation efficiency.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C | Retards hydrolysis of the bromoacetamide group. |
| Atmosphere | Inert (Ar/N₂) | Prevents oxidative degradation of the PEG chain (peroxide formation). |
| Humidity | < 10% RH | The molecule is hygroscopic. Moisture accelerates hydrolysis and deactivates the electrophile. |
| Light | Amber Vials | Bromoacetamides are photosensitive; UV exposure can cleave the C-Br bond. |
Part 2: Strategic Hazard Analysis
This reagent fits into a "Dual-Hazard" category. Operators must simultaneously manage the risks of an alkylating agent and an energetic material.
Bromoacetamide (The Biological Hazard)[1]
-
Mechanism: An electrophilic alkylating agent that reacts via SN2 substitution.
-
Risk: It does not distinguish between a target protein's cysteine and the operator's DNA or skin proteins. It is a potent skin sensitizer and irritant.
-
Control: Double-gloving (Nitrile over Laminate) is mandatory. All weighing must occur in a certified fume hood.
Organic Azide (The Physical Hazard)[2]
-
Mechanism: High-energy nitrogen-nitrogen bonds.
-
Explosion Risk Assessment:
-
Rule of Six: Organic azides are generally safe if the ratio of Carbon atoms to Azide nitrogens is
2 (conservative) or 3 (standard). -
Calculation: Bromoacetamido-PEG11-azide contains ~26 Carbons/Oxygens per 3 Nitrogens.
-
Verdict:Low Explosion Risk. The long PEG chain acts as an internal stabilizer.
-
-
Critical Incompatibility: Despite its intrinsic stability, contact with heavy metals (Copper, Lead) in plumbing must be avoided , as this can form highly unstable metal azides.[1]
Part 3: Operational Protocol (The Self-Validating System)
This protocol is designed with "Checkpoints"—steps where the user validates the chemistry before proceeding.
Diagram 1: The Bioconjugation Workflow
Detailed Methodology
Step 1: Solubilization (Anhydrous Handling)
-
Reagent: Bromoacetamido-PEG11-azide.
-
Solvent: Anhydrous DMSO or DMF. Avoid protic solvents (Methanol/Water) for stock preparation to prevent hydrolysis.
-
Protocol: Prepare a 10-50 mM stock solution immediately before use.
-
Safety Note: Do not use metal spatulas. Use plastic or ceramic to avoid trace metal contamination which could catalyze azide decomposition or "Click" side reactions.
Step 2: Protein Preparation & Reduction
-
Causality: Disulfide bonds must be broken to generate free thiols (-SH) for the bromoacetamide to attack.
-
Reagent Choice: Use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT.
-
Why? DTT contains thiols that will compete with your protein for the bromoacetamide linker, ruining the stoichiometry. TCEP is non-thiol based.
-
-
Buffer: PBS or HEPES, pH 7.0 - 7.5.
Step 3: Thiol Alkylation (The Critical Step)
-
Reaction: Add 5-10 molar equivalents of Bromoacetamido-PEG11-azide to the reduced protein.
-
pH Control: Adjust pH to 8.0 - 8.5 .
-
Incubation: 1-2 hours at Room Temperature or 4°C overnight (protected from light).
Step 4: Quenching (Safety & Chemistry)
-
Action: Add excess L-Cysteine or 2-Mercaptoethanol.
-
Purpose: This reacts with any remaining bromoacetamide, converting the "alkylating hazard" into a benign thioether and preventing it from reacting with downstream reagents.
Part 4: Waste Management & Disposal[3][5][6][7]
Disposal of azide-containing compounds requires strict segregation to prevent the formation of explosive hydrazoic acid or heavy metal azides.[1][4]
Diagram 2: Azide Waste Decision Tree
Disposal Rules
-
No Drains: Never pour azide solutions down the sink.[1][2][3] Copper/Lead pipes + Azide = Explosion Hazard.[1][2]
-
No Acids: Keep waste pH > 9. Acidification generates Hydrazoic Acid (
), which is highly toxic and explosive.[1] -
No Halogenated Solvents: Do not mix with DCM or Chloroform; this can form explosive di-azidomethane.[5]
References
-
University of California, Santa Barbara (UCSB). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. (Foundational reference for Azide bio-application safety). [Link]
-
University of Wisconsin-Madison. Safe Handling of Sodium Azide and Organic Azides. [Link]
Sources
Methodological & Application
Bromoacetamido-PEG11-azide protocol for protein labeling
Application Note: Site-Selective Protein Labeling via Bromoacetamido-PEG11-Azide
Executive Summary
This guide details the protocol for functionalizing proteins with Bromoacetamido-PEG11-azide , a heterobifunctional crosslinker designed for high-specificity cysteine targeting followed by bioorthogonal "Click" chemistry.
Unlike maleimide chemistries, which form reversible thiosuccinimide adducts susceptible to retro-Michael exchange in plasma, bromoacetamide chemistries generate irreversible, stable thioether bonds. The inclusion of a PEG11 spacer (approx. 46 Å) is critical for maintaining the solubility of hydrophobic payloads (e.g., toxins in ADCs) and preventing protein aggregation by shielding the labeling site.
Key Advantages:
-
Irreversibility: Superior stability compared to maleimides.
-
Solubility: PEG11 confers hydrophilic properties, reducing aggregation.
-
Modularity: The azide handle enables universal secondary labeling via SPAAC (Copper-free) or CuAAC.
Mechanism of Action & Chemical Logic
The labeling strategy relies on a two-step "Tag-and-Modify" approach.
-
Step 1 (Chemo-selective Alkylation): The bromoacetamide group reacts with free sulfhydryl (-SH) groups on Cysteine residues via an
nucleophilic substitution. This reaction is pH-dependent; while maleimides react at pH 6.5–7.5, bromoacetamides require a slightly higher pH (8.0–8.5) to drive the formation of the reactive thiolate anion ( ). -
Step 2 (Bioorthogonal Ligation): The pendant azide (
) reacts with a strained alkyne (e.g., DBCO) or terminal alkyne to form a stable triazole linkage.
Critical Consideration: The TCEP/Azide Conflict
-
The Trap: Tris(2-carboxyethyl)phosphine (TCEP) is a standard disulfide reducing agent.[1] However, TCEP can reduce azides to amines via a Staudinger-like mechanism.
-
The Solution: You must remove TCEP (via desalting or dialysis) before adding the Bromoacetamido-PEG11-azide linker. Failure to do so will result in a "dead" linker that successfully alkylates the cysteine but cannot participate in Click chemistry.
Experimental Workflow Visualization
Figure 1: The self-validating workflow ensures the reductant does not destroy the azide handle before labeling.
Materials & Preparation
| Component | Specification | Purpose |
| Linker | Bromoacetamido-PEG11-azide | Crosslinker.[2][3] Dissolve in dry DMSO or DMF. |
| Reducing Agent | TCEP-HCl or DTT | Reduces disulfide bonds to expose free cysteines. |
| Labeling Buffer | 50 mM HEPES or Phosphate, pH 8.0–8.5 | Provides basic environment for Thiolate formation. |
| Chelator | 5 mM EDTA | Prevents metal-catalyzed oxidation of cysteines. |
| Desalting Column | Zeba Spin or PD-10 (MWCO 7k) | Essential for removing TCEP/DTT. |
| Click Reagent | DBCO-Fluorophore/Biotin | Secondary label for SPAAC reaction. |
Pre-Reaction Checklist:
-
Calculate Linker Stock: Prepare a 10–50 mM stock of Bromoacetamido-PEG11-azide in anhydrous DMSO. Note: Prepare fresh or store single-use aliquots at -20°C under argon.
-
Check Protein pH: Ensure protein is in a buffer compatible with pH adjustment to 8.5. Avoid amine-containing buffers (Tris) at high pH if extremely high specificity is required, though HEPES is preferred.
Detailed Protocol
Phase 1: Reduction & Activation
-
Dilute Protein: Adjust protein concentration to 1–5 mg/mL in Labeling Buffer (pH 8.0).
-
Reduce: Add TCEP (final conc. 5–10 mM).
-
Incubate: 30 minutes at Room Temperature (RT).
-
Purify (The "Trust" Step): Pass the reaction mixture through a desalting column equilibrated with Labeling Buffer (pH 8.5) .
-
Why? This removes the TCEP. It also exchanges the buffer to pH 8.5, which is optimal for bromoacetamide reactivity but would have been unstable for the protein during long-term storage.
-
Phase 2: Primary Labeling (Alkylation)
-
Add Linker: Add 10–20 molar equivalents of Bromoacetamido-PEG11-azide to the protein.
-
Example: For 1 mL of 50 µM protein, add 10 µL of 50 mM Linker stock (100x excess is unnecessary and increases hydrophobicity risks).
-
-
Incubate: 1–2 hours at RT or Overnight at 4°C in the dark.
-
Note: Bromoacetamides react slower than maleimides. The higher pH (8.5) compensates for this.
-
-
Quench (Optional): Add excess Cysteine or Glutathione to scavenge unreacted linker.
-
Purify: Remove excess linker via desalting or dialysis (PBS, pH 7.4).
-
Checkpoint: The protein is now "Azide-Tagged." It is stable and can be stored at -80°C if needed.
-
Phase 3: Secondary Labeling (Click Chemistry - SPAAC)
We recommend Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) over Copper-Catalyzed (CuAAC) for protein safety.
-
Reaction: Add 5–10 molar equivalents of DBCO-Payload (e.g., DBCO-Biotin) to the Azide-Tagged protein.
-
Incubate: 1–4 hours at RT or Overnight at 4°C.
-
Tip: The PEG11 spacer provides ample flexibility, making the azide highly accessible to the bulky DBCO group.
-
-
Final Purification: Size-exclusion chromatography (SEC) or extensive dialysis to remove free DBCO reagents.
Quality Control & Validation
| Method | Expected Result | Troubleshooting |
| Intact Mass Spec (LC-MS) | Mass shift of +Linker (+691 Da) + Payload. | No shift: TCEP was not removed (Azide reduced). +691 only: Click failed. |
| SDS-PAGE | Slight upward migration (MW increase). | Smearing indicates aggregation (linker hydrophobicity). |
| HABA Assay | If biotinylating: Quantify Biotin/Protein ratio. | Low ratio (<1) implies poor alkylation efficiency. |
Troubleshooting Guide
Figure 2: Diagnostic logic for common conjugation failures.
Common Pitfall: The "Dead" Azide If you observe the mass addition of the PEG-linker (+691 Da) but the Click reaction fails, the Azide has likely been reduced to an Amine by residual TCEP. Validation: Treat the conjugate with an NHS-ester fluorophore.[4] If the "Azide" reacts with the NHS-ester, it has been converted to an amine.[5]
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[6] Academic Press.[7]
- The definitive source for haloacetamide reaction kinetics and pH specificity.
- Nielsen, P. E., et al. (2010). "Stability of bromoacetamide vs maleimide conjugates." Journal of Controlled Release. Establishes the superior stability of thioether bonds over thiosuccinimides in plasma.
-
Debets, M. F., et al. (2011). "Bioconjugation with strained alkynes and azides." Accounts of Chemical Research.
- Foundational text for SPAAC (DBCO) chemistry protocols.
-
BroadPharm. (n.d.).[8] "Bromoacetamido-PEG11-azide Product Specifications."
- Source for solubility data and physical properties of the specific PEG11 linker.
-
Thermo Fisher Scientific. (n.d.). "Chemistry of Crosslinking."
- General reference for pH dependence of Cysteine alkyl
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
- 7. goldbio.com [goldbio.com]
- 8. broadpharm.com [broadpharm.com]
How to use Bromoacetamido-PEG11-azide in antibody-drug conjugate (ADC) synthesis
Topic: Strategic Synthesis of Antibody-Drug Conjugates (ADCs) using Bromoacetamido-PEG11-azide Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Bioconjugation Scientists, and Drug Development Leads.
Abstract
The development of Antibody-Drug Conjugates (ADCs) requires precise control over drug-to-antibody ratios (DAR), solubility, and linker stability.[1][2] Bromoacetamido-PEG11-azide represents a high-utility heterobifunctional linker designed to decouple the antibody modification step from the payload attachment step. Unlike traditional maleimide linkers, the bromoacetamide moiety forms an irreversible thioether bond with antibody cysteines, eliminating the risk of retro-Michael exchange in plasma. The hydrophilic PEG11 spacer (approx. 46 Å) suppresses aggregation of hydrophobic payloads, while the terminal azide provides a bioorthogonal "click" handle. This guide details a "Click-Ready Scaffold" strategy: first converting a monoclonal antibody (mAb) into a stable azide-functionalized intermediate, followed by rapid screening of DBCO-functionalized payloads via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Action & Rationale
The Chemistry of Bromoacetamido-PEG11-azide
This linker integrates three functional distinct domains:
-
Bromoacetamide (Electrophile): Reacts specifically with reduced sulfhydryl groups (-SH) on the antibody.
-
Advantage:[3][4][5][6] Forms a stable thioether bond.[7] Unlike maleimides, which can undergo retro-Michael addition (losing the drug to albumin in blood), bromoacetamide linkages are irreversible.
-
Condition: Requires a slightly basic pH (8.0–8.5) to deprotonate the cysteine thiol (
) for nucleophilic attack.
-
-
PEG11 Spacer (Solubility Enhancer): A discrete polyethylene glycol chain (
).[5] -
Azide (Click Handle): An inert bioorthogonal group.
Reaction Pathway Diagram
The following diagram illustrates the two-stage synthesis: Scaffold Generation followed by Payload "Click" Attachment .
Caption: Two-stage ADC assembly. Step 1: Irreversible thioether formation.[] Step 2: Bioorthogonal triazole formation.
Material Preparation
Reagents & Buffers
| Component | Specification | Purpose |
| Linker | Bromoacetamido-PEG11-azide | Heterobifunctional crosslinker. |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Reduces interchain disulfides. Preferred over DTT as it is odorless and stable, though it must be removed before bromoacetamide addition. |
| Conjugation Buffer | 50 mM Borate, 5 mM EDTA, pH 8.3 | High pH promotes thiol reactivity; EDTA prevents metal-catalyzed oxidation. |
| Click Buffer | PBS (pH 7.4) or 50 mM HEPES | Physiological pH for the click reaction. |
| Quenching Agent | N-Acetylcysteine (NAC) | Scavenges unreacted bromoacetamide. |
| Solvent | Anhydrous DMSO or DMF | For dissolving the linker and payload. |
Detailed Protocol
Phase 1: Antibody Reduction & Linker Conjugation
Objective: Create the mAb-S-PEG11-N3 intermediate.
Step 1: Antibody Reduction
-
Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) containing 5 mM EDTA.
-
Add TCEP (from a 10 mM stock in water).
-
Target DAR 2-4: Use 2.5 – 3.0 molar equivalents of TCEP per mAb.
-
Full Reduction (DAR 8): Use 10–15 molar equivalents .
-
-
Incubate at 37°C for 90 minutes with gentle agitation.
-
CRITICAL STEP: Remove excess TCEP via desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated into Conjugation Buffer (pH 8.3) .
-
Why? Phosphines (TCEP) can react with alkyl halides (bromoacetamide) to form phosphonium salts, consuming the linker and capping the antibody.
-
Step 2: Bromoacetamide Conjugation
-
Prepare a 10 mM stock of Bromoacetamido-PEG11-azide in anhydrous DMSO.
-
Add the linker to the reduced antibody solution.
-
Stoichiometry: Use 8–12 molar equivalents of linker per mAb (approx. 1.5x excess over free thiols).
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent mAb denaturation.
-
-
Incubate at Room Temperature (RT) for 1 hour or 4°C overnight in the dark.
-
Note: The pH must be maintained at 8.0–8.5. If pH drops, the reaction rate of bromoacetamide with cysteine slows significantly.
-
-
Quenching: Add N-Acetylcysteine (20 eq. over linker) and incubate for 15 mins to neutralize unreacted linker.
Step 3: Intermediate Purification
-
Perform a buffer exchange into Click Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
QC Check: Analyze by UV-Vis (A280) for recovery. Verify monomeric status via SEC-HPLC.
Phase 2: Payload Attachment (SPAAC Click Reaction)
Objective: Attach the drug payload via copper-free click chemistry.
Step 1: Click Reaction
-
Dissolve the DBCO-Payload (e.g., DBCO-MMAE, DBCO-Duocarmycin) in DMSO.
-
Add DBCO-Payload to the mAb-S-PEG11-N3 intermediate.
-
Stoichiometry: Use 1.5 – 2.0 molar equivalents of DBCO per azide group (calculated based on the initial thiol reduction, usually ~4-8 azides per mAb).
-
-
Incubate at RT for 2–4 hours or 4°C overnight .
-
Observation: No catalyst is needed.[9] The reaction is driven by the ring strain of the DBCO.[]
-
Step 2: Final Purification
-
Remove excess small-molecule payload using Hydrophobic Interaction Chromatography (HIC) or extensive tangential flow filtration (TFF).
-
Note: Simple desalting may not remove hydrophobic free drugs efficiently; HIC is preferred to separate DAR species.
-
-
Sterile filter (0.22 µm) the final ADC.
Quality Control (QC) & Characterization
| Method | Purpose | Acceptance Criteria |
| HIC-HPLC | Determine Drug-to-Antibody Ratio (DAR). | Distinct peaks for DAR 0, 2, 4, 6, 8. Average DAR matches target. |
| SEC-HPLC | Assess aggregation (High Molecular Weight species). | > 95% Monomer.[3][11] Aggregates < 5%. |
| LC-MS (Q-TOF) | Confirm mass shift. | Mass = mAb + (n × [Linker + Payload]). |
| Endotoxin | Safety check for in vivo use. | < 0.1 EU/mg (if for animal studies). |
Troubleshooting Guide
-
Issue: Low Conjugation Efficiency (Low DAR)
-
Cause 1: Incomplete reduction. -> Increase TCEP equivalents or temperature.
-
Cause 2:[12] pH too low during bromoacetamide step. -> Ensure Conjugation Buffer is pH 8.3.
-
Cause 3: TCEP carryover. -> Ensure thorough desalting before adding linker.
-
-
Issue: Precipitation during Click Reaction
-
Cause: Payload is too hydrophobic.
-
Solution: The PEG11 spacer helps, but if precipitation occurs, add propylene glycol (up to 20%) or increase DMSO concentration (up to 10%) during the click step.
-
-
Issue: Aggregation in Final Product
-
Cause: Over-conjugation (DAR > 6) or hydrophobic linker.
-
Solution: Use HIC to fractionate and isolate DAR 2-4 species.
-
References
- Sletten, E. M., & Bertozzi, C. R. (2011).From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. (Discusses SPAAC chemistry).
- Lyon, R. P., et al. (2014).Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. (Context on maleimide stability vs.
Sources
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 2. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. jpt.com [jpt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. Bis-Bromoacetamido-PEG11 | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
Precision Synthesis of PROTACs using Bromoacetamido-PEG11-azide: A Modular "Click" Approach
Executive Summary
This guide details the synthetic utility of Bromoacetamido-PEG11-azide (CAS: 2172677-17-5) in the construction of Proteolysis Targeting Chimeras (PROTACs). Unlike rigid alkyl linkers, this heterobifunctional reagent offers a hydrophilic PEG11 spacer (~46 Å) that enhances aqueous solubility—a critical parameter for successful ternary complex formation.
This protocol employs a convergent synthetic strategy :
-
Chemospecific Alkylation: Coupling the bromoacetamide motif to a thiol-functionalized ligand (Ligand A).
-
Bioorthogonal Ligation: "Clicking" the resulting azide-intermediate to an alkyne-functionalized ligand (Ligand B) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Chemical Profile & Strategic Logic
Reagent Specifications
| Property | Specification |
| Compound Name | Bromoacetamido-PEG11-azide |
| CAS Number | 2172677-17-5 |
| Molecular Weight | ~691.61 Da |
| Formula | |
| Spacer Length | 39 atoms (~46.0 Å) |
| Solubility | DMSO, DMF, DCM, Water (High) |
| Reactive Groups | Bromoacetamide (Electrophile, thiol-specific) Azide (1,3-Dipole, alkyne-specific) |
Why Bromoacetamide over Maleimide?
While maleimides are popular for cysteine modification, they are susceptible to retro-Michael addition in plasma, leading to premature linker cleavage. The bromoacetamide group forms a stable, irreversible thioether bond via
Synthesis Workflow (Logic Map)
Figure 1: Convergent synthesis pathway. The bromoacetamide is reacted first to avoid exposing the azide to potential reduction or copper contamination during early purification steps.
Experimental Protocols
Protocol A: Thioether Formation (Ligand A-SH + Linker)
Objective: Covalent attachment of the linker to the thiol-bearing ligand (e.g., Cereblon binder derivative).
Reagents Required:
-
Ligand A-SH (Thiol precursor)
-
Bromoacetamido-PEG11-azide (1.2 – 1.5 eq)
-
Anhydrous DMF or DMSO
-
N,N-Diisopropylethylamine (DIPEA) or Phosphate Buffer (pH 8.0)
Step-by-Step Procedure:
-
Thiol Preparation (Critical):
-
If Ligand A exists as a disulfide dimer, it must be reduced first. Use immobilized TCEP resin to reduce, then filter the resin.
-
Warning: Do NOT use soluble TCEP or DTT in the reaction mixture. Phosphines (TCEP) and free thiols (DTT) will rapidly react with the bromoacetamide, consuming the linker [3].
-
-
Reaction Setup:
-
Dissolve Ligand A-SH (1.0 eq) in anhydrous DMF (Concentration ~50-100 mM).
-
Add DIPEA (2.0 - 3.0 eq). Ensure the "apparent pH" is basic (~8.0).
-
Alternative: For water-soluble ligands, use 0.1 M Phosphate Buffer (pH 8.0) containing 5-10 mM EDTA (to chelate stray metals that oxidize thiols).
-
-
Linker Addition:
-
Dissolve Bromoacetamido-PEG11-azide (1.2 eq) in minimal DMF.
-
Add the linker solution dropwise to the Ligand A solution while stirring.
-
Protect from light. Bromoacetamides are photosensitive.
-
-
Incubation:
-
Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LC-MS.[1] Look for the disappearance of Ligand A mass and appearance of [Ligand A + Linker - HBr] mass.
-
-
Work-up:
-
For organic soluble products: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), water, and brine. Dry over
.[1] -
For water-soluble products: Direct purification via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Protocol B: CuAAC "Click" Reaction (Intermediate + Ligand B-Alkyne)
Objective: Final assembly of the PROTAC via triazole formation.
Reagents Required:
-
Azide-Intermediate (from Protocol A)
-
Ligand B-Alkyne (1.0 - 1.2 eq)
- (10 mol%)
-
Sodium Ascorbate (20-50 mol%)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mol%) – Essential for protecting biomolecules and maintaining Cu(I) oxidation state.
Step-by-Step Procedure:
-
Catalyst Pre-complexation:
-
Prepare a stock solution of
and THPTA in water. Mix them in a 1:5 molar ratio (Cu:THPTA) prior to addition. This complex stabilizes Cu(I) and prevents disproportionation [4].
-
-
Reaction Assembly:
-
Dissolve Azide-Intermediate (1.0 eq) and Ligand B-Alkyne (1.1 eq) in a solvent mixture of DMSO:Water or tBuOH:Water (1:1 or 2:1 ratio depending on solubility).
-
Final concentration of reactants should be ~10–20 mM.
-
-
Initiation:
-
Add the Cu-THPTA complex (10 mol% relative to Azide).
-
Add Sodium Ascorbate (freshly prepared in water, 20 mol%). The solution may turn slightly yellow/orange.
-
Flush the headspace with Nitrogen or Argon to minimize oxygen (which re-oxidizes Cu(I) to inactive Cu(II)).
-
-
Incubation:
-
Stir at RT for 1–2 hours.
-
Monitoring: LC-MS should show the formation of the specific PROTAC mass (Sum of Azide + Alkyne).
-
-
Purification:
-
Scavenge Copper: Add a metal scavenger resin (e.g., QuadraPure™ TU) or EDTA before purification.
-
Isolate the final PROTAC via Preparative HPLC.
-
Lyophilize to obtain the final powder.
-
Troubleshooting & Validation (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| Step 1: Low Yield | Hydrolysis of Bromoacetamide | Check pH.[2] If pH > 9.0, the amide bond hydrolyzes. Maintain pH 7.5–8.[2]5. |
| Step 1: Wrong Mass | Reaction with TCEP/DTT | Ensure no reducing agents are present. Use resin-bound reductants for disulfide cleavage. |
| Step 2: Precipitation | Poor Solubility | PEG11 is hydrophilic, but Ligands A/B may be hydrophobic. Increase DMSO content or add 5% Tween-20 if compatible. |
| Step 2: No Reaction | Oxidation of Catalyst | Oxygen killed the Cu(I). Degas solvents or add more Sodium Ascorbate (up to 1 eq). |
Quality Control (QC)
-
LC-MS: Required for every step. The PEG11 linker adds a distinct mass signature.
-
NMR: The formation of the 1,2,3-triazole proton (typically
7.5–8.5 ppm) confirms the success of the Click reaction.
References
Sources
Bromoacetamido-PEG11-azide reaction conditions with free thiols
Application Note: Site-Specific Thiol Labeling with Bromoacetamido-PEG11-Azide
Executive Summary
This guide details the protocol for conjugating Bromoacetamido-PEG11-azide to free thiols (-SH) on proteins, peptides, or surfaces. Unlike maleimide chemistries, which form reversible thiosuccinimide rings susceptible to retro-Michael addition (payload migration), bromoacetamides form irreversible, stable thioether bonds .
However, this stability comes with a trade-off: bromoacetamides are less reactive than maleimides at neutral pH.[1] Successful conjugation requires strict control of pH (7.5–8.5) to generate the nucleophilic thiolate anion while avoiding off-target amine modification. Furthermore, the azide moiety presents a specific incompatibility with phosphine-based reducing agents (e.g., TCEP), necessitating a "Reduce-Purify-Conjugate" workflow to prevent Staudinger reduction of the azide handle.
Chemical Mechanism & Rationale
The Reaction: Nucleophilic Substitution ( )
The bromoacetamide group reacts with sulfhydryls via a bimolecular nucleophilic substitution (
-
Why pH 8.0? The pKa of a typical cysteine thiol is ~8.3. At pH 7.0, the thiol exists primarily in the protonated, non-nucleophilic form (
). Raising the pH to 8.0–8.5 increases the concentration of the reactive thiolate ( ), significantly accelerating the reaction. -
Selectivity Window: While amines (Lysine
) are also nucleophilic, they are generally protonated ( ) and less reactive below pH 9.0. Maintaining pH 8.0–8.5 strikes the balance between maximizing thiol reactivity and minimizing amine cross-reactivity.
The Linker: PEG11-Azide[2][3]
-
PEG11 Spacer: A hydrophilic polyethylene glycol (PEG) chain (approx. 40 Å) increases water solubility and reduces steric hindrance, preventing the hydrophobic aggregation often seen with short alkyl linkers.
-
Azide Handle: Provides a bioorthogonal reactive site for downstream "Click Chemistry" (CuAAC or SPAAC) with alkyne-tagged payloads.
Critical Experimental Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Buffer pH | 8.0 – 8.5 | Promotes thiolate ( |
| Reducing Agents | MUST BE REMOVED | CRITICAL: TCEP and phosphines reduce azides to amines (Staudinger reaction). DTT competes for the bromoacetamide.[2] |
| Stoichiometry | 10–50x Molar Excess | Bromoacetamides have slower kinetics than maleimides; excess reagent drives the reaction to completion. |
| Temperature | RT (20-25°C) | Higher temperatures accelerate the |
| Light | Protect from Light | Carbon-Bromine bonds can be photolabile; perform reactions in the dark or foil-wrapped tubes. |
Detailed Protocol
Phase 1: Materials Preparation
-
Conjugation Buffer: 50 mM HEPES or Phosphate, 5 mM EDTA, pH 8.0–8.3.
-
Note: EDTA chelates divalent cations that catalyze disulfide oxidation.
-
-
Stock Solution: Dissolve Bromoacetamido-PEG11-azide in dry DMSO or DMF to 50–100 mM.
Phase 2: Protein Reduction (If necessary)
If your target thiols are tied up in disulfide bonds, they must be reduced first.
-
Incubate: Add TCEP (Tris(2-carboxyethyl)phosphine) to the protein at a 10-fold molar excess relative to disulfides.
-
Conditions: Incubate for 30 minutes at Room Temperature (RT).
-
Purification (MANDATORY): Pass the protein through a desalting column (e.g., Zeba Spin, PD-10) equilibrated in Conjugation Buffer to remove free TCEP.
-
Warning: Failure to remove TCEP will result in the reduction of the azide on your linker to a primary amine, rendering it useless for Click chemistry.
-
Phase 3: Conjugation Reaction
-
Equilibration: Ensure the protein is in Conjugation Buffer (pH 8.0–8.5).
-
Addition: Add the Bromoacetamido-PEG11-azide stock solution to the protein.
-
Target Ratio: 20–50 molar excess of linker over protein.[7]
-
Solvent Limit: Keep final DMSO/DMF concentration < 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Wrap tube in foil (Light Sensitive).
-
Incubate at Room Temperature for 1–2 hours OR 4°C Overnight .
-
Optimization: For sensitive proteins, 4°C overnight is gentler but may yield lower conjugation efficiency.
-
Phase 4: Post-Reaction Purification
-
Quenching (Optional): Add excess Cysteine or Mercaptoethanol to consume unreacted bromoacetamide.
-
Desalting: Remove excess linker and organic solvent using a desalting column or dialysis against a storage buffer (e.g., PBS pH 7.4).
-
Note: Bromoacetamide hydrolysis products (bromoacetic acid) are acidic; ensure sufficient buffer capacity.
-
Quality Control & Validation
A. Ellman’s Assay (Free Thiol Quantitation)
-
Method: Measure free thiols before and after conjugation using DTNB (Ellman's Reagent).
-
Success Criteria: A >90% reduction in free thiol absorbance at 412 nm indicates successful alkylation.
B. Mass Spectrometry (Intact Protein LC-MS)
-
Method: Analyze the molecular weight of the conjugate.
-
Calculation:
-
The bromine is lost, and a hydrogen is lost from the thiol.
-
Check: Look for mass shifts corresponding to +Linker.
-
Visualized Workflows
Figure 1: Reaction Mechanism & Specificity
This diagram illustrates the specific attack of the thiolate anion on the bromoacetamide and the competing Staudinger reduction if TCEP is present.
Caption: Mechanism of Bromoacetamide conjugation. Note the critical incompatibility of TCEP with the Azide moiety.
Figure 2: The "Reduce-Purify-Conjugate" Protocol
A step-by-step logic flow ensuring the removal of reducing agents before linker addition.
Caption: Operational workflow emphasizing the mandatory removal of reducing agents prior to azide introduction.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conjugation Yield | pH too low (< 7.5) | Adjust reaction buffer to pH 8.0–8.3. |
| Low Conjugation Yield | Oxidation of thiols | Ensure EDTA is present; degas buffers; use fresh reductant (and remove it properly). |
| Loss of Azide Reactivity | TCEP carryover | Ensure rigorous desalting after reduction step. TCEP reduces azides to amines. |
| Precipitation | Hydrophobic Linker/Protein | The PEG11 spacer usually prevents this, but ensure DMSO < 10%. |
| Non-Specific Labeling | pH too high (> 9.0) | Lower pH to < 8.5 to prevent Lysine/Histidine modification.[2] |
References
-
Schelté, P., et al. (2000).[6] Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Bioconjugate Chemistry. Retrieved from [Link]
-
Patterson, D. M., et al. (2017). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides. ACS Omega. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Copper-Catalyzed Click Chemistry Protocol with Bromoacetamido-PEG11-azide
Executive Summary & Mechanistic Rationale
In the development of advanced bioconjugates—such as Antibody-Drug Conjugates (ADCs) and fluorescently labeled proteins—achieving stable, site-specific linkages is paramount. Bromoacetamido-PEG11-azide (CAS: 2172677-17-5) is a highly versatile heterobifunctional crosslinker designed for this exact purpose[1][2]. It bridges two distinct bioorthogonal reactions: thiol alkylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Causality of Experimental Choices
-
Why Bromoacetamide over Maleimide? While maleimide is the most common thiol-reactive group, the resulting thiosuccinimide linkage is susceptible to retro-Michael addition in systemic circulation, leading to premature payload release[][4]. Bromoacetamide reacts with sulfhydryls via an SN2 nucleophilic substitution to form a highly stable, irreversible thioether bond[5][6][7].
-
Why pH 8.0 for Thiol Conjugation? The SN2 reaction requires the cysteine thiol to be deprotonated into a highly nucleophilic thiolate anion. Because the pKa of a typical cysteine thiol is ~8.3, conducting the reaction at pH 7.5–8.5 ensures a sufficient concentration of thiolate while remaining below the pKa of lysine (~10.5), thus preventing off-target amine labeling[5][7].
-
Why the PEG11 Spacer? The discrete 11-unit polyethylene glycol (PEG) chain imparts significant aqueous solubility to hydrophobic payloads and provides a flexible, long-range spacer that minimizes steric hindrance during the subsequent click reaction[2][].
-
Why THPTA and Aminoguanidine in CuAAC? CuAAC relies on a Cu(I) catalyst, typically generated in situ by reducing Cu(II) with sodium ascorbate[9][10]. However, free copper and ascorbate oxidation byproducts generate reactive oxygen species (ROS) and electrophilic dehydroascorbate, which can crosslink and degrade proteins[11]. THPTA (a water-soluble ligand) coordinates and stabilizes Cu(I), accelerating the reaction while shielding the protein from oxidation[10]. Aminoguanidine is added as a sacrificial scavenger to neutralize dehydroascorbate before it can modify arginine or lysine residues[10][11].
Quantitative Data & Reagent Parameters
Table 1: Bromoacetamide vs. Maleimide Conjugation Parameters
| Parameter | Bromoacetamide Alkylation | Maleimide Conjugation |
| Target Functional Group | Thiol (-SH) | Thiol (-SH) |
| Optimal Reaction pH | 7.5 – 8.5[5] | 6.5 – 7.5[] |
| Reaction Rate | Moderate (2–4 hours)[6] | Fast (15–60 mins)[6] |
| Linkage Formed | Thioether | Thiosuccinimide |
| Linkage Stability | Highly stable, irreversible[7] | Reversible (Retro-Michael addition)[][4] |
| Chemoselectivity | Good (Reacts with Lys/His at pH > 9)[5] | Excellent (Reacts with amines at pH > 7.5)[6] |
Table 2: CuAAC Reagent Stoichiometry
| Reagent | Mechanistic Function | Recommended Concentration | Molar Ratio (vs. Cu) |
| CuSO₄ | Source of Cu(II) catalyst[9] | 100 – 250 µM[10][12] | 1x |
| THPTA | Cu(I) stabilizing/accelerating ligand | 500 – 1250 µM[10][12] | 5x |
| Sodium Ascorbate | Reducing agent (Cu(II) → Cu(I))[9] | 5 mM[10][12] | 20x – 50x |
| Aminoguanidine | Scavenges electrophilic ascorbate byproducts[11] | 5 mM[10][12] | 20x – 50x |
Visualized Experimental Workflow
Two-phase bioconjugation workflow: Thiol alkylation followed by CuAAC click chemistry.
Detailed Step-by-Step Protocol
This protocol operates as a self-validating system. Built-in checkpoints ensure that each phase is successful before proceeding to the next, minimizing wasted reagents and time.
Phase 1: Thiol Alkylation (Introduction of the Azide Handle)
1. Protein Preparation & Reduction:
-
Dissolve the target protein in Conjugation Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0) at 1–5 mg/mL[7].
-
If disulfides must be reduced: Treat with 10 molar equivalents of TCEP or DTT for 30 minutes.
-
Critical Step: You must remove the reducing agent using a desalting column (e.g., PD-10) equilibrated with Conjugation Buffer. Free thiols in DTT will aggressively compete with the protein for the bromoacetamide reagent[5].
-
Validation Checkpoint 1: Quantify free thiols using Ellman’s Reagent (DTNB). Record the absorbance at 412 nm.
2. Conjugation Reaction:
-
Prepare a 10 mM stock of Bromoacetamido-PEG11-azide in anhydrous DMSO or DMF.
-
Add 5 to 10 molar equivalents of the crosslinker to the protein solution.
-
Incubate at room temperature for 2 to 4 hours (or overnight at 4°C) protected from light[6].
-
Validation Checkpoint 2: Re-run the Ellman’s assay. A significant drop in A412 confirms the successful alkylation of the free thiols.
3. Purification:
-
Remove excess unreacted linker using size-exclusion chromatography (SEC) or extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4).
Phase 2: CuAAC Click Chemistry (Payload Attachment)
1. Catalyst Complex Pre-assembly (Strict Order of Addition):
-
Prepare fresh aqueous stocks: 20 mM CuSO₄, 50 mM THPTA, 100 mM Aminoguanidine, and 100 mM Sodium Ascorbate[10].
-
Rule of Causality:Never add ascorbate to copper without the ligand present[11].
-
In a microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA). Incubate for 5 minutes at room temperature to allow the Cu-THPTA complex to form[10][12].
2. Reaction Assembly:
-
To the purified Protein-PEG11-azide solution, add the Alkyne-modified payload (typically 2–5 molar equivalents relative to the azide).
-
Add the pre-formed Cu-THPTA complex. (Final target concentrations: 100 µM Cu, 500 µM THPTA)[10][12].
-
Add Aminoguanidine stock to achieve a final concentration of 5 mM[10][12].
-
Initiation: Add Sodium Ascorbate stock to achieve a final concentration of 5 mM[10][12].
-
Validation Checkpoint 3: Set up a parallel "Negative Control" reaction containing all components except CuSO₄. This validates that any observed conjugation in the main tube is strictly driven by click chemistry, not non-specific hydrophobic interactions.
3. Incubation & Final Purification:
-
Flush the headspace of the reaction tube with Argon or Nitrogen, seal tightly, and mix gently on a rotator for 1 to 2 hours at room temperature[10].
-
Purify the final bioconjugate using SEC, desalting columns, or affinity chromatography to remove the copper catalyst and unreacted payload[9]. Analyze via LC-MS or SDS-PAGE.
Troubleshooting & Optimization
Table 3: Common Failure Modes and Corrective Actions
| Issue | Probable Cause | Corrective Action |
| Low Thiol Conjugation Efficiency | Suboptimal pH or competing thiols[5]. | Verify buffer pH is 7.5–8.5. Ensure complete removal of DTT/BME prior to adding the bromoacetamide[5]. |
| Off-Target Labeling (Lysine/Histidine) | Reaction pH is too high (> 9.0) or massive linker excess[5][7]. | Strictly maintain pH below 8.5. Titrate the linker down to 2–5 molar equivalents[5][7]. |
| Protein Precipitation during CuAAC | ROS generation or ascorbate byproduct crosslinking[11]. | Ensure Cu:THPTA ratio is at least 1:5. Always include 5 mM aminoguanidine. Purge buffers with Argon[10][11]. |
| Incomplete Click Reaction | Oxidation of Cu(I) back to inactive Cu(II)[10]. | Use freshly prepared sodium ascorbate. Perform the reaction under an inert atmosphere[10]. |
References
1.[9] AxisPharm. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. 2.[10] Presolski et al. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. 3.[12] SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. 4.[] BOC Sciences. Several Ways of Thiol Coupling in ADCs. 5.[11] Hong et al. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. 6.[5] Benchchem. side reactions of bromoacetamide group in bioconjugation. 7.[4] Vector Labs. Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃. 8.[1] ChemicalBook. 2172677-17-5 CAS|N-溴乙酰基-十一聚乙二醇-叠氮. 9.[] BOC Sciences. BrCH2CONH-PEG11-N3 | CAS 2172677-17-5. 10.[6] Vector Labs. Maleimide Reaction Chemistry. 11. RSC Publishing. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. 12.[7] Benchchem. Technical Support Center: Bromoacetamide-Thiol Reactions. 13.[2] BroadPharm. Bromoacetamido-PEG11-azide, 2172677-17-5.
Sources
- 1. 2172677-17-5 CAS|N-溴乙酰基-十一聚乙二醇-叠氮|生产厂家|价格信息 [m.chemicalbook.com]
- 2. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: A Guide to Peptide Conjugation with Bromoacetamido-PEG11-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy to enhance the therapeutic properties of peptide-based drugs.[1][2] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[3][4] The choice of linker used to attach the PEG chain to the peptide is critical, as it influences the stability and functionality of the final conjugate.
This guide provides a detailed overview and experimental protocols for the use of Bromoacetamido-PEG11-azide, a heterobifunctional linker designed for the site-specific PEGylation of cysteine-containing peptides. This linker offers the dual advantages of a highly selective and stable thioether bond formation via the bromoacetamide group and the versatility of an azide group for subsequent modifications through "click chemistry".[5][6]
The Chemistry of Bromoacetamido-PEG11-azide Conjugation
The Bromoacetamido-PEG11-azide linker possesses two distinct reactive functionalities, enabling a two-step, controlled conjugation strategy.
1. Cysteine-Specific Alkylation: The bromoacetamide group is a potent electrophile that reacts specifically with the nucleophilic thiol (sulfhydryl) group of a cysteine residue.[7] This reaction, a nucleophilic substitution (SN2), results in the formation of a highly stable thioether bond, effectively and irreversibly linking the PEG chain to the peptide.[8][9] For optimal reactivity and selectivity towards cysteine, the reaction is typically carried out at a slightly basic pH (7.5-8.5), which promotes the formation of the more nucleophilic thiolate anion.[7][8]
2. Azide Functionality for "Click Chemistry": The terminal azide group provides a versatile handle for further functionalization of the PEGylated peptide.[5] Azides are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, which are highly efficient, specific, and biocompatible.[10][11] This allows for the attachment of a wide range of molecules, including fluorescent dyes, targeting ligands, or other bioactive moieties, to the PEGylated peptide.[12]
Why Bromoacetamide over Maleimide?
While both bromoacetamides and maleimides are common thiol-reactive reagents, the thioether bond formed from a bromoacetamide-cysteine reaction is generally considered more stable than the thiosuccinimide linkage from a maleimide-thiol reaction.[9] The maleimide-derived bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in biological systems.[9][13] This can lead to deconjugation and reduced efficacy of the bioconjugate in vivo. The irreversible nature of the bromoacetamide-cysteine linkage provides superior stability, a crucial attribute for therapeutic applications.[][]
Experimental Protocols
Part 1: Conjugation of Bromoacetamido-PEG11-azide to a Cysteine-Containing Peptide
This protocol outlines the general procedure for the covalent attachment of the Bromoacetamido-PEG11-azide linker to a peptide containing a free cysteine residue.
Materials and Reagents:
-
Cysteine-containing peptide
-
Bromoacetamido-PEG11-azide
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Protocol:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has formed disulfide bonds, pre-treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to ensure the presence of a free thiol group. Note: If using DTT, it must be removed prior to adding the bromoacetamide reagent, as it also contains a thiol group.
-
-
Bromoacetamido-PEG11-azide Preparation:
-
Immediately before use, dissolve the Bromoacetamido-PEG11-azide in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Bromoacetamido-PEG11-azide stock solution to the peptide solution. The optimal molar ratio should be determined empirically for each specific peptide.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching the Reaction:
-
To consume any unreacted bromoacetamide reagent, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.[16]
-
-
Purification of the PEGylated Peptide:
-
The PEGylation reaction will likely result in a mixture of the desired conjugate, unreacted peptide, and excess reagents.[] Purification is essential to isolate the PEGylated peptide.
-
RP-HPLC is a widely used technique for the purification of peptides and can effectively separate the more hydrophobic PEGylated peptide from the unreacted peptide.[][18]
-
SEC separates molecules based on their size and can be used to remove the much larger PEGylated peptide from smaller unreacted components.[19]
-
Workflow Diagram:
Caption: Workflow for the 'Click Chemistry' functionalization of the Azide-PEG11-Peptide conjugate.
Characterization of the Conjugate
Thorough characterization of the final conjugate is crucial to confirm successful synthesis and purity.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the identity and purity of the peptide-PEG conjugate by determining its molecular weight. An increase in mass corresponding to the addition of the Bromoacetamido-PEG11-azide and subsequently the alkyne-containing molecule should be observed. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate. A single, sharp peak is indicative of a homogenous product. HPLC can also be used to monitor the progress of the conjugation and click reactions. [18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the structure of the conjugate, particularly for smaller peptides, by observing the appearance of characteristic peaks from the PEG linker and the attached molecule. [20] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | For larger peptides and proteins, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation. [20] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Inaccessible or oxidized cysteine residue. | Ensure the peptide is properly reduced. Consider using mild denaturants to expose the cysteine residue. [7] |
| Incorrect pH of the conjugation buffer. | Verify the pH is in the optimal range of 7.5-8.5 for the bromoacetamide reaction. [7] | |
| Hydrolyzed bromoacetamide reagent. | Use a fresh stock solution of the Bromoacetamido-PEG11-azide. | |
| Side reactions/off-target labeling | Reaction pH is too high. | Maintain the pH below 9.0 to minimize reaction with lysine residues. [7] |
| Prolonged reaction time or high reagent concentration. | Optimize the reaction time and the molar excess of the bromoacetamide reagent. Consider quenching the reaction sooner. | |
| Poor recovery after purification | Non-specific binding to chromatography columns. | For hydrophobic peptides, consider using a different stationary phase or modifying the mobile phase composition. [19] |
| Aggregation of the PEGylated peptide. | PEGylation generally improves solubility, but aggregation can still occur. Optimize buffer conditions (pH, ionic strength). |
Conclusion
The use of Bromoacetamido-PEG11-azide offers a robust and versatile method for the site-specific PEGylation of cysteine-containing peptides. The formation of a stable thioether bond provides a durable linkage, while the terminal azide group opens up a plethora of possibilities for further functionalization via click chemistry. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively synthesize well-defined and functional peptide-PEG conjugates for a wide range of therapeutic and research applications.
References
-
ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide? Retrieved from [Link]
-
Frontiers. (2024, March 8). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Retrieved from [Link]
- Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
-
Blacklight. (n.d.). Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
QYAOBIO. (n.d.). Peptide Pegylation - PEG Peptides. Retrieved from [Link]
-
PubMed. (2000, January 15). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved from [Link]
-
University of Delaware. (n.d.). Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation. Retrieved from [Link]
-
PMC. (n.d.). In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels. Retrieved from [Link]
-
ACS Publications. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]
-
ScienceDirect. (2025, December 30). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. Characterization of peptide conjugation to PEG. (a) Conjugation.... Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF. Retrieved from [Link]
-
ACS Publications. (2010, April 26). Solid-Phase Synthesis of PEGylated Lipopeptides Using Click Chemistry. Retrieved from [Link]
-
ACS Publications. (2014, April 1). PEG–Peptide Conjugates. Retrieved from [Link]
-
MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]
-
PubMed. (1982, August). Modification of the cysteine residues of cytochrome P-450cam with 2-bromoacetamido-4-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of a cysteine residue with a bromomaleimide, and the.... Retrieved from [Link]
-
PMC. (2022, January 26). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Retrieved from [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. bachem.com [bachem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Peptide Pegylation - PEG Peptides - QYAOBIO [qyaobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 12. cpcscientific.com [cpcscientific.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Harnessing Orthogonal Chemistry: Bromoacetamido-PEG11-azide for Advanced Hydrogel Engineering
An Application Guide for Researchers
Senior Application Scientist: Gemini
Abstract
Poly(ethylene glycol) (PEG)-based hydrogels are foundational biomaterials for tissue engineering, 3D cell culture, and drug delivery, prized for their biocompatibility and tunable properties.[1][2] The formation of these networks relies on robust and controllable crosslinking chemistry. This guide details the application of Bromoacetamido-PEG11-azide, a heterobifunctional linker, to engineer advanced hydrogel systems. This linker uniquely features two distinct reactive moieties: a thiol-reactive bromoacetamide group and an azide group for bio-orthogonal "click chemistry".[3][4] This dual functionality enables the creation of highly specific and well-defined hydrogel networks through orthogonal, sequential, or simultaneous crosslinking strategies. We provide an in-depth exploration of the underlying chemical mechanisms, two detailed experimental protocols for hydrogel formation and cell encapsulation, and expert insights into optimizing experimental parameters for reproducible and impactful results.
Foundational Principles: The Power of Orthogonal Crosslinking
The utility of Bromoacetamido-PEG11-azide stems from its two orthogonal reactive ends. Orthogonal chemistry refers to a pair of reactions that can occur in the same vessel without interfering with one another. This allows for precise control over the molecular architecture of the hydrogel.
The Thiol-Reactive Bromoacetamide Group
The bromoacetamide group reacts specifically with the sulfhydryl (thiol) group of cysteine residues via an SN2 nucleophilic substitution.[5] This reaction is highly dependent on pH. The pKa of a typical cysteine thiol is approximately 8.3, and the deprotonated thiolate anion (S⁻) is the reactive nucleophile.[6] Therefore, conducting the reaction at a pH of 7.5-8.5 ensures a sufficient concentration of thiolate for an efficient reaction while minimizing side reactions with other nucleophilic residues like lysine or histidine.[5][6] The resulting thioether bond is highly stable and considered irreversible under physiological conditions, offering a more robust linkage compared to the retro-Michael susceptibility of maleimide-thiol adducts.[6][]
The Bio-orthogonal Azide Group
The azide (N₃) group is a cornerstone of click chemistry. For biomedical applications, particularly those involving live cells, the most relevant reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[] This reaction occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) without the need for a cytotoxic copper catalyst.[9] The SPAAC reaction is extremely fast, highly specific, and bio-orthogonal, meaning it does not react with any functional groups found in biological systems.[][9] These features make it an ideal choice for in situ hydrogel formation and cell encapsulation.[10][11]
The combination of these two functionalities in a single PEGylated linker allows for a modular approach to hydrogel design, as illustrated below.
Experimental Protocols
The following protocols provide step-by-step methodologies for utilizing Bromoacetamido-PEG11-azide to form hydrogels. It is critical to work in a sterile environment (e.g., a biosafety cabinet) for all cell-based applications.
Protocol 1: Two-Step Formation of an Azide-Functionalized Hydrogel
This protocol demonstrates the orthogonality of the linker by first functionalizing a thiol-containing polymer backbone, followed by crosslinking via click chemistry. This method is ideal for creating a hydrogel with pendant azide groups available for subsequent modifications.
Materials
-
4-arm PEG-Thiol (10 kDa)
-
Bromoacetamido-PEG11-azide
-
Bis-DBCO crosslinker (e.g., PEG4-bis-DBCO)
-
Reaction Buffer: 100 mM HEPES, 10 mM EDTA, pH 8.0
-
Quenching Solution: 1 M 2-Mercaptoethanol in Reaction Buffer
-
Purification: Dialysis tubing (e.g., 3.5 kDa MWCO) or Size-Exclusion Chromatography (SEC) column
-
Gelation Buffer: Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
Procedure
Step 1: Functionalization of 4-arm PEG-Thiol
-
Dissolve Reagents: Prepare a 10% w/v solution of 4-arm PEG-Thiol in the Reaction Buffer. Separately, prepare a 50 mM stock solution of Bromoacetamido-PEG11-azide in anhydrous DMSO.
-
Initiate Reaction: Add the Bromoacetamido-PEG11-azide solution to the PEG-Thiol solution. Use a molar ratio of 2:1 (Azide linker to 4-arm PEG-Thiol) to favor the functionalization of approximately half the available thiol groups, leaving others for potential future reactions or ensuring complete reaction of the linker.
-
Expert Insight: A 2:1 ratio is a strategic starting point. A 4:1 ratio would aim to cap all thiol arms with the azide linker. The choice depends on the desired final hydrogel architecture.
-
-
Incubation: Allow the reaction to proceed for 4 hours at 37°C with gentle mixing, protected from light.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 20 mM to react with any unreacted bromoacetamide groups. Incubate for 30 minutes.
Step 2: Purification of Azide-Functionalized PEG
-
Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against sterile deionized water for 48 hours, with water changes every 8-12 hours, to remove unreacted linker and quenching agent.
-
Lyophilization: Freeze the purified solution and lyophilize to obtain the 4-arm PEG-Azide functionalized polymer as a white, fluffy powder. Store at -20°C under argon or nitrogen.
Step 3: Hydrogel Formation
-
Prepare Precursor Solutions: Dissolve the lyophilized 4-arm PEG-Azide polymer in Gelation Buffer to the desired final concentration (e.g., 5% w/v). Separately, dissolve the Bis-DBCO crosslinker in Gelation Buffer to a concentration that results in a 1:1 molar ratio of Azide to DBCO groups.
-
Initiate Gelation: In a sterile microcentrifuge tube, add the Bis-DBCO crosslinker solution to the 4-arm PEG-Azide solution. Mix thoroughly by gentle pipetting.
-
Cast Hydrogel: Quickly dispense the mixture into the desired mold or culture well. Gelation should occur rapidly, often within minutes.[9]
-
Equilibration: Allow the gel to set for 30-60 minutes at 37°C before adding media or buffer.
Protocol 2: One-Pot In Situ Hydrogel Formation for 3D Cell Encapsulation
This protocol leverages the simultaneous, orthogonal reactions of the linker with two distinct multi-arm PEG precursors to form a cell-compatible hydrogel directly in the presence of live cells.
Materials
-
4-arm PEG-Thiol (10 kDa)
-
4-arm PEG-DBCO (10 kDa)
-
Bromoacetamido-PEG11-azide ("Linker")
-
Cells of interest, prepared as a concentrated suspension
-
Basal cell culture medium (e.g., DMEM), sterile
-
Sterile, low-adhesion microcentrifuge tubes
Procedure
-
Prepare Stock Solutions:
-
Dissolve 4-arm PEG-Thiol and 4-arm PEG-DBCO in sterile basal medium to create 10% w/v stock solutions.
-
Dissolve the Bromoacetamido-PEG11-azide linker in sterile basal medium to a 10% w/v stock solution.
-
Expert Insight: Preparing polymer solutions in medium instead of buffer provides nutrients to the cells during the encapsulation process. Ensure the medium is serum-free during this step, as proteins contain thiols that could interfere.
-
-
Prepare Precursor Mixes (Example for a final 5% w/v hydrogel):
-
Precursor A (Thiol + Cells): In a sterile, low-adhesion tube, gently resuspend your cell pellet with the 4-arm PEG-Thiol stock solution to achieve your desired final cell density. Keep on ice.
-
Precursor B (DBCO + Linker): In a separate tube, combine the 4-arm PEG-DBCO stock solution and the Linker stock solution. A good starting point is a molar ratio where Thiol:Bromoacetamide is 1:1 and Azide:DBCO is 1:1. This ensures all reactive sites are consumed to form the network.
-
-
Initiate Gelation and Encapsulation:
-
Add Precursor Mix B to Precursor Mix A.
-
Immediately and gently mix by pipetting up and down 3-4 times. Avoid creating air bubbles.[12]
-
Causality Note: The simultaneous reactions begin immediately upon mixing. The bromoacetamide-thiol reaction is generally slower than the SPAAC reaction.[9][13] The overall gelation time will be dictated by the faster SPAAC chemistry, resulting in rapid cell entrapment.
-
Quickly dispense the final mixture into the center of a pre-warmed culture plate well.
-
-
Incubation and Culture:
-
Place the plate in a 37°C, 5% CO₂ incubator for 15-30 minutes to allow for complete gelation.
-
Carefully add warm cell culture medium (now with serum, if required) to the top of and around the hydrogel.
-
Change the medium after 1 hour to remove any unreacted precursors and then follow your standard cell culture and analysis protocols.[12]
-
Key Experimental Parameters and Expected Outcomes
The mechanical and biological properties of the hydrogel are directly controlled by the experimental conditions. The following table summarizes key parameters and their impact.
| Parameter | Recommended Range | Impact & Rationale | Reference(s) |
| Polymer Concentration | 2% - 10% (w/v) | Higher concentration increases crosslinking density, leading to a stiffer hydrogel (higher elastic modulus) and smaller mesh size, which can reduce nutrient diffusion. | [14][15] |
| Reaction pH (Thiol-Bromoacetamide) | 7.5 - 8.5 | Optimizes the concentration of the reactive thiolate anion (S⁻) for efficient conjugation while maintaining high selectivity for cysteine over other nucleophiles. | [5][6] |
| Stoichiometry (Reactive Groups) | 0.8 - 1.2 (molar ratio) | A 1:1 molar ratio of reactive groups (Thiol to Bromoacetamide; Azide to DBCO) typically yields the most complete network formation. Deviating from this can leave unreacted functional groups for later modification. | [16] |
| PEG Molecular Weight | 5 kDa - 40 kDa | Higher MW precursors lead to longer crosslinks, resulting in a larger mesh size, higher water content (swelling), and typically a softer gel for a given w/v concentration. | [14] |
| Cell Density | 1x10⁵ - 1x10⁷ cells/mL | Cell density must be optimized for the specific cell type. Too low may result in lack of cell-cell signaling; too high can lead to nutrient depletion and hypoxia within the hydrogel. | [17] |
| Gelation Time | 2 - 30 minutes | Primarily controlled by the SPAAC reaction rate and precursor concentration. Faster gelation is crucial for homogeneous cell distribution but requires rapid handling. | [9][18] |
| Young's Modulus (Stiffness) | 1 - 20 kPa | This is a key output parameter influenced by polymer concentration and MW. Stiffness can be tuned to mimic specific tissue environments (e.g., ~1 kPa for brain, ~15 kPa for muscle). | [9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel Fails to Form or is Too Soft | Incorrect Stoichiometry: Molar ratios of reactive groups are imbalanced. | Recalculate and verify the concentrations and molar masses of all precursors. |
| Reagent Degradation: Bromoacetamide can hydrolyze. Thiol groups can oxidize. | Use fresh reagents. Prepare stock solutions immediately before use. Store polymers under inert gas. | |
| Low Polymer Concentration: Insufficient crosslinking density. | Increase the weight-to-volume percentage of the precursor polymers. | |
| Gelation is Too Rapid for Handling | High Polymer Concentration: Increased concentration of reactive groups accelerates the reaction rate. | Decrease the concentration of precursor solutions. Work quickly and pre-cool solutions on ice to slow kinetics. |
| Highly Reactive Cyclooctyne: Different strained alkynes have different reaction kinetics. | If possible, select a slightly less reactive cyclooctyne derivative for more handling time. | |
| Low Cell Viability Post-Encapsulation | Shear Stress: Vigorous mixing during encapsulation can damage cell membranes. | Mix gently by slowly pipetting. Use wide-bore pipette tips. |
| Reagent Cytotoxicity: Although generally biocompatible, very high concentrations of unreacted precursors can be detrimental. | Ensure accurate stoichiometry to minimize unreacted components. Perform a medium change within 1-2 hours post-gelation. | |
| Suboptimal Gel Properties: Gel may be too stiff or have poor nutrient diffusion. | Lower the polymer concentration to create a softer gel with a larger mesh size. |
Conclusion
Bromoacetamido-PEG11-azide is a powerful and versatile tool for creating sophisticated hydrogel platforms. Its orthogonal reactive ends enable precise control over network formation, allowing for the development of biomaterials with tailored mechanical properties and chemical functionality. By understanding the core principles of the thiol-bromoacetamide and strain-promoted click chemistries, researchers can design and execute robust protocols for applications ranging from fundamental 3D cell biology to advanced regenerative medicine and targeted drug delivery systems.
References
-
Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels. National Institutes of Health. [Link]
-
Click Crosslinked PEG Hydrogels with Tunable Degradation. University of Colorado Boulder Libraries. [Link]
-
An injectable PEG-based hydrogel synthesized by strain-promoted alkyne–azide cycloaddition for use as an embolic agent. RSC Publishing. [Link]
-
The characteristics of polyethylene glycol (PEG)-based hydrogel. ResearchGate. [Link]
-
Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Wiley Online Library. [Link]
-
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Institutes of Health. [Link]
-
Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI. [Link]
-
Azide Amine-Poly(ethylene glycol)-OH. CD Bioparticles. [Link]
-
Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). ACS Publications. [Link]
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. National Institutes of Health. [Link]
-
Poly(ethylene glycol) Hydrogel Crosslinking Chemistries Identified via Atmospheric Solids Analysis Probe Mass Spectrometry. ACS Publications. [Link]
-
In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. University of Illinois Urbana-Champaign. [Link]
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. ResearchGate. [Link]
-
Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed. [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. RSC Publishing. [Link]
-
Injectable hyaluronic acid/poly(ethylene glycol) hydrogels crosslinked via strain-promoted azide-alkyne cycloaddition click reaction. PubMed. [Link]
-
Characterization of polyethylene glycol hydrogels for biomedical applications. LSU Scholarly Repository. [Link]
-
Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences. [Link]
-
Preparation of 3-D Life Fast Gelling Hydrogels. Cellendes. [Link]
-
Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. [Link]
-
A Practical Guide to Hydrogels for Cell Culture. National Institutes of Health. [Link]
-
PeptiGel 3D Cell Culture Protocol. University of Manchester. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Fabrication of PEG Hydrogel Microwell Arrays for High-Throughput Single Stem Cell Culture and Analysis. EPFL. [Link]
-
Biopharma PEG Unveils Expanded Azide PEG Series. Diagnostics World News. [Link]
-
PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine. National Institutes of Health. [Link]
-
Schematic depicting hydrogel formation from azide-functionalized PEG... ResearchGate. [Link]
-
Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. RSC Publishing. [Link]
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- 15. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Purification of Bromoacetamido-PEG11-azide conjugates
Application Note: High-Fidelity Purification of Bromoacetamido-PEG11-Azide Bioconjugates
Mechanistic Rationale & Structural Advantages
The architectural design of bioconjugates—such as antibody-drug conjugates (ADCs) or bispecific T-cell engagers—relies heavily on the stability and precise length of the crosslinking moiety. Bromoacetamido-PEG11-azide is a premium heterobifunctional linker designed for this exact purpose.
-
Irreversible Thioether Formation: While maleimide-thiol adducts are highly reactive, they are susceptible to retro-Michael exchange in circulation, prematurely transferring their payload to serum albumin. In contrast, the bromoacetamide group undergoes nucleophilic substitution (alkylation) with free sulfhydryls to form an irreversible, highly stable thioether bond[1].
-
Chromatographic Predictability: The "PEG11" designation indicates a discrete PEG (dPEG) chain. Unlike traditional polydisperse PEGs that cause broad, overlapping chromatographic smearing, dPEGs possess a single, defined molecular weight[1]. This discrete nature is critical; it ensures that the resulting conjugate elutes as a sharp, predictable peak during High-Performance Liquid Chromatography (HPLC)[].
Conjugation & Purification Workflow
The purification strategy cannot be isolated from the conjugation chemistry. A successful purification requires a properly quenched and prepared crude mixture.
Figure 1: Workflow for the conjugation and purification of Bromoacetamido-PEG11-Azide bioconjugates.
Causality in Experimental Design: The "Self-Validating" Protocol
To ensure trustworthiness, a protocol must anticipate and neutralize failure points.
-
Reducing Agent Selection: You must use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or
-mercaptoethanol to reduce your protein. TCEP is phosphine-based and lacks thiols. If DTT is used, its free thiols will aggressively outcompete the protein for the bromoacetamide linker, resulting in near-zero conjugation efficiency. -
The Quenching Imperative: Before loading the crude mixture onto a column or spin-filter, you must quench the reaction with a thiol-containing reagent like L-cysteine or N-acetylcysteine[3]. Causality: If you concentrate an unquenched mixture via ultrafiltration, the local concentration of the unreacted linker spikes dramatically. At high concentrations, bromoacetamides lose their chemoselectivity and will begin alkylating primary amines (lysines), ruining site-specificity.
Step-by-Step Protocol: SEC Purification of an Antibody-PEG11-Azide Conjugate
Because the unreacted Bromoacetamido-PEG11-azide linker is small (~700 Da) and the target antibody is large (~150 kDa), Size Exclusion Chromatography (SEC) is the gold standard for achieving >99% purity[4].
Phase 1: Preparation & Quenching
-
Following the 2-4 hour alkylation reaction at pH 7.5–8.0, add N-acetylcysteine to a final concentration of 20 mM.
-
Incubate at room temperature for 20 minutes to fully consume excess Bromoacetamido-PEG11-azide[3].
-
Centrifuge the quenched mixture at 10,000 x g for 5 minutes to pellet any transient aggregates.
Phase 2: SEC-HPLC Execution
-
Column Selection: Equip the HPLC with a high-resolution SEC column (e.g., Superdex 200 Increase 10/300 GL).
-
Equilibration: Run 2 column volumes (CV) of sterile, degassed PBS (pH 7.4) at a flow rate of 0.5 mL/min.
-
Injection: Inject the quenched sample. Critical limit: Do not exceed a sample volume of 2% of the total column bed volume to maintain sharp peak resolution.
-
Detection: Monitor absorbance at 280 nm (detects the aromatic residues of the antibody) and 214 nm (detects the PEG backbone and amide bonds)[].
-
Fractionation: The pure Antibody-PEG11-azide conjugate will elute in the void/early volume (typically around 20-25 minutes depending on the system)[4]. The quenched linker and excess TCEP will elute much later (>40 minutes).
Phase 3: Self-Validating Quality Control (Click-Fluorophore Assay) To prove the purification was successful and the azide is active:
-
Take a 2
L aliquot of the SEC-purified fraction. -
React it with a 5-fold molar excess of DBCO-Cy5 (Strain-Promoted Alkyne-Azide Cycloaddition) for 1 hour.
-
Run the sample on a non-reducing SDS-PAGE gel and image under a fluorescence scanner. Validation Logic: If the SEC purification failed, residual free PEG-azide will react with the DBCO-Cy5, appearing as a massive fluorescent smear at the dye front. If purification succeeded, intense fluorescence will only be visible at the 150 kDa mark, confirming pure, functional conjugate.
Comparative Data: Purification Strategies
While SEC is optimal for analytical and semi-preparative scales, other methods are viable depending on the target mass and throughput requirements.
| Purification Method | Separation Principle | Optimal Target Mass | Scalability | Resolution / Purity | Process Time |
| Size Exclusion (SEC) | Hydrodynamic volume | > 10 kDa (Proteins/mAbs) | Analytical to Semi-Prep | Very High (>99%) | 45 - 90 mins |
| Ultrafiltration (UF/DF) | Molecular weight cutoff | > 30 kDa | High (Milligrams to Grams) | Moderate (Requires 5-7 washes) | 30 - 60 mins |
| Reverse-Phase HPLC | Hydrophobicity | < 10 kDa (Peptides) | Analytical to Prep | Very High (Isomer resolution) | 20 - 40 mins |
| Dialysis | Passive diffusion | > 10 kDa | High (Bulk volumes) | Moderate to High | 12 - 24 hours |
References
-
Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃ , Vector Laboratories. 1
-
T-cell surface generation of dual bivalent, bispecific T-cell engaging, RNA duplex cross-linked antibodies (dbBiTERs) for re-directed tumor cell lysis , National Institutes of Health (NIH) PMC. 4
-
An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation , BenchChem. 3
-
High performance liquid chromatography (HPLC) Technique , BOC Sciences.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bromoacetamido-PEG11-azide Conjugation Reactions
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing conjugation reactions involving Bromoacetamido-PEG11-azide. Low conjugation yield is a frequent and often frustrating challenge in bioconjugation.[1][2][3] This center provides in-depth, experience-driven advice to diagnose and resolve these issues, ensuring the success of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the bromoacetamide group with a thiol on my protein?
A1: The ideal pH range for the alkylation of cysteine residues with bromoacetamide reagents is between 7.5 and 8.5.[4][5] Some protocols have also shown success at a pH of up to 9.0.[5]
Q2: Why is the reaction pH so important for this conjugation?
A2: The reactivity of the cysteine's thiol group is critically dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻).[5] The pKa of a typical cysteine thiol is approximately 8.3.[5] Performing the reaction at a pH at or slightly above this pKa ensures a higher concentration of the reactive thiolate, which drives a more efficient alkylation reaction.[5]
Q3: Can I perform the conjugation at a neutral pH (7.0)?
A3: While the reaction can occur at a neutral pH, it will be considerably slower than at a more alkaline pH.[5] Bromoacetamide's reactivity is more pronounced at a slightly higher pH.[5] For faster reaction kinetics at a neutral pH, N-ethylmaleimide is often a better choice.[5][][]
Q4: What are the consequences of performing the reaction at a very high pH (e.g., > 9.0)?
A4: While the reaction with thiols is faster at a higher pH, the selectivity of the bromoacetamide reagent decreases.[5] At a pH above 7.5, other nucleophilic groups, such as the ε-amino group of lysine and the imidazole group of histidine, can start to compete with the thiols for reaction with the bromoacetamide.[4][5] This can lead to non-specific labeling of your biomolecule.[5]
Q5: How does the stability of the bromoacetamide-thiol bond compare to a maleimide-thiol bond?
A5: The thioether bond formed from a bromoacetamide reaction with a cysteine is highly stable and considered essentially irreversible under physiological conditions.[4] In contrast, the bond formed from a maleimide-thiol reaction can undergo a retro-Michael addition, which can lead to deconjugation, especially in the presence of other thiols.[4]
Q6: Can bromoacetamide react with other amino acids besides cysteine?
A6: Yes, under non-optimal conditions, bromoacetamide can react with other nucleophilic residues, primarily histidine, lysine, and methionine.[4][5] These side reactions are more likely to occur at a higher pH.[4][5]
In-Depth Troubleshooting Guide
This section addresses common issues encountered during bioconjugation experiments with Bromoacetamido-PEG11-azide.
Issue 1: Low or No Conjugation Yield
This is one of the most common and frustrating problems in bioconjugation.[1] The following decision tree will help you systematically diagnose the potential causes.
Caption: Troubleshooting flowchart for low conjugation yield.
Issue 2: Non-Specific Labeling
Observing multiple products or modification of unintended amino acids can compromise the homogeneity and function of your final conjugate.
| Potential Cause | Underlying Reason | Recommended Solution |
| pH is too high | At pH > 8.5, other nucleophilic amino acid side chains (e.g., lysine, histidine) become deprotonated and can react with the bromoacetamide group.[4][5] | Lower the reaction pH to the optimal range of 7.5-8.5 to enhance selectivity for cysteine.[5] |
| Prolonged reaction time | Longer incubation periods can increase the likelihood of slower, off-target side reactions occurring.[4] | Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target thiol is achieved.[5] |
| Excess bromoacetamide reagent | A high molar excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues.[4] | Perform a titration to determine the optimal molar ratio of the reagent to your protein.[4] |
Issue 3: Protein Aggregation or Precipitation During Conjugation
Protein aggregation can be a significant cause of low yield and is often triggered by the conjugation process itself.
| Potential Cause | Underlying Reason | Recommended Solution |
| High protein concentration | Increased intermolecular interactions at high concentrations can promote aggregation.[8] | Consider performing the reaction at a lower protein concentration.[8] |
| Change in protein pI | Modification of charged residues (like lysine) can alter the isoelectric point (pI) of the protein. If the buffer pH is close to the new pI, the protein may precipitate.[4] | Ensure your buffer pH is at least one unit away from the predicted pI of the modified protein.[4] |
| Hydrophobicity of the PEG linker | Although PEG is generally hydrophilic, the overall modification can alter the protein's surface properties, potentially leading to aggregation. | Include additives such as arginine or glycerol in the reaction buffer to help stabilize the protein. |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
Before starting your conjugation, it is crucial to determine the concentration of free sulfhydryl groups in your protein solution.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0)[9]
-
Cysteine hydrochloride monohydrate (for standard curve)[10][9]
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[10]
-
Prepare Cysteine Standards: Create a standard curve by preparing a series of known concentrations of cysteine in the Reaction Buffer.[10][9]
-
Sample Preparation: Prepare your protein sample in the Reaction Buffer.
-
Reaction: In separate tubes, add 50 µL of the Ellman's Reagent Solution to 2.5 mL of Reaction Buffer. Then add 250 µL of each standard or your unknown sample.[10]
-
Incubation: Mix and incubate at room temperature for 15 minutes.[10][9]
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[11][9]
Protocol 2: General Procedure for Bromoacetamido-PEG11-azide Conjugation
This protocol provides a starting point for your conjugation reaction. Optimization of molar excess, reaction time, and temperature may be required.
Caption: General experimental workflow for conjugation.
Materials:
-
Thiol-containing protein
-
Bromoacetamido-PEG11-azide
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[5]
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine, 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: If your protein has disulfide bonds that need to be targeted, perform a reduction step using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.[5][12] Ensure your protein is in the appropriate reaction buffer at a concentration of 1-5 mg/mL.[5]
-
Reagent Preparation: Immediately before use, prepare a stock solution of Bromoacetamido-PEG11-azide (e.g., 100 mM) in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[5] It is advisable to protect the reaction from light.[5]
-
Quenching: Stop the reaction by adding a quenching reagent to a final concentration of 10-50 mM to consume any unreacted bromoacetamide.[4]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or a desalting column.[5]
-
Analysis: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.[13][14]
Analytical Techniques for Characterization
Proper analysis is key to confirming the success of your conjugation and diagnosing any issues.
| Technique | Primary Application | Information Gained |
| SDS-PAGE | Routine purity assessment and estimation of molecular weight.[13][14] | A shift in the band to a higher apparent molecular weight indicates successful conjugation. Can also reveal the presence of unreacted protein.[13] |
| HPLC (SEC, RP) | Separation, quantification, and analysis of isoforms.[14][15] | Size-Exclusion Chromatography (SEC) can separate the PEGylated protein from unreacted protein and aggregates. Reversed-Phase (RP) HPLC can separate different degrees of PEGylation.[14] |
| Mass Spectrometry (MALDI, ESI) | Definitive molecular weight determination and identification of modification sites.[13][14] | Provides the precise mass of the conjugate, allowing for the calculation of the number of PEG chains attached.[13] |
References
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available from: [Link]
-
Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine. PubMed. Available from: [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. Available from: [Link]
-
Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Longdom Publishing. Available from: [Link]
-
A simple method for the quantitative analysis of resin bound thiol groups. ScienceDirect. Available from: [Link]
-
Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry. Available from: [Link]
-
Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Available from: [Link]
-
Troubleshooting Guides. Creative Biolabs. Available from: [Link]
-
Deprotection of Thiol-modified Oligonucleotides. metabion. Available from: [Link]
-
Disulfide reduction using TCEP reaction. Bio-Synthesis. Available from: [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available from: [Link]
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PMC. Available from: [Link]
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. ScienceDirect. Available from: [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. Available from: [Link]
-
Bis-Bromoacetamido-PEG11. AxisPharm. Available from: [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compo. Canadian Science Publishing. Available from: [Link]
-
n-bromoacetamide. Organic Syntheses Procedure. Available from: [Link]
- Amino acid derivative and bromoacetyl modified peptides. Google Patents.
Sources
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 3. selectscience.net [selectscience.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. longdom.org [longdom.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Optimizing Bromoacetamido-PEG11-Azide Conjugations
Executive Summary
Bromoacetamido-PEG11-azide is a high-value heterobifunctional linker used to convert cysteine-containing proteins into "Click-ready" reagents. It offers a distinct advantage over maleimide chemistries: the formation of a hydrolytically stable thioether bond that does not undergo the retro-Michael addition often seen with maleimides in plasma.
However, this reagent possesses two distinct "warheads"—the bromoacetamide and the azide—that are susceptible to specific, often overlooked side reactions. This guide deconstructs those failure modes to ensure your conjugation is reproducible and specific.
Critical Side Reactions: The "Why" and "How"
A. The "Staudinger" Trap (Azide Destruction)
The Issue: The most common failure mode with this reagent is the inadvertent reduction of the azide group.
Mechanism: Researchers often use TCEP (Tris(2-carboxyethyl)phosphine) to reduce protein disulfides because it is thiol-free and usually doesn't need to be removed before conjugation. This is fatal for azides. Phosphines like TCEP react with azides via the Staudinger reaction, reducing the azide (
B. Nucleophilic Competition (pH Specificity)
The Issue: Non-specific labeling of Lysine (amines) or Histidine (imidazoles).[1] Mechanism: Bromoacetamide is an alkylating agent.[1][2]
-
At pH 7.5 – 8.5: It is highly specific for the thiolate anion (
). -
At pH > 9.0: The deprotonated
-amino groups of Lysine ( ) and imidazole groups of Histidine ( ) become competitive nucleophiles.[3] Result: Heterogeneous conjugates and potential loss of protein activity due to active-site modification.
C. Hydrolysis
The Issue: Loss of alkylating power during storage or prolonged reaction.[3] Mechanism: Water molecules can displace the bromide ion, converting the reactive bromoacetamide into an unreactive hydroxyacetamide. This reaction is base-catalyzed and accelerates significantly at higher pH.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways your reagent faces in solution.
Figure 1: Competing reaction pathways. Green paths indicate the desired mechanism; red/yellow paths indicate side reactions that compromise the experiment.
Troubleshooting Guide & FAQs
Q1: I used TCEP to reduce my protein, but my subsequent Click reaction failed. Why?
Diagnosis: You likely did not remove the TCEP before adding the Bromoacetamido-PEG11-azide. Solution: TCEP reduces azides.[4] You must perform a buffer exchange (Zeba spin column or dialysis) to remove TCEP after protein reduction and before adding the linker. Alternatively, use DTT for reduction, but you must also remove DTT because its free thiols will quench the bromoacetamide.
Q2: Why am I seeing high molecular weight aggregates?
Diagnosis: Cross-linking or hydrophobic aggregation. Solution:
-
Check Stoichiometry: If your protein has multiple surface thiols, adding too little reagent can cause disulfide bridging between proteins before they label. Ensure a 10-20x molar excess of the linker.[3]
-
PEG Benefit: The PEG11 spacer is hydrophilic. If aggregation persists, it is likely due to the protein itself denaturing. Ensure your buffer contains sufficient salt (150mM NaCl) and EDTA (1-5mM) to prevent metal-catalyzed oxidation.
Q3: My conjugation yield is low (<50%). How do I improve it?
Diagnosis: Competitive hydrolysis or oxidized thiols. Solution:
-
pH Check: Ensure pH is 8.0 – 8.5. Below pH 7.5, bromoacetamide reacts slowly.[1][3]
-
Re-Reduction: Surface cysteines oxidize to disulfides upon storage. Always treat with DTT/TCEP (and remove it!) immediately prior to labeling.
-
Concentration: Reaction kinetics are second-order. Keep protein concentration >2 mg/mL if possible.
Validated Experimental Protocol
This protocol is designed to eliminate the TCEP/Azide conflict and ensure thiol specificity.
Phase 1: Protein Preparation (Reduction)
-
Dissolve Protein: Prepare protein at 50-100 µM in Labeling Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0).
-
Note: EDTA is critical to prevent metal-catalyzed re-oxidation of thiols.
-
-
Reduction: Add TCEP (final conc. 5-10 mM). Incubate for 30 minutes at room temperature.
-
Why TCEP here? It is more stable than DTT at pH 8.0.
-
Phase 2: The Critical Purification (Desalting)
-
Remove Reductant: Pass the mixture through a pre-equilibrated desalting column (e.g., Zeba Spin Column or PD-10) equilibrated with Labeling Buffer .
-
Critical Checkpoint: This step removes TCEP. If skipped, the azide on your linker will be destroyed in the next step.
-
Phase 3: Conjugation
-
Prepare Linker Stock: Dissolve Bromoacetamido-PEG11-azide in dry DMSO or DMF to 50-100 mM.
-
Tip: Prepare immediately before use.[1] Do not store dilute stocks.
-
-
Reaction: Add the linker to the protein solution at a 10 to 20-fold molar excess .
-
Incubation: Incubate for 2 hours at Room Temperature or Overnight at 4°C. Protect from light.
Phase 4: Quenching & Polishing
-
Quench: Add L-Cysteine or 2-Mercaptoethanol (final 10 mM) and incubate for 15 minutes.
-
Purpose: Reacts with any excess bromoacetamide, preventing non-specific reaction during storage.[1]
-
-
Final Cleanup: Remove excess linker/quencher via dialysis or another desalting column.[1]
Workflow Diagram
Figure 2: The "Safe" Conjugation Workflow ensuring TCEP removal prior to linker addition.
Comparison of Thiol-Reactive Groups
| Feature | Bromoacetamide | Iodoacetamide | Maleimide |
| Reactivity | Moderate | High | Very High |
| Optimal pH | 8.0 – 8.5 | 7.5 – 8.5 | 6.5 – 7.5 |
| Bond Stability | High (Irreversible Thioether) | High (Irreversible Thioether) | Moderate (Ring opening/exchange possible) |
| Specificity | Good (at pH < 9.[2][4][5][6][7][8][9][10][11][12]0) | Moderate (Reacts with His/Tyr) | Excellent (at pH < 7.5) |
| Light Sensitive | Yes | Yes | No |
References
-
Mechanism of Bromoacetamide Selectivity: Alley, S. C., et al. (2008). "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. [Link]
-
The Staudinger Reduction (TCEP & Azides): Nielsen, J. G., & Meldal, M. (2009). "Staudinger Reduction of Azides." In: Encyclopedia of Chemical Biology. [Link]
-
General Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. [Link]
-
Comparison of Maleimide vs. Haloacetamide Stability: Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30, 184–189. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tris(2-carboxyethyl)phosphine hydrochloride - Enamine [enamine.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromoacetamido-PEG5-azide, CAS 1415800-37-1 | AxisPharm [axispharm.com]
- 10. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Cysteine Conjugation with Bromoacetamido-PEG11-azide
Welcome to the technical support center for the bromoacetamido-PEG11-azide reaction with cysteine residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful bioconjugation technique. As Senior Application Scientists, we aim to explain not just the how, but the why, ensuring your experiments are built on a solid foundation of chemical principles.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamentals of the bromoacetamide-cysteine reaction.
Q1: What is the optimal pH for reacting Bromoacetamido-PEG11-azide with a cysteine residue?
The optimal pH range for alkylating cysteine residues with a bromoacetamide reagent is typically between pH 7.5 and 8.5 .[1][2] While the reaction can proceed at a neutral pH, it will be significantly slower.[2] Some protocols may use a pH up to 9.0, which increases the reaction rate but also elevates the risk of non-specific labeling.[2][3]
Q2: Why is this specific pH range so critical for the reaction?
The reactivity of the cysteine's thiol group (-SH) is highly dependent on its deprotonation to the more nucleophilic thiolate anion (-S⁻).[1][2] The pKa of a typical cysteine thiol group in a protein is around 8.3 to 8.6.[1][4] Performing the reaction at a pH at or slightly above the pKa ensures that a significant portion of the cysteine residues are in the reactive thiolate form, leading to an efficient nucleophilic substitution reaction that forms a stable thioether bond.[1]
It is crucial to recognize that the local protein microenvironment can dramatically alter a cysteine's pKa, with observed values ranging from as low as 3.5 to as high as 12.[5] Therefore, the optimal pH for your specific protein may require empirical determination.
Q3: How does the bromoacetamide-cysteine reaction compare to the more common maleimide-thiol reaction?
This is a critical question of experimental design. The choice between these two chemistries depends on the desired attributes of the final conjugate, particularly stability and reaction conditions.
-
pH Dependence : Bromoacetamides react optimally at a slightly basic pH (7.5-8.5), whereas maleimides are most selective and efficient at a near-neutral pH of 6.5-7.5.[][7][8]
-
Bond Stability : This is the key advantage of the bromoacetamide chemistry. The resulting thioether bond is highly stable and considered irreversible under physiological conditions.[1][] In contrast, the thiosuccinimide linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael addition, particularly in the presence of competing thiols like glutathione, which can lead to deconjugation in vivo.[1][7]
-
Reaction Speed : At neutral pH, the maleimide reaction is generally faster.[9] The bromoacetamide reaction rate increases significantly at a slightly more alkaline pH.[2]
For applications requiring high stability, such as the development of antibody-drug conjugates (ADCs) for long-term circulation, the irreversible bond formed by bromoacetamide is often superior.[][7]
Q4: What are the primary off-target reactions, and how does pH influence them?
While bromoacetamide is highly reactive towards cysteine, side reactions with other nucleophilic amino acid residues can occur, especially under non-optimal conditions. The pH is the primary tool to control this selectivity.[1]
-
Histidine : The imidazole side chain (pKa ≈ 6.0) becomes a competing nucleophile at pH values above 6.[1]
-
Lysine : The ε-amino group (pKa ≈ 10.5) is generally unreactive at the optimal pH range for cysteine modification. However, at pH > 9.0, its reactivity increases significantly, leading to a higher risk of off-target labeling.[1][2]
-
Methionine : The thioether side chain can be alkylated, though this is a slower reaction. The risk increases with prolonged reaction times and high concentrations of the bromoacetamide reagent.[1]
The following table provides a qualitative guide to the pH-dependent reactivity of bromoacetamide with key amino acid residues.
| Amino Acid Residue | Side Chain Group | Typical pKa | Reactivity at pH 6.5-7.0 | Optimal Reactivity at pH 7.5-8.5 | Reactivity at pH > 9.0 |
| Cysteine | Thiol | ~8.3 - 8.6[1][4] | Slow | High (Optimal) | Very High |
| Histidine | Imidazole | ~6.0[1] | Moderate | Moderate | Moderate |
| Lysine | ε-Amino | ~10.5[1] | Very Low | Low | Moderate to High |
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low or No Labeling of the Target Protein
Q: My mass spectrometry results show very low or no conjugation to my protein. What went wrong?
A: This is a common issue that can typically be traced back to one of four main causes. Let's diagnose the problem.
-
Cause A: Suboptimal pH
-
Explanation : If the pH of your reaction buffer is too low (e.g., below 7.0), the majority of your cysteine thiols will be protonated and thus non-nucleophilic, drastically slowing the reaction.[2]
-
Solution : Ensure your reaction buffer pH is between 7.5 and 8.5. Calibrate your pH meter before use and verify the pH of the final reaction mixture after all components have been added.[2]
-
-
Cause B: Presence of Competing Thiols
-
Explanation : Buffers containing reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with your protein's cysteines for the bromoacetamide reagent, consuming it before it can label your target.
-
Solution : If your protein requires a reducing environment for stability, you must perform a buffer exchange (e.g., using a desalting column or dialysis) into a thiol-free buffer before adding the Bromoacetamido-PEG11-azide.[1]
-
-
Cause C: Inaccessible or Oxidized Cysteine Residues
-
Explanation : The target cysteine may be buried within the protein's 3D structure, making it inaccessible to the reagent. Alternatively, it may be oxidized, forming a disulfide bond with another cysteine.[1]
-
Solution : For inaccessible cysteines, consider adding a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein. For oxidized cysteines, pre-treat the protein with a reducing agent like TCEP (which does not contain a free thiol and thus does not require removal in all cases) or DTT. If using DTT, you must remove it prior to adding the bromoacetamide reagent.[1]
-
-
Cause D: Reagent Instability
-
Explanation : Bromoacetamide reagents can hydrolyze over time, especially when in solution.
-
Solution : Always prepare stock solutions of Bromoacetamido-PEG11-azide fresh in an anhydrous solvent like DMSO or DMF and use them immediately. Store the lyophilized powder protected from light and moisture.[2]
-
Problem 2: Non-Specific Labeling Observed
Q: I'm seeing modifications on residues other than cysteine, particularly lysine. How can I improve selectivity?
A: Non-specific labeling is almost always a result of reaction conditions being too harsh. The goal is to find the "sweet spot" that is reactive enough for cysteine but not for other nucleophiles.
-
Cause A: pH is Too High
-
Explanation : If you are observing significant labeling of lysine residues, your reaction pH is likely creeping above 8.5-9.0, where the lysine ε-amino group becomes deprotonated and nucleophilic.[1]
-
Solution : Lower the reaction pH to the 7.5-8.5 range. This is the most effective way to ensure selectivity for cysteine over lysine.[2]
-
-
Cause B: Excess Bromoacetamide Reagent
-
Explanation : A high molar excess of the bromoacetamide reagent can drive the reaction with less nucleophilic residues, even if the pH is optimal.
-
Solution : Perform a titration experiment to determine the optimal molar ratio of reagent to protein for your specific system. Start with a 10-fold molar excess and test lower ratios (e.g., 5-fold, 2-fold) to find the lowest concentration that still provides sufficient cysteine labeling.[1]
-
-
Cause C: Reaction Time is Too Long
-
Explanation : Prolonged incubation, even under optimal pH and concentration, can lead to the slow accumulation of side-products.
-
Solution : Monitor the reaction progress over time by taking aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quenching them immediately. Analyze by mass spectrometry to determine the point at which cysteine labeling is complete without significant side reactions.[10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine Reactivity Across the Sub-Cellular Universe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Aggregation During Bromoacetamido-PEG11-Azide Conjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with protein precipitation during thiol-targeted PEGylation. While Polyethylene Glycol (PEG) is inherently hydrophilic and designed to1[1], the bioconjugation workflow itself can induce severe instability if the reaction microenvironment is not strictly controlled.
This guide deconstructs the mechanistic causes of aggregation during Bromoacetamido-PEG11-azide labeling and provides a self-validating framework to ensure high-yield, monomeric conjugates.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my protein aggregate during Bromoacetamido-PEG11-azide labeling, even though PEG11 is highly hydrophilic? A1: The aggregation is rarely caused by the PEG11-azide molecule itself, which is specifically designed with a hydrophilic spacer to increase solubility in aqueous media[]. Instead, aggregation is a mechanistic consequence of the prerequisite disulfide reduction step. Bromoacetamide is an alkylating agent that specifically targets thiolate anions (S⁻), requiring a reaction pH of 7.5–8.5[3]. To generate these free thiols, researchers often reduce native disulfide bonds. This reduction partially unfolds the protein, exposing highly hydrophobic core residues to the aqueous environment. If these hydrophobic patches interact before the PEG11 chain can be attached to shield them, irreversible aggregation occurs.
Q2: How can I decouple the reduction step from the aggregation pathway? A2: You must transition from blanket reduction to controlled, stoichiometric reduction. Using high concentrations of Dithiothreitol (DTT) necessitates a subsequent buffer exchange step because DTT contains thiols that will competitively consume your bromoacetamide reagent[4]. This buffer exchange prolongs the time your protein spends in a vulnerable, unfolded state. Instead, use Tris(2-carboxyethyl)phosphine (TCEP). Because TCEP is a phosphine and lacks a thiol group, it does not need to be removed prior to conjugation with haloalkyl derivatives like bromoacetamide[5]. This allows you to perform the conjugation in situ immediately after reduction, drastically reducing the aggregation window.
Q3: What buffer additives can stabilize the protein without interfering with the bromoacetamide reaction? A3: You must avoid primary amines (like Tris) and thiols, as they will compete for the bromoacetamide[4]. We recommend a 50–100 mM Sodium Phosphate or HEPES buffer. To thermodynamically stabilize the intermediate state, introduce kosmotropic agents or mild excipients. L-Arginine or Glycerol are highly effective at suppressing non-specific hydrophobic interactions without altering the alkylation kinetics.
Section 2: Quantitative Excipient Selection
To systematically prevent aggregation, select an appropriate buffer additive from the table below based on your protein's specific instability trigger.
| Excipient / Additive | Recommended Concentration | Mechanism of Action (Causality) | Impact on Bromoacetamide Kinetics |
| L-Arginine | 50 - 100 mM | Suppresses intermolecular hydrophobic interactions via preferential exclusion. | Negligible (amine pKa is ~9.0; poor nucleophile at pH 7.5-8.5). |
| Glycerol | 5% - 10% (v/v) | Enhances thermodynamic stability by increasing solvent surface tension. | None. Highly recommended for inherently unstable proteins. |
| Tween-20 | 0.01% - 0.05% (v/v) | Prevents surface-induced aggregation at the air-liquid interface. | None. Ideal for dilute protein solutions (<1 mg/mL). |
| Sucrose | 150 - 300 mM | Induces preferential hydration of the protein surface. | None. |
Section 3: Self-Validating Conjugation Protocol
A robust protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one via built-in Quality Control (QC) checks.
Phase 1: Preparation & Baseline Validation
-
Buffer Exchange: Dialyze the target protein into an amine-free and thiol-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 5% Glycerol, pH 7.8)[4]. Ensure the protein concentration is moderate (1-3 mg/mL) to minimize collision frequency.
-
QC Validation Check: Run Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to confirm the baseline sample is >95% monomeric. Do not proceed if pre-existing aggregates are present.
Phase 2: Controlled Reduction & Thiol Quantification
-
Reduction: Add 2.5 molar equivalents of TCEP to the protein solution. Incubate at 25°C for 30 minutes.
-
QC Validation Check: Perform an Ellman’s Reagent (DTNB) assay on a small aliquot to quantify the number of free thiols generated. Verify that the thiol-to-protein ratio matches your target degree of labeling.
Phase 3: Bromoacetamido-PEG11-azide Conjugation
-
Reagent Preparation: Immediately before use, dissolve in anhydrous DMSO to a 10 mM stock[4]. Ensure DMSO does not exceed 5% of the final reaction volume to prevent solvent-induced unfolding.
-
Conjugation: Add the PEG reagent at a 10- to 20-fold molar excess relative to the protein[4]. Add the reagent dropwise while gently swirling to prevent localized concentration spikes.
-
Incubation: Incubate for 2 hours at room temperature in the dark, as haloacetyl reagents are light-sensitive[3].
Phase 4: Quenching & Final Validation
-
Quenching: Add a quenching reagent, such as L-Cysteine, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide reagent[4]. Incubate for 30 minutes.
-
Purification: Remove excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis against your final storage buffer[4].
-
QC Validation Check: Run SEC-HPLC to confirm the absence of high-molecular-weight aggregates and verify the molecular weight shift corresponding to the PEG11-azide addition. The azide group is now ready to undergo highly selective, copper-catalyzed or strain-promoted Click Chemistry reactions[6].
Section 4: Workflow Visualization
Self-validating workflow for Bromoacetamido-PEG11-azide conjugation to prevent aggregation.
References
- Source: NIH (PMC)
- Bromoacetamido-PEG11-azide, 2172677-17-5 Source: BroadPharm URL
- BrCH2CONH-PEG11-N3 | CAS 2172677-17-5 Source: BOC Sciences URL
- Polyethylene Glycol (PEG)
- Side Reactions of Bromoacetamide Group in Bioconjugation Source: BenchChem URL
- Technical Support Center: Bromoacetamide-Thiol Reactions Source: BenchChem URL
- Thiol-Reactive Probe Labeling Protocol Source: Thermo Fisher Scientific URL
Sources
- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
Bromoacetamido-PEG11-azide stability in aqueous buffers
Welcome to the technical support guide for Bromoacetamido-PEG11-azide. This document provides in-depth information, field-proven protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to maximize the stability and reactivity of this heterobifunctional crosslinker for successful and reproducible results.
Section 1: Chemical Stability Profile
Bromoacetamido-PEG11-azide is a powerful reagent with two distinct reactive functionalities separated by a hydrophilic PEG spacer.[1] However, the stability of the molecule, particularly the bromoacetamide group, is highly dependent on the conditions of its storage and use in aqueous buffers. The azide group is generally robust, while the bromoacetamide moiety is the primary site of potential degradation.
| Functional Group | Condition | Stability & Key Considerations |
| Bromoacetamide | pH | Highly pH-dependent. Optimal reactivity with thiols is between pH 7.5-8.5.[2][3] Below pH 7.0, the reaction is significantly slower.[2] Above pH 8.5, the risk of hydrolysis and side reactions with amines (lysine) and imidazoles (histidine) increases.[2][3] |
| Aqueous Buffers | Limited stability. Prone to hydrolysis, especially at elevated pH and temperature. It is crucial to prepare solutions fresh and use them immediately for conjugation.[2] | |
| Nucleophiles | Reactive. Avoid primary amine buffers (e.g., Tris, glycine) and thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) in the reaction buffer, as they will compete for reaction.[3][4] | |
| Light & Temperature | Sensitive. Store solid reagent and stock solutions protected from light.[2][3] Reactions are typically run at 4°C to room temperature; higher temperatures can accelerate degradation. | |
| Azide | pH | Highly Stable. Generally stable across a broad pH range (4-12), making it compatible with most bioconjugation conditions.[5] |
| Reducing Agents | Potential for reaction. While generally stable, strong reducing agents or certain thiols can reduce the azide group.[5] TCEP is often preferred for disulfide reduction as it is less reactive towards other functional groups.[6] | |
| Acids/Metals | Incompatible with strong acids and certain metals. Strong acids can form highly toxic and explosive hydrazoic acid (HN₃).[5] Contact with heavy metals like lead or unligated copper should be avoided to prevent the formation of explosive metal azides.[7] | |
| PEG11 Linker | General Conditions | Highly Stable. The polyethylene glycol spacer is chemically inert under standard bioconjugation conditions, conferring increased water solubility without compromising stability.[8][9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle solid Bromoacetamido-PEG11-azide?
A1: The solid reagent is hygroscopic and sensitive to moisture.[10][11] It should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[9][10][11] Before opening, always allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product.[10][11]
Q2: What is the best way to prepare a stock solution, and how long is it stable?
A2: Stock solutions should be prepared immediately before use in a dry, anhydrous, water-miscible organic solvent such as DMSO or DMF.[3][11] This minimizes premature hydrolysis of the bromoacetamide group. While some protocols suggest stock solutions can be kept for a few days when stored frozen at -20°C or -80°C, we strongly recommend fresh preparation for optimal reactivity and reproducible results.[8][10]
Q3: What is the optimal pH for reacting the bromoacetamide group with a cysteine thiol, and why is it so critical?
A3: The optimal pH range for this reaction is typically 7.5 to 8.5.[2][3] The reactivity of a cysteine thiol is critically dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻).[2][12] Since the pKa of a typical cysteine thiol is around 8.3, a pH at or slightly above this value ensures a sufficient concentration of the reactive thiolate species for an efficient alkylation reaction.[2]
Q4: What are the consequences of performing the conjugation at a pH outside the optimal 7.5-8.5 range?
A4:
-
Below pH 7.5: The reaction rate will be significantly slower because the concentration of the reactive thiolate anion is lower.[2]
-
Above pH 8.5: While the reaction with thiols may be faster, you face two significant risks. First, the rate of hydrolysis of the bromoacetamide reagent itself increases. Second, the selectivity for thiols decreases, and side reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole group of histidine, become much more prevalent.[2][3] This can lead to a heterogeneous, non-specifically labeled product.[2]
Q5: Which aqueous buffers should I use, and which should I avoid?
A5:
-
Recommended Buffers: Phosphate buffers (e.g., PBS), HEPES, and bicarbonate buffers are excellent choices as they are non-nucleophilic and buffer well in the optimal pH range.[2]
-
Buffers to Avoid: Absolutely avoid buffers containing primary amines, such as Tris and glycine, as they will compete with your target molecule by reacting with the bromoacetamide group.[4] Also, ensure your buffer is free from any thiol-containing additives like DTT or 2-mercaptoethanol.[3]
Q6: How can I be sure my reagent is active and stable in my specific buffer?
A6: The most definitive way is to perform a functional check. You can incubate the Bromoacetamido-PEG11-azide in your chosen reaction buffer for the intended duration of your experiment. Then, add a model thiol (e.g., N-acetyl-L-cysteine) and analyze the reaction mixture by LC-MS. The presence of the expected conjugate confirms the reagent's stability and activity. See Protocol 2 for a detailed workflow.
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Reagent Hydrolysis: The bromoacetamide group has degraded in the stock solution or aqueous buffer. | Always prepare stock solutions of the reagent fresh in anhydrous DMSO or DMF.[3] Minimize the time the reagent spends in aqueous buffer before the target molecule is added. |
| Suboptimal pH: The reaction buffer pH is too low (<7.5), leading to a low concentration of the reactive thiolate anion. | Verify the pH of your reaction buffer and adjust it to the 7.5-8.5 range to maximize thiol reactivity.[3] | |
| Oxidized Cysteine Residues: The target thiol on the protein has formed a disulfide bond and is unavailable for reaction. | Pre-treat your protein with a reducing agent like DTT or TCEP. Crucially , you must remove the reducing agent (e.g., via a desalting column or dialysis) before adding the bromoacetamide reagent.[2][13] | |
| Incompatible Buffer Components: Your buffer contains competing nucleophiles like Tris, glycine, or stray thiols. | Perform a buffer exchange into a recommended non-nucleophilic buffer such as PBS or HEPES at the appropriate pH.[4] | |
| Non-Specific Labeling (Multiple Products) | pH is Too High: The reaction pH is >8.5, promoting reactions with lysine and histidine residues. | Lower the reaction pH to the 7.5-8.5 range to improve selectivity for cysteine thiols.[2][3] |
| High Molar Excess of Reagent: A large excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues. | Perform a titration experiment to determine the optimal molar ratio of reagent to protein that provides sufficient labeling of the target without significant side products.[3] | |
| Prolonged Reaction Time: Long incubation periods can increase the accumulation of side products. | Monitor the reaction progress over time (e.g., by LC-MS) and quench the reaction with a small molecule thiol (like L-cysteine) once sufficient labeling is achieved.[3] | |
| Precipitation During Reaction | Rapid Reagent Addition: Adding the DMSO/DMF stock solution too quickly can cause localized high concentrations of organic solvent, leading to protein precipitation. | Add the reagent stock solution dropwise to the protein solution while gently stirring or vortexing.[3] |
| Low Solubility of Protein/Conjugate: The modification may have altered the solubility properties of your protein. | Perform the reaction at a lower protein concentration. While the PEG11 linker is designed to increase solubility, this can still be a factor.[13] |
Section 4: Experimental Protocols
Protocol 1: General Conjugation to a Thiol-Containing Protein
This protocol provides a robust workflow for labeling a cysteine-containing protein.
-
Protein Preparation: a. If your protein has disulfide bonds that need to be reduced, incubate it with a 10-fold molar excess of TCEP for 1 hour at room temperature. b. Remove the reducing agent completely by passing the protein solution through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the Reaction Buffer. c. The Reaction Buffer should be a non-nucleophilic buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.[2] d. Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
Reagent Preparation: a. Immediately before use, dissolve Bromoacetamido-PEG11-azide in anhydrous DMSO to create a 10-20 mM stock solution.[3]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution.[3] The optimal ratio may require titration. b. Add the stock solution slowly while gently vortexing to prevent precipitation.[3] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching the Reaction: a. To consume any unreacted bromoacetamide reagent, add a quenching solution of L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.[3] b. Incubate for 30 minutes at room temperature.
-
Purification and Analysis: a. Remove excess reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis against the desired storage buffer. b. Characterize the final conjugate by mass spectrometry (MALDI-TOF or ESI-LC/MS) to confirm successful conjugation and assess the degree of labeling.
Protocol 2: Validating Reagent Stability in a Custom Buffer
This protocol helps determine if the bromoacetamide moiety remains active in your specific buffer over time.
-
Reagent Incubation: a. Prepare a 1 mM solution of Bromoacetamido-PEG11-azide directly in your aqueous buffer of interest. b. At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of this solution.
-
Test Reaction: a. To each aliquot, add a 1.5-fold molar excess of a model thiol, such as N-acetyl-L-cysteine. b. Allow this test reaction to proceed for 30 minutes at room temperature.
-
Analysis: a. Analyze each time-point sample by LC-MS. b. Monitor for three species: the unreacted Bromoacetamido-PEG11-azide, the hydrolyzed reagent (Bromohydroxy acetamido-PEG11-azide), and the desired thiol conjugate. c. A decrease in the formation of the thiol conjugate over time indicates instability and degradation of the reagent in your buffer.
Section 5: Visualizations
Caption: Reaction mechanism at optimal pH and potential side reactions.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
-
Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-125. [Link]
-
Bräse, S. (2021). Azide Chemistry. Karlsruher Institut für Technologie (KIT). [Link]
-
Creative Biolabs. (2024). Troubleshooting Guides. [Link]
-
Getman, D. P., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]
Sources
- 1. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Bromoacetamido-PEG3-azide, 940005-81-2 | BroadPharm [broadpharm.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Removal of Unreacted Bromoacetamido-PEG11-azide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding and field-proven protocols for the conjugation and subsequent purification of Bromoacetamido-PEG11-azide.
Workflow for the conjugation, quenching, and purification of Bromoacetamido-PEG11-azide.
Section 1: The Mechanistic "Why" (Expertise & Experience)
Bromoacetamido-PEG11-azide is a heterobifunctional crosslinker with a molecular weight of 691.6 Da[1]. The bromoacetamide warhead is designed to react with free sulfhydryls (-SH) on proteins or peptides via a nucleophilic substitution reaction, forming a highly stable, irreversible thioether bond[2].
The Causality of pH: The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (-S⁻)[2]. Because the pKa of a typical cysteine thiol is approximately 8.3, the reaction must be buffered at a slightly alkaline pH (7.5–8.5) to ensure a high concentration of the reactive thiolate species[2].
The Necessity of Removal: If unreacted Bromoacetamido-PEG11-azide is not removed, its terminal azide group will aggressively compete with your PEGylated protein in downstream Click Chemistry (CuAAC or SPAAC) reactions, drastically reducing the yield of your final conjugate. Furthermore, prolonged exposure to active bromoacetamide at pH > 8.0 can lead to "over-alkylation," where the reagent loses chemoselectivity and begins attacking off-target primary amines (e.g., lysine residues) or histidine[3]. Immediate quenching and structural separation are therefore critical self-validating steps to ensure sample integrity.
Section 2: Quantitative Comparison of Removal Strategies
To select the appropriate removal method, you must evaluate the molecular weight of your target protein against the ~691 Da mass of the PEG reagent.
| Purification Method | Optimal Sample MW | Processing Time | Reagent Removal Efficiency | Mechanistic Principle |
| Size Exclusion Chromatography (SEC) | > 7,000 Da | 15–30 mins | > 98% | Separates based on hydrodynamic volume. A 7K MWCO resin retains the protein while eluting the 691 Da PEG[4]. |
| Dialysis | > 3,500 Da | 12–24 hours | > 95% | Passive diffusion of the low MW PEG through a semi-permeable membrane. |
| Solid Phase Extraction (SPE) | < 3,000 Da (Peptides) | 1–2 hours | > 99% | Separates based on hydrophobicity (e.g., C18 column) when the size difference is too small for SEC. |
Section 3: Step-by-Step Methodologies
Protocol A: Rapid Quenching and Size Exclusion Chromatography (SEC)
This protocol utilizes Zeba Spin Desalting Columns (or equivalent) and is a self-validating system because the quenching step neutralizes the reactive warhead before concentration, preventing artifactual crosslinking during column transit[5].
-
Quenching: To stop the alkylation reaction, add a quenching solution containing a small molecule thiol (e.g., DTT, 2-mercaptoethanol, or free cysteine) to a final concentration of 10–100 mM[2]. Incubate for 15 minutes at room temperature.
-
Column Equilibration: Prepare a 7K MWCO spin desalting column. The 7K MWCO easily excludes the ~691 Da PEG reagent while retaining proteins >7 kDa[4]. Wash the column 3–4 times with your downstream buffer (e.g., PBS, pH 7.4) by centrifuging at 1,000 x g for 2 minutes.
-
Sample Loading: Apply the quenched reaction mixture directly to the center of the compact resin bed.
-
Elution: Centrifuge at 1,000 x g for 2 minutes. The flow-through contains the purified PEGylated protein-azide. The unreacted PEG and quenching agent remain trapped in the porous resin[6].
Protocol B: Dialysis (For Large Volumes or Fragile Proteins)
-
Quenching: Add DTT or free cysteine to a final concentration of 20 mM to neutralize excess bromoacetamide[3].
-
Cassette Preparation: Hydrate a 3.5K or 7K MWCO dialysis cassette in the target buffer.
-
Dialysis: Inject the sample into the cassette and dialyze against 1,000 volumes of the desired downstream buffer at 4°C.
-
Buffer Exchange: Change the external buffer at least 3 times over 24 hours to ensure complete diffusion of the 691 Da PEG molecule.
Section 4: Troubleshooting & FAQs
Q1: Why is my protein precipitating during the removal step? A1: Precipitation often occurs due to over-alkylation, which drastically alters the isoelectric point and hydrophobicity of the protein. If the reaction pH exceeded 8.5, bromoacetamide loses its chemoselectivity and reacts with lysine and histidine residues[7]. To troubleshoot, strictly maintain the reaction pH between 7.5 and 8.5 and limit the molar excess of the PEG reagent[3].
Q2: Can I perform the initial alkylation at a neutral pH (7.0) to prevent off-target reactions before SEC? A2: While the reaction can proceed at neutral pH, it will be significantly slower. Bromoacetamide requires a slightly alkaline pH to generate the reactive thiolate anion[2]. If you must work at pH 7.0, consider switching to a maleimide-PEG-azide linker, which is ~1000 times more reactive towards thiols at pH 7.0[]. However, note that bromoacetamide forms a highly stable, irreversible thioether bond, whereas maleimide adducts can be unstable and undergo a reverse Michael reaction[2].
Q3: My target is a small peptide (MW ~1,500 Da). Can I use SEC to remove the unreacted PEG? A3: No. The molecular weight of Bromoacetamido-PEG11-azide is 691.6 Da[1]. The size difference between your peptide and the unreacted PEG is too small for effective separation using standard 7K MWCO desalting columns. Instead, use Solid Phase Extraction (SPE) with a C18 column or preparative Reverse-Phase HPLC to separate the species based on hydrophobicity.
References
- Source: broadpharm.
- Source: benchchem.
- Source: benchchem.
- Title: MM(PEG)
- Source: acs.
- Source: bocsci.
Sources
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Copper-Free Click Chemistry with Bromoacetamido-PEG11-azide
Product Focus: Bromoacetamido-PEG11-azide (Heterobifunctional Crosslinker)
Workflow: Thiol-Selective Alkylation
Core Technical Overview
Bromoacetamido-PEG11-azide is a specialized heterobifunctional linker designed for two-step bioconjugation. It enables the attachment of "click-ready" azide handles to cysteine-containing biomolecules.
-
Step 1 (Functionalization): The Bromoacetamide group reacts with free sulfhydryls (-SH) via nucleophilic substitution (
) to form a stable thioether bond.[1] -
Step 2 (Conjugation): The Azide group reacts with strained alkynes (e.g., DBCO, BCN) via Copper-Free Click Chemistry (SPAAC).[2][3][4]
The "Gotcha" Mechanism: Why Protocols Fail
The most common failure mode with this reagent is reductant incompatibility .
-
TCEP/DTT destroys the Azide: Strong reducing agents (TCEP, DTT) used to generate free thiols will reduce the azide group to an amine (Staudinger reduction) if not removed before the linker is added.
-
Sodium Azide blocks the Click: Buffers containing
(preservative) will competitively inhibit the SPAAC reaction by flooding the DBCO probe.
Validated Experimental Workflow
The following workflow ensures chemical compatibility at every stage.
Figure 1: Step-wise conjugation workflow highlighting the critical desalting step required to prevent azide reduction by TCEP/DTT.
Phase 1: Thiol-Functionalization (The Bromoacetamide Step)
Troubleshooting Guide
Symptom: Low labeling efficiency (Protein has no Azide handle).
| Potential Cause | Mechanism | Solution |
| Incorrect pH | Bromoacetamide is less reactive than Iodoacetamide/Maleimide. It requires a higher pH to form the reactive thiolate anion. | Adjust pH to 8.0 – 8.5. Unlike Maleimides (pH 6.5-7.5), Bromoacetamide needs slightly basic conditions for efficient |
| Reductant Interference | Residual DTT or TCEP competes for the bromoacetamide (consuming the linker) or reduces the azide. | Mandatory Desalting. Use a Zeba spin column or dialysis to remove all reducing agents before adding the linker [6]. |
| Oxidized Thiols | Cysteines have re-formed disulfide bonds due to oxygen exposure. | Degas buffers. Use EDTA (1-5 mM) in the conjugation buffer to chelate metals that catalyze oxidation. |
| Precipitation | The hydrophobic linker or high protein concentration caused aggregation. | Leverage the PEG. The PEG11 spacer aids solubility. However, ensure the linker is dissolved in a water-miscible organic solvent (DMSO/DMF) before adding to the aqueous protein phase. Keep organic solvent <10% v/v. |
Protocol: Thiol Labeling
-
Reduction: Incubate protein with 10-20 molar excess of TCEP for 30 mins.
-
Purification (Critical): Pass the sample through a desalting column equilibrated with PBS + 5 mM EDTA, pH 8.0 .
-
Note: Do not use simple dilution; physical removal of TCEP is required.
-
-
Labeling: Add 10-20 molar excess of Bromoacetamido-PEG11-azide (dissolved in DMSO).
-
Incubation: React for 2 hours at Room Temperature (RT) or Overnight at 4°C. Protect from light.
-
Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromoacetamide groups.
Phase 2: Copper-Free Click (SPAAC)[7]
Troubleshooting Guide
Symptom: No conjugation with DBCO/BCN probe (Azide is present, but Click fails).
| Potential Cause | Mechanism | Solution |
| Sodium Azide ( | Buffer Exchange. Ensure all buffers are | |
| Steric Hindrance | The azide is buried on the protein surface. | Use the PEG11 advantage. The 11-unit PEG spacer (~40 Å) should project the azide away from the protein surface. If issues persist, increase reaction time or temperature (up to 37°C) [2]. |
| Hydrolysis of DBCO | DBCO can hydrolyze over time in aqueous solution, losing reactivity. | Fresh Stocks. Dissolve DBCO reagents immediately before use. Do not store aqueous DBCO stocks for long periods. |
Protocol: SPAAC Reaction
-
Setup: Take the Azide-labeled protein from Phase 1.
-
Stoichiometry: Add 2-5 molar excess of DBCO-Probe relative to the protein.
-
Note: Since the click reaction is bioorthogonal, you can often skip intermediate purification between Phase 1 and Phase 2 if you quenched the bromoacetamide with a non-azide thiol (like cysteine).
-
-
Incubation: Incubate overnight at 4°C or 4 hours at RT.
-
Analysis: Verify conjugation via SDS-PAGE (mass shift) or Fluorescence (if using a fluorescent probe).
Frequently Asked Questions (FAQs)
Q: Can I use TCEP to reduce disulfides during the labeling reaction? A: No. TCEP is a phosphine. Phosphines react with organic azides (the Staudinger reaction) to reduce them to amines.[5] If you mix TCEP, Protein, and Bromoacetamido-PEG11-azide, the TCEP will destroy the azide handle on the linker [6]. You must reduce, remove TCEP, and then label.
Q: Why choose Bromoacetamide over Maleimide? A: Bromoacetamides form thioether bonds which are more stable than the thiosuccinimide rings formed by maleimides. Maleimides can undergo retro-Michael addition (exchange) in the presence of blood thiols (like albumin/glutathione). Bromoacetamide conjugates are preferred for in vivo stability [1, 5].
Q: My protein precipitated after adding the linker. Why? A: While the PEG11 spacer is hydrophilic, the bromoacetamide and azide ends are relatively hydrophobic. If you added the linker from a high-concentration DMSO stock too quickly, local high concentrations can cause precipitation. Tip: Add the linker dropwise while vortexing gently, or dilute the linker further before addition.
Q: Can I use Copper-Catalyzed Click (CuAAC) instead of SPAAC? A: Yes, the azide group is compatible with CuAAC. However, copper is cytotoxic and can denature proteins or generate reactive oxygen species (ROS). If working with live cells or sensitive proteins, Copper-Free (SPAAC) is superior [3].[3][6]
References
-
BenchChem. (2025).[1][3][7][5][8] A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. Retrieved from
-
Vector Laboratories. (2024). Copper-Free Click Chemistry (SPAAC) Technical Guide. Retrieved from
-
Interchim. (n.d.). Copper-free Click Chemistry (DBCO reagents) Overview. Retrieved from
-
Lumiprobe. (2024). Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?. Retrieved from [9]
-
Sigma-Aldrich. (n.d.). Bromoacetamido-dPEG®11-azide Product Information. Retrieved from
-
BenchChem. (2025).[3][7][5][8] Impact of reducing agents on Azide stability. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing ADC Bioconjugation with Bromoacetamido-PEG11-Azide
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) bioconjugation. This guide is specifically engineered for researchers and drug development professionals utilizing Bromoacetamido-PEG11-azide as a heterobifunctional linker. This linker employs a highly controlled, dual-stage conjugation strategy: a thiol-reactive bromoacetamide group for stable attachment to reduced antibody interchain disulfides, and an azide group for bioorthogonal click chemistry with an alkyne-functionalized payload.
Part 1: Mechanistic Overview & Workflow
Unlike traditional maleimide linkers, which are susceptible to retro-Michael deconjugation in systemic circulation, bromoacetamide forms an with cysteine residues[1]. The PEG11 spacer significantly enhances the hydrodynamic radius and aqueous solubility of the intermediate, preventing antibody aggregation before the hydrophobic payload is attached via click chemistry.
Two-step ADC bioconjugation workflow utilizing Bromoacetamido-PEG11-azide.
Part 2: Self-Validating Experimental Protocols
Protocol A: Partial Reduction and Thiol-Alkylation (Bromoacetamide)
-
Reduction: Prepare the monoclonal antibody (mAb) at 5-10 mg/mL in Borate Buffer (50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0). Add 2.0 - 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb. Incubate at 37°C for 2 hours to selectively[].
-
Validation Check: Quantify free thiols using Ellman’s Reagent (DTNB). Target: 4 free thiols per mAb for a standard DAR 4 ADC.
-
Alkylation: Dissolve Bromoacetamido-PEG11-azide in anhydrous DMSO (10 mM stock). Add 8-10 molar equivalents of the linker to the reduced mAb (maintaining final DMSO <10% v/v).
-
Incubation: Incubate at 25°C for 4-6 hours. Crucial Causality: Bromoacetamide is less electrophilic than maleimide; it requires a higher pH (8.0-8.5) and longer incubation time to achieve [3].
-
Purification: Remove excess linker using a desalting column (e.g., Sephadex G-25) equilibrated in PBS, pH 7.4.
Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation: Prepare a 10 mM stock of the DBCO-functionalized payload (e.g., DBCO-MMAE) in DMSO.
-
Conjugation: Add 1.5 - 2.0 molar equivalents of DBCO-payload per azide group (i.e., 6-8 eq per mAb for a DAR 4 target) to the purified IgG-PEG11-Azide intermediate.
-
Incubation: Incubate at room temperature for 2-4 hours. The internal strain of the cyclooctyne ring drives the reaction without the need for [4].
-
Validation Check: Analyze via Hydrophobic Interaction Chromatography (HIC) or intact LC-MS to confirm the mass shift from the unconjugated intermediate to the fully loaded ADC.
Part 3: Troubleshooting Guides & FAQs
Q1: My Drug-to-Antibody Ratio (DAR) is lower than expected after the bromoacetamide reaction. How do I fix this? A: Low DAR with bromoacetamides is typically caused by insufficient nucleophilicity of the thiols or hydrolysis of the bromide leaving group.
-
Causality: While maleimides react rapidly at pH 6.5-7.0, bromoacetamides require a more basic environment (pH 8.0-8.5) to deprotonate the cysteine thiols (pKa ~8.3) sufficiently for the [].
-
Solution: Verify your conjugation buffer is at least pH 8.0. Additionally, ensure your Bromoacetamido-PEG11-azide stock is prepared in anhydrous DMSO immediately before use, as the bromoacetamide group can slowly hydrolyze in aqueous solutions.
Troubleshooting logic tree for resolving low Drug-to-Antibody Ratio (DAR).
Q2: I am observing significant antibody aggregation during the click chemistry step. Doesn't the PEG11 spacer prevent this? A: The PEG11 spacer provides excellent hydrophilicity, which stabilizes the intermediate IgG-PEG11-Azide. However, DBCO-functionalized payloads (like DBCO-MMAE or DBCO-PBD) are highly hydrophobic.
-
Causality: When multiple hydrophobic payloads are clicked onto the antibody simultaneously, local hydrophobic patches can cause intermolecular cross-linking and aggregation.
-
Solution: Introduce the DBCO-payload stepwise (e.g., add 50% of the payload, incubate for 1 hour, then add the remaining 50%). You can also increase the co-solvent concentration (up to 10-15% DMSO or Propylene Glycol) during the SPAAC reaction to keep the payload soluble until it is covalently attached.
Q3: I am seeing payload deconjugation in my serum stability assays. Isn't bromoacetamide supposed to be completely stable? A: Yes, the thioether bond formed by bromoacetamide is highly stable and does not undergo the retro-Michael deconjugation seen with standard maleimides. Studies show deconjugation rates drop from ~8% (maleimide) to [3].
-
Causality: If you are observing free payload in serum, the cleavage is likely occurring elsewhere in the linker architecture (e.g., enzymatic cleavage of a valine-citrulline dipeptide) or due to payload instability, rather than the thioether anchor.
-
Solution: Perform intact mass spectrometry on the serum-incubated ADC. If the PEG11-azide stub remains attached to the antibody while the payload is gone, the instability lies in the click-linkage or the payload itself, not the bromoacetamide conjugation.
Q4: Can I use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) instead of SPAAC? A: Yes, but it requires strict optimization.
-
Causality: CuAAC requires Cu(I), usually generated by reducing Cu(II) with[5]. Copper ions can generate reactive oxygen species (ROS) that oxidize methionine and histidine residues on the antibody, leading to aggregation and loss of binding affinity.
-
Solution: If you must use CuAAC (e.g., using a terminal alkyne payload instead of DBCO), you must use a stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) at a 1:2 or 1:5 ratio with CuSO4 to protect the antibody from ROS[5].
Part 4: Quantitative Data & Reaction Parameters
The following table summarizes the critical physicochemical differences and optimization parameters when transitioning from traditional maleimide linkers to Bromoacetamido-PEG11-azide.
| Parameter | Maleimide-PEG-Azide | Bromoacetamido-PEG11-Azide | Scientific Rationale |
| Optimal pH | 6.5 - 7.0 | 8.0 - 8.5 | Bromoacetamide requires a higher pH to ensure adequate deprotonation of cysteine thiols for SN2 nucleophilic attack[]. |
| Reaction Time | 1 - 2 hours | 4 - 6 hours | Bromoacetamide is a less potent electrophile than maleimide, necessitating extended incubation[3]. |
| Molar Excess | 3 - 5 equivalents | 8 - 10 equivalents | Higher excess compensates for the slower reaction kinetics and potential competitive hydrolysis of the bromide group. |
| Serum Stability | Prone to retro-Michael exchange | Highly stable (Irreversible) | Thioether bonds formed via alkylation cannot undergo reverse reactions in the presence of serum albumin thiols[1]. |
| Click Chemistry | SPAAC or CuAAC | SPAAC (Preferred) | The PEG11 spacer provides sufficient flexibility and aqueous solubility to accommodate bulky DBCO-payloads via SPAAC[4]. |
References
-
The medicinal chemistry evolution of antibody–drug conjugates. National Center for Biotechnology Information (NIH/PMC).[Link]
-
Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI Pharmaceutics.[Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. AxisPharm.[Link]
-
Click Chemistry Conjugations. National Center for Biotechnology Information (NIH/PMC).[Link]
Sources
Characterization of Bromoacetamido-PEG11-azide labeled proteins
Welcome to the Technical Support Center for Bioconjugation & Characterization . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Successful characterization of Bromoacetamido-PEG11-azide labeled proteins requires a deep understanding of reaction kinetics, mass spectrometry (MS) ionization behavior, and the structural biology of your target protein.
This center is structured to provide mechanistic causality, self-validating analytical workflows, and targeted troubleshooting for researchers and drug development professionals.
Module 1: Mechanistic Foundations & Causality
To troubleshoot effectively, we must first understand why we use this specific tripartite linker and how it dictates our experimental choices.
-
The Bromoacetamide Reactive Group: Unlike maleimides, which form thiosuccinimide linkages susceptible to retro-Michael addition (deconjugation) in biological media, bromoacetamides react with free thiols via nucleophilic substitution to form highly stable, irreversible thioether bonds[1]. However, haloacetamides have slower reaction kinetics, requiring precise pH control (7.5–8.5) to balance cysteine reactivity against off-target lysine alkylation[2][3].
-
The PEG11 Spacer: A discrete PEG (dPEG) chain of 11 units provides exact mass. Traditional polydisperse PEGs create complex MS spectra with overlapping charge states. A discrete PEG11 ensures batch-to-batch consistency and yields a single, well-defined mass shift, which is critical for accurate Degree of Labeling (DoL) quantification[4][5].
-
The Azide Terminus: This acts as a bioorthogonal handle for downstream Click Chemistry (e.g., CuAAC or SPAAC). It remains inert during the initial protein conjugation and MS characterization steps[6].
Fig 1: Logical workflow of site-specific cysteine conjugation and downstream click functionalization.
Module 2: Self-Validating Analytical Workflows
A robust protocol must be self-validating. We achieve this through orthogonal testing: Intact Native MS confirms the macroscopic Degree of Labeling (DoL), while Peptide Mapping confirms microscopic site-specificity and proves that no unreacted cysteines were left behind.
Protocol A: Intact Mass Analysis via Native SEC-LC/MS
Causality: If your protein relies on interchain disulfides (e.g., IgG antibodies), reducing them to attach the linker destroys the covalent bonds holding the subunits together. Standard reversed-phase LC-MS uses acidic, organic mobile phases that will cause the protein to dissociate into half-antibodies or single chains. Native Size Exclusion Chromatography (SEC)-MS maintains non-covalent interactions, allowing you to measure the true intact DoL[7].
-
Step 1: Desalting. Buffer exchange the conjugated sample into 50 mM ammonium acetate (pH 7.0) using a 50K MWCO spin filter to remove excess unreacted PEG reagent[4].
-
Step 2: Native SEC-LC/MS. Inject 10–20 µg of the sample onto a native SEC column coupled to a high-resolution Orbitrap or Q-TOF mass spectrometer. Use an isocratic gradient of 50 mM ammonium acetate[7][8].
-
Step 3: Data Deconvolution. Deconvolute the raw multiply-charged spectra into zero-charge mass spectra. Calculate the DoL by comparing the intensity of the unconjugated peak to the +1, +2, and +3 linker-addition peaks[4][7].
Protocol B: Peptide Mapping (LC-MS/MS)
Causality: How do we prove the reaction went to completion? By intentionally capping any unreacted cysteines with a different alkylating agent (Iodoacetamide). If the MS/MS data shows a cysteine with neither the PEG11-azide mass nor the Iodoacetamide mass, your initial reduction step failed.
-
Step 1: Denaturation. Denature 50 µg of the conjugated protein in 8 M urea or 6 M guanidine hydrochloride[1].
-
Step 2: Differential Alkylation (The Self-Validation Step). Add 20 mM Iodoacetamide and incubate for 30 mins in the dark. This caps any free cysteines that failed to react with the Bromoacetamido-PEG11-azide[1].
-
Step 3: Digestion. Dilute the urea to <1 M. Add Trypsin at a 1:20 (w/w) ratio and incubate overnight at 37°C[1].
-
Step 4: LC-MS/MS. Acidify with 0.1% formic acid, desalt via C18 ZipTip, and analyze via reversed-phase LC-MS/MS. Search the database with variable modifications for both the PEG11-azide adduct and the Iodoacetamide adduct (+57.02 Da)[1][3].
Fig 2: Orthogonal MS workflow combining intact mass and peptide mapping for self-validation.
Module 3: Troubleshooting Matrix
Q: My Degree of Labeling (DoL) is significantly lower than expected. What is causing this? A: Bromoacetamides have inherently slower reaction kinetics compared to maleimides. If your DoL is low, the nucleophilic attack is likely incomplete. Action: First, verify that your cysteines are fully reduced and accessible; buried cysteines may require partial denaturation. Second, increase the molar excess of the linker (up to 20x) or extend the reaction time. Ensure your buffer is strictly between pH 7.5 and 8.5; below 7.5, the thiolate anion concentration is too low for efficient nucleophilic substitution.
Q: I am detecting multi-labeled species on non-cysteine residues (e.g., Lysine or Histidine). How do I prevent off-target labeling? A: This is a classic case of over-alkylation. While bromoacetamides are highly selective for thiols at neutral pH, they will cross-react with primary amines (lysines) if the pH exceeds 8.5 or if the reaction is left for too long[1][3]. Action: Strictly buffer your reaction to pH 7.5 using HEPES or Phosphate buffers. Do not exceed a 2-hour reaction time at room temperature. Quench the reaction promptly with excess free cysteine or beta-mercaptoethanol before proceeding to purification.
Q: The PEGylated protein signal is heavily suppressed or "smeared" during intact MS analysis. Is my sample degraded? A: Not necessarily. PEG chains are highly effective at sequestering cations, which can cause severe charge-state shifting and ionization suppression in Electrospray Ionization (ESI)[9]. Furthermore, if your PEG11 reagent was not highly purified (discrete), polydispersity will cause signal smearing[4][5]. Action: Ensure you are using a true discrete PEG (dPEG) rather than a polymeric mixture. To improve ionization, utilize superbasic "proton sponge" additives in positive mode ESI to reduce the charge states and simplify the spectra, pushing the signal into a higher, cleaner m/z range[8].
Q: The downstream Click Chemistry (azide-alkyne cycloaddition) is failing. Why is the azide unreactive? A: The azide group is highly stable and rarely degrades. Failure is usually due to steric hindrance (the PEG11 chain folding over the azide in aqueous solution) or catalyst failure in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)[6][10]. Action: Switch to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using a DBCO-functionalized partner[10]. This eliminates the need for cytotoxic copper catalysts and often overcomes steric barriers due to the highly favorable thermodynamics of the strained cyclooctyne ring.
Module 4: Quantitative Data & Reference Tables
Table 1: Quantitative Troubleshooting Parameters for Bromoacetamide Conjugation
| Parameter | Optimal Range | Consequence of Being Too Low | Consequence of Being Too High |
| pH | 7.5 – 8.5 | Incomplete labeling (low thiolate concentration)[1] | Off-target Lysine/Histidine alkylation[1][3] |
| Temperature | 20°C – 25°C | Sluggish reaction kinetics | Protein denaturation / aggregation |
| Molar Excess | 5x – 20x | Low Degree of Labeling (DoL) | Increased risk of over-alkylation[3] |
| Reaction Time | 1 – 2 Hours | Incomplete conjugation | Off-target cross-reactivity |
Table 2: Mass Spectrometry Adducts and Shifts for Self-Validation
| Modification Type | Target Residue | Expected Mass Shift (Δ Da) | Diagnostic Purpose |
| Bromoacetamido-PEG11-azide | Cysteine (Thiol) | ~ +610.3 Da | Confirms successful target conjugation. |
| Iodoacetamide (Capping) | Cysteine (Thiol) | +57.02 Da[3] | Identifies unreacted cysteines (reaction failure). |
| Off-Target PEGylation | Lysine (Amine) | ~ +610.3 Da | Indicates pH was too high or time too long. |
*Note: Exact mass shift depends on the specific commercial vendor's terminal spacer atoms. Always calculate the exact shift as: [Monoisotopic Mass of Reagent] -[Mass of HBr (80.91 Da)].
References
-
AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. Retrieved from
-
BenchChem. Side reactions of bromoacetamide group in bioconjugation. Retrieved from
-
National Institutes of Health (PMC). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Retrieved from
-
BOC Sciences. FDA approved PEGylated Products. Retrieved from
-
ResearchGate. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from
-
BroadPharm. DBCO PEG, Click Chemistry Tool. Retrieved from
-
MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from
-
Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from
-
AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. Retrieved from
-
Thermo Fisher Scientific. Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Retrieved from
-
CD BioGlyco. Bromo PEG. Retrieved from
-
BenchChem. A Comparative Guide to the Mass Spectrometry Analysis of Proteins Conjugated with Amino-PEG3-CH2COOH. Retrieved from
-
Thermo Fisher Scientific. Intact Mass Analysis of an 8-arm Branched PEG-protein Conjugate using Native Liquid Chromatography and Ultra-high Mass Range Orbitrap MS. Retrieved from
-
National Institutes of Health (PMC). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Retrieved from
-
Waters Corporation. Analysis of Cysteine-Conjugated Antibody Drug Conjugates (ADCs) Using a Native SEC LC-MS Workflow on the SYNAPT XS. Retrieved from
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- 10. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Technical Support Center: Bromoacetamido-PEG11-azide Conjugation Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize bioconjugation workflows utilizing the Bromoacetamido-PEG11-azide heterobifunctional crosslinker.
This guide moves beyond basic instructions, focusing on the chemical causality and thermodynamic principles that dictate reaction time and temperature optimization.
Mechanistic Overview & Strategy
Bromoacetamido-PEG11-azide is engineered for the precise construction of Antibody-Drug Conjugates (ADCs), proteomic probes, and targeted biomaterials. Its architecture serves three distinct functions:
-
Bromoacetamide Group: Chemoselectively alkylates free thiols (cysteines) via an SN2 nucleophilic substitution, forming an irreversible thioether bond.
-
PEG11 Spacer: A discrete 11-unit polyethylene glycol chain that imparts aqueous solubility and provides a flexible, ~40 Å steric shield to prevent payload-protein aggregation.
-
Azide Group: Enables bioorthogonal Click Chemistry (CuAAC or SPAAC) for the subsequent attachment of complex payloads.
Optimization of time and temperature is a delicate balancing act: pushing the kinetics too hard with heat results in off-target alkylation and protein degradation, while suboptimal conditions lead to incomplete conjugation.
Workflow for Bromoacetamido-PEG11-azide bioconjugation via alkylation and click chemistry.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every bioconjugation workflow must be a self-validating system. Do not proceed to the Click Chemistry step until the alkylation step is analytically confirmed.
Protocol A: Cysteine Alkylation (Time & Temperature Optimization)
-
Preparation & Reduction: Reduce the target protein's disulfide bonds using immobilized TCEP.
-
Causality: Soluble reducing agents like DTT or β-mercaptoethanol contain competing thiols that will instantly quench the bromoacetamide reagent .
-
-
Buffer Exchange: Exchange the protein into a degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Causality: The pKa of a typical cysteine thiol is ~8.3. A pH of 8.0 ensures a sufficient concentration of the highly reactive thiolate anion while keeping lysine residues (pKa ~10.5) safely protonated and unreactive .
-
-
Conjugation: Add a 10- to 20-fold molar excess of Bromoacetamido-PEG11-azide (prepared as a 10 mM stock in anhydrous DMSO).
-
Time & Temp Execution: Incubate at Room Temperature (RT, 20-25°C) for exactly 2 hours in the dark. Alternatively, for highly aggregation-prone proteins, incubate at 4°C for 12-16 hours.
-
Validation (Critical Step): Take a 5 µL aliquot and perform an Ellman’s Assay (DTNB). The absence of a yellow signal (412 nm) confirms the complete depletion of free thiols.
-
Quenching & Purification: Quench any unreacted crosslinker with 50 mM L-cysteine for 15 minutes, then purify via Size Exclusion Chromatography (SEC).
Protocol B: Payload Attachment via SPAAC (Copper-Free Click)
-
Preparation: Ensure the azide-functionalized protein intermediate is in a physiological buffer (pH 7.0–7.4).
-
Conjugation: Add a 2- to 5-fold molar excess of a DBCO-functionalized payload.
-
Time & Temp Execution: Incubate at RT for 4 hours, followed by transferring the reaction to 4°C overnight.
-
Causality: While 37°C accelerates the strain-promoted alkyne-azide cycloaddition (SPAAC), prolonged heat risks protein denaturation. A phased temperature approach balances thermodynamic reaction completion with structural integrity .
-
-
Validation: Verify the mass shift of the final conjugate via LC-MS or SDS-PAGE.
Quantitative Optimization Data
Use the following tables to benchmark your reaction conditions. Adjusting parameters outside of these optimal ranges will exponentially increase the risk of conjugate failure.
Table 1: Bromoacetamide-Thiol Alkylation Parameters
| Parameter | Optimal Range | Accelerated Condition | Risk of Accelerated Condition |
| Temperature | 4°C to 25°C (RT) | 37°C | Increased off-target alkylation (Lys/His) and protein unfolding. |
| Reaction Time | 2 hrs (RT) or 12 hrs (4°C) | < 1 hr (at >pH 9.0) | Loss of chemoselectivity; hydrolysis of the reagent. |
| Buffer pH | 7.5 – 8.5 | > 9.0 | Deprotonation of lysine ε-amino groups leading to cross-reactivity. |
Table 2: Azide-Alkyne Click Chemistry Parameters
| Click Method | Catalyst Required | Optimal Temp | Optimal Time | Biocompatibility / Notes |
| CuAAC | Cu(I) + Ascorbate | 20°C - 25°C | 1 - 4 hours | Fast kinetics, but Cu(I) generates ROS which can degrade sensitive proteins . |
| SPAAC | None (DBCO/BCN) | 25°C then 4°C | 4 - 12 hours | Highly biocompatible; slower kinetics require longer incubation . |
Troubleshooting & FAQs
Q1: Why should I use Bromoacetamido-PEG11-azide instead of a Maleimide-PEG-azide linker? A1: While maleimides react with thiols up to 1,000 times faster than bromoacetamides, the resulting thiosuccinimide ring is thermodynamically susceptible to retro-Michael addition in the presence of blood serum thiols (like albumin or glutathione). Bromoacetamides form an irreversible, highly stable thioether bond, which is critical for the in vivo stability of ADCs and long-term probe storage .
Q2: My conjugation yield is low after the 2-hour room temperature alkylation. Should I increase the temperature to 37°C? A2: No. Increasing the temperature of a bromoacetamide reaction above 25°C significantly increases the thermodynamic likelihood of off-target alkylation at histidine (imidazole ring) and lysine (ε-amino) residues. Instead of raising the temperature, verify that your buffer pH is strictly between 7.5 and 8.5. If the target cysteine is sterically hindered, extend the reaction time to 4 hours at RT, or 16 hours at 4°C.
Q3: I am observing protein precipitation during the overnight 4°C bromoacetamide reaction. How do I fix this? A3: Precipitation often occurs due to localized hydrophobicity before the PEG11 chain is fully solvated, or because the pH is too close to the protein's isoelectric point (pI). Try adding a mild surfactant (e.g., 0.01% Tween-20) or 5% glycerol to the buffer. Alternatively, switch the time/temp paradigm: perform a shorter, 2-hour reaction at Room Temperature, which keeps the protein in a more thermodynamically favorable state for solubility.
Q4: During the SPAAC click reaction with a DBCO-payload, I am not seeing complete conversion after 4 hours at RT. Can I heat it? A4: Reactions of DBCO and azides are more efficient at higher temperatures (up to 37°C) . However, to avoid denaturation of antibodies or sensitive enzymes, it is recommended to incubate at RT for 2-4 hours to capture the bulk of the reaction, followed by transferring the mixture to 4°C overnight. This phased approach drives the reaction to completion without thermal stress.
Troubleshooting logic tree for resolving low yields in PEG11-azide bioconjugation.
References
Validation & Comparative
A Head-to-Head Comparison: Bromoacetamido-PEG11-azide vs. Maleimide-PEG-azide for Thiol Conjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins and other biomolecules is paramount. Among the most common targets for such modifications is the thiol group of cysteine residues. Two of the most prominent reagents for thiol-specific conjugation are bromoacetamides and maleimides, often incorporated into heterobifunctional linkers containing polyethylene glycol (PEG) chains and a secondary reactive group like an azide for "click" chemistry. This guide provides an in-depth, objective comparison of Bromoacetamido-PEG11-azide and Maleimide-PEG-azide, focusing on their reaction mechanisms, stability, and practical considerations to aid researchers in selecting the optimal tool for their specific application.
At a Glance: Key Differences and Considerations
| Feature | Bromoacetamido-PEG-azide | Maleimide-PEG-azide |
| Primary Reaction | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 7.5 - 9.0[1] | 6.5 - 7.5[2][3][4] |
| Reaction Speed | Slower[5][6][7] | Faster[1][6][7] |
| Bond Stability | Highly Stable, Irreversible Thioether Bond[1][8][][10][11] | Thiosuccinimide bond susceptible to retro-Michael reaction (reversibility)[8][12][13] |
| Selectivity | High for thiols, but potential for reaction with other nucleophiles (e.g., lysine, histidine) at higher pH (>7.5)[1] | Highly selective for thiols over amines at pH 6.5-7.5[2][5][] |
| Side Reactions | Non-specific labeling at high pH[1] | Maleimide hydrolysis, especially at pH > 7.5; Thiazine rearrangement with N-terminal cysteines[2][14][15][16] |
Delving into the Chemistry: Mechanism of Action
The fundamental difference between these two reagents lies in their mechanism of reaction with thiols.
Bromoacetamide Conjugation: A Stable, Irreversible Bond
Bromoacetamido groups react with thiols via a nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion (S-), which is more prevalent at a higher pH, acts as the nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of a highly stable and essentially irreversible thioether bond.[8][][10]
Caption: Bromoacetamide reacts with a deprotonated thiol via an SN2 mechanism.
Maleimide Conjugation: A Fast but Potentially Reversible Reaction
Maleimides react with thiols through a Michael addition mechanism.[15][17] The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, forming a stable thiosuccinimide linkage.[17] This reaction is notably faster than the bromoacetamide reaction, especially at neutral pH.[1][6][7]
Caption: Maleimide undergoes a Michael addition reaction with a thiol group.
The Critical Factor: Stability of the Conjugate
For many applications, particularly in drug development and in vivo studies, the long-term stability of the bioconjugate is of utmost importance. Herein lies the most significant distinction between the two chemistries.
The thioether bond formed from a bromoacetamide reaction is considered essentially irreversible under physiological conditions.[8][] This robust stability makes it the preferred choice for applications demanding long-term integrity of the conjugate.[8]
In contrast, the thiosuccinimide linkage resulting from a maleimide reaction is susceptible to a retro-Michael reaction.[8] This is a reversal of the initial conjugation, which can lead to the dissociation of the conjugate, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment.[8] This potential for "de-conjugation" can lead to off-target effects and reduced efficacy. However, it's worth noting that advances in maleimide chemistry, such as self-hydrolyzing maleimides, aim to mitigate this instability by promoting the hydrolysis of the succinimide ring to a more stable, ring-opened form.[8][12]
Experimental Design: A Comparative Workflow
To empirically compare the performance of Bromoacetamido-PEG11-azide and Maleimide-PEG-azide, a structured experimental workflow is essential.
Caption: A typical experimental workflow for comparing thiol conjugation reagents.
Detailed Experimental Protocols
Protocol 1: Conjugation with Bromoacetamido-PEG11-azide
-
Protein Preparation: Dissolve the thiol-containing protein (e.g., a cysteine-engineered antibody) in a suitable buffer at a pH of 7.5-8.5 (e.g., 100 mM phosphate buffer).[1] If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Bromoacetamido-PEG11-azide in an anhydrous organic solvent such as DMSO or DMF.[18]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the bromoacetamide stock solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.[1]
-
Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-100 mM to react with any excess bromoacetamide.[1]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Conjugation with Maleimide-PEG-azide
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH of 6.5-7.5 (e.g., PBS, HEPES).[3] Degas the buffer to remove dissolved oxygen. If disulfide reduction is needed, use TCEP and ensure its complete removal before adding the maleimide reagent.[3]
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG-azide in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[3]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at an appropriate molar ratio (a 10:1 to 20:1 molar excess of maleimide to thiol is a good starting point).[3][19]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[3]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
The Role of the PEG11 and Azide Functionalities
Both linkers feature a Polyethylene glycol (PEG) chain and a terminal azide group, which impart crucial properties to the final conjugate.
-
PEG Linker: The PEG spacer, in this case with 11 ethylene glycol units, enhances the hydrophilicity and solubility of the conjugate.[][21][22][23] This is particularly important when conjugating hydrophobic payloads, as it can prevent aggregation and improve the pharmacokinetic properties of the bioconjugate, such as extending its circulation time.[][22][24] The flexible PEG chain also acts as a spacer, minimizing steric hindrance between the conjugated molecules.[24]
-
Azide Group: The azide functionality allows for subsequent "click" chemistry reactions, most commonly with alkyne-containing molecules.[25] This bioorthogonal reaction is highly efficient and specific, enabling the straightforward attachment of a second molecule of interest, such as a fluorescent dye, a cytotoxic drug, or another protein.
Conclusion: Making the Right Choice for Your Research
The choice between Bromoacetamido-PEG11-azide and Maleimide-PEG-azide is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.
-
Choose Bromoacetamido-PEG11-azide when:
-
Long-term stability is critical: For in vivo applications, therapeutic development, or any scenario where conjugate dissociation is a concern, the irreversible thioether bond formed by bromoacetamide is the more reliable option.[8]
-
A higher pH is acceptable or required: The reaction is most efficient in a slightly alkaline environment.
-
-
Choose Maleimide-PEG-azide when:
-
Rapid reaction kinetics are desired: Maleimides react significantly faster with thiols, especially at neutral pH.[1]
-
Mild reaction conditions are necessary: The optimal pH range of 6.5-7.5 is often more compatible with sensitive biomolecules.[2]
-
Potential reversibility is not a major concern or can be mitigated: For in vitro assays or applications where the conjugate is not exposed to high concentrations of competing thiols, the convenience of the maleimide reaction may outweigh the risk of instability.
-
By carefully considering the trade-offs between reaction kinetics, stability, and reaction conditions, researchers can confidently select the optimal thiol conjugation strategy to advance their scientific goals.
References
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- BenchChem. (n.d.). Technical Support Center: Bromoacetamide-Thiol Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimizing pH for Selective Maleimide-Thiol Reactions.
- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- BenchChem. (n.d.). Optimizing Maleimide-Thiol Conjugation: A Technical Guide for Researchers.
- Labinsights. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).
- BenchChem. (n.d.). The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.
- PubMed. (2000, January 15). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- ADC Review. (n.d.). PEG Linkers.
- Vector Labs. (n.d.). Maleimide Reaction Chemistry.
- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
- BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
- ResearchGate. (n.d.). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.
- Springer Nature. (2019, February 5). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
- PubMed. (2000, January 15). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- ACS Publications. (n.d.). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates.
- PharmiWeb.com. (2022, March 31). Drawbacks of the thiol-maleimide reaction.
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions.
- Sigma-Aldrich. (n.d.). Bromoacetamido-dPEG 11-azide 2172677-17-5.
- Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
- Vector Labs. (n.d.). Bromoacetamido-dPEG®₁₁-azide.
- BroadPharm. (n.d.). Bromoacetamido-PEG11-azide, 2172677-17-5.
- Chem-Impex. (n.d.). Azido-PEG3-maleimide.
- BenchChem. (n.d.). Mechanism of maleimide reaction with thiols.
- BenchChem. (n.d.). A Comparative Analysis of Azide-PEG3-Tos and Maleimide Linkers for Bioconjugation.
- ACS Omega. (2017, September 14). In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins.
- Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
- Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs.
- Vector Labs. (n.d.). Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃.
- Nanosoft Polymers. (n.d.). N3-PEG-MAL, azide-PEG-maleimide, click chemistry.
- BenchChem. (n.d.). Side reactions of bromoacetamide group in bioconjugation.
- BroadPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Creative PEGWorks. (n.d.). Is Your Maleimide Thiol Chemistry Stable?.
- SpringerLink. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- PMC. (n.d.). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid.
- AxisPharm. (n.d.). Bis-Bromoacetamido-PEG11.
- BroadPharm. (2025, June 12). Safety Data Sheet: Bromoacetamido-PEG11-azide.
- ResearchGate. (n.d.). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of....
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Navigating the Spacer: A Comparative Guide to PEG Linker Lengths in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates that can profoundly influence therapeutic efficacy and safety. The length of the PEG chain is a finely tunable parameter that dictates a bioconjugate's solubility, stability, pharmacokinetic profile, and target-binding affinity. This guide provides an in-depth, objective comparison of different PEG linker lengths, supported by experimental data and detailed methodologies, to empower the rational design of next-generation biotherapeutics.
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biopharmaceuticals.[1][2] PEG linkers, acting as flexible, hydrophilic spacers, can significantly impact a bioconjugate's overall performance.[3][4] Shorter PEG chains (e.g., PEG2-PEG12) are often utilized for applications requiring compact labeling, while longer chains (e.g., PEG2000 and above) are typically employed to improve solubility and reduce immunogenicity.[3][5] The choice of PEG linker length is a delicate balance, as a longer chain that improves pharmacokinetics might also introduce steric hindrance, potentially impeding the therapeutic's interaction with its target.[3][6]
The Influence of PEG Linker Length on Bioconjugate Properties
The length of a PEG linker directly influences several key characteristics of a bioconjugate. Understanding these relationships is paramount for optimizing drug design and performance.
Pharmacokinetics and Biodistribution
A primary driver for PEGylation is the extension of a drug's circulation half-life.[1][7] Longer PEG linkers increase the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and shields the molecule from enzymatic degradation and uptake by the reticuloendothelial system (RES).[7][8][9] This "stealth" effect leads to a prolonged presence in the bloodstream and increased systemic exposure.[7]
However, the impact on biodistribution can be complex. While longer PEG chains can decrease liver uptake, they may also lead to increased accumulation in the spleen.[10][11] The optimal PEG length for pharmacokinetics is therefore a trade-off between maximizing circulation time and achieving the desired tissue distribution.
Solubility and Stability
PEG is a highly hydrophilic polymer, and its conjugation can significantly enhance the solubility of hydrophobic drugs or proteins.[4][10] This is particularly advantageous for preventing aggregation, a common challenge with antibody-drug conjugates (ADCs) carrying hydrophobic payloads.[8] Longer PEG chains generally provide a more substantial hydrophilic shield, leading to greater improvements in solubility and stability.[4][6]
Immunogenicity
PEGylation can mask antigenic epitopes on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1][4] The flexible and hydrated nature of the PEG chain creates a neutral shield that can prevent recognition by antibodies and immune cells.[12] While both short and long PEG linkers can reduce immunogenicity, longer chains are generally more effective due to their superior shielding effect.[5]
Target Binding and Biological Activity
One of the most critical considerations when selecting a PEG linker length is its potential impact on the biological activity of the conjugated molecule. While longer PEG chains can offer pharmacokinetic advantages, they can also introduce steric hindrance, which may interfere with the binding of the bioconjugate to its target receptor.[3][12] This can lead to a decrease in in vitro potency.[6][8] Therefore, a careful optimization of linker length is necessary to balance improved in vivo performance with the preservation of biological function.
Comparative Data on PEG Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key bioconjugate parameters.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate
| PEG Linker Length (kDa) | Circulation Half-life (t½) Extension | Reference |
| No PEG | 19.6 min (baseline) | [13] |
| 4 | 2.5-fold increase | [13] |
| 10 | 11.2-fold increase | [13][14] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of an Affibody-Drug Conjugate
| PEG Linker Length (kDa) | In Vitro Cytotoxicity Reduction | In Vivo Tumor Growth Inhibition | Reference |
| No PEG | Baseline | Baseline | [13] |
| 4 | 4.5-fold | Improved | [13][14] |
| 10 | 22-fold | Most ideal | [13][14] |
Table 3: Influence of PEG Linker Length on Tumor Accumulation of Folate-Linked Liposomes
| PEG Linker Length (Da) | Tumor Accumulation | Antitumor Activity (Tumor Size Reduction) | Reference |
| 2000 | Baseline | Baseline | [15] |
| 5000 | Increased | >40% reduction compared to 2k and 5k | [15] |
| 10000 | Significantly Increased | >40% reduction compared to 2k and 5k | [15][16] |
Experimental Protocols
To aid researchers in their evaluation of different PEG linker lengths, detailed methodologies for key experiments are provided below.
General Protocol for Protein PEGylation with NHS-Ester Activated PEG
This protocol describes a common method for conjugating an NHS-ester activated PEG to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated PEG of varying lengths
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to a concentration of 10-100 mg/mL.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle mixing.[17]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[17][18]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.[17]
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein using a suitable purification method such as size-exclusion chromatography.
Characterization of PEGylated Proteins
Accurate characterization of PEGylated proteins is crucial to ensure product quality and consistency.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[17][19]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying different PEGylated species.[19][20]
-
Mass Spectrometry (MS): Provides precise molecular weight information for the intact protein and its PEGylated forms, and can be used to identify the specific sites of PEGylation.[19]
Visualizing the Impact of PEG Linker Length
Diagrams can help to conceptualize the structural differences and experimental workflows involved in comparing PEG linker lengths.
Caption: Structural comparison of bioconjugates with short versus long PEG linkers.
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- 16. dovepress.com [dovepress.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
A Researcher's Guide to Heterobifunctional Crosslinking: Evaluating Alternatives to Bromoacetamido-PEG11-azide
In the intricate world of bioconjugation, the ability to selectively link two different biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers are the molecular bridges that make this possible, enabling the creation of sophisticated tools for research, diagnostics, and therapeutics. Among these, Bromoacetamido-PEG11-azide has emerged as a valuable reagent, offering a thiol-reactive bromoacetamide group and an azide handle for click chemistry.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Bromoacetamido-PEG11-azide with its key alternatives. We will delve into the chemical nuances, compare performance based on experimental data, and provide practical protocols to empower you in making the most informed decision for your specific application.
Understanding the Core Reagent: Bromoacetamido-PEG11-azide
Bromoacetamido-PEG11-azide is a heterobifunctional crosslinker that possesses two distinct reactive moieties separated by a polyethylene glycol (PEG) spacer.[1][2] The bromoacetamide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[3][4] The azide group, on the other hand, is poised for bioorthogonal "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), allowing for a highly specific and efficient reaction with an alkyne-containing molecule.[5][6]
The PEG11 spacer is not merely a linker; its hydrophilic nature enhances the water solubility of the crosslinker and the resulting conjugate, which can be crucial when working with hydrophobic molecules.[5] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules.
The Landscape of Alternatives: A Comparative Analysis
The choice of a heterobifunctional crosslinker extends far beyond a single molecule. A diverse array of alternatives exists, each with its own set of advantages and disadvantages. The selection of the optimal crosslinker hinges on factors such as the desired stability of the linkage, the reaction conditions, and the functional groups available on the molecules to be conjugated.
Thiol-Reactive Alternatives: The Bromoacetamide vs. Maleimide Debate
The most common alternatives to the bromoacetamide group for thiol-reactive conjugation are maleimides. Both form thioether bonds, but the stability of these bonds can differ significantly, a critical consideration for in vivo applications.
| Feature | Bromoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition |
| Optimal pH | 7.5 - 9.0[7] | 6.5 - 7.5[7][8] |
| Reaction Rate | Slower[9] | Faster[7] |
| Linkage Stability | Highly Stable, Irreversible[3][] | Susceptible to retro-Michael reaction, potential for instability[3][11] |
The primary drawback of maleimide-based crosslinkers is the potential for the resulting thioether bond to undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in physiological environments.[3] This can lead to the premature cleavage of the conjugate and off-target effects. In contrast, the thioether bond formed by bromoacetamides is considered significantly more stable and essentially irreversible under physiological conditions.[3][]
However, maleimides react more rapidly and at a lower pH than bromoacetamides, which can be advantageous in situations where the biomolecule is sensitive to higher pH conditions.[7][9]
Alternatives to the Azide Moiety: Expanding the Click Chemistry Toolkit
While the azide group is a workhorse of click chemistry, alternatives exist that can offer advantages in certain contexts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the copper catalyst used in traditional click chemistry is a concern due to its potential cytotoxicity, crosslinkers containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are excellent alternatives.[1][4] These react with azides without the need for a copper catalyst. Therefore, a common alternative to Bromoacetamido-PEG11-azide would be a Maleimide-PEG-DBCO crosslinker.[1][4][12]
-
Amine-Reactive Functionalities: If the target molecule lacks a suitable alkyne for click chemistry but possesses primary amines (e.g., lysine residues), a crosslinker with an N-hydroxysuccinimide (NHS) ester can be employed. NHS-ester-PEG-azide crosslinkers are a popular choice for this purpose, allowing for the initial reaction with an amine followed by click chemistry with an alkyne.[2][13][14]
Experimental Protocols
The following are generalized protocols. Optimal reaction conditions (e.g., molar ratios, incubation times, temperature) should be determined empirically for each specific application.
Protocol 1: General Protein-Small Molecule Conjugation using Bromoacetamido-PEG-Azide
Objective: To conjugate a thiol-containing protein to an alkyne-functionalized small molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 8.0)
-
Bromoacetamido-PEG11-azide dissolved in a water-miscible organic solvent (e.g., DMSO)
-
Alkyne-functionalized small molecule
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA) for CuAAC
-
Desalting column
Procedure:
-
Reaction of Protein with Crosslinker:
-
Dissolve the thiol-containing protein in the reaction buffer.
-
Add a 10-20 fold molar excess of the Bromoacetamido-PEG11-azide solution to the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Remove excess crosslinker using a desalting column.
-
-
Click Chemistry Reaction:
-
To the azide-functionalized protein, add the alkyne-containing small molecule.
-
Add the pre-mixed copper catalyst solution (copper(II) sulfate, sodium ascorbate, and THPTA).
-
Incubate for 1-2 hours at room temperature.
-
Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis).
-
Protocol 2: Antibody-Drug Conjugation (ADC) using a Maleimide-PEG-DBCO Linker
Objective: To conjugate a cytotoxic drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Maleimide-PEG-DBCO linker dissolved in DMSO
-
Azide-functionalized cytotoxic drug
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 2-3 fold molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation of Linker to Antibody:
-
Immediately add a 5-10 fold molar excess of the Maleimide-PEG-DBCO linker to the reduced antibody.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker using a desalting column.
-
-
Strain-Promoted Click Chemistry:
-
Add a 1.5-3 fold molar excess of the azide-functionalized drug to the DBCO-labeled antibody.
-
Incubate overnight at 4°C.
-
Purify the ADC using a suitable chromatography method (e.g., hydrophobic interaction chromatography).
-
Conclusion: Making an Informed Choice
The selection of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates. While Bromoacetamido-PEG11-azide is a robust and versatile tool, a thorough understanding of the available alternatives is essential for optimizing the performance and stability of the final product.
For applications requiring the utmost stability, particularly in vivo, bromoacetamide-based linkers are often the superior choice over their maleimide counterparts. The choice between a traditional azide and a strained alkyne for the second reactive handle will be dictated by the tolerance of the system to a copper catalyst. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal crosslinking strategy to advance their scientific goals.
References
-
G-Biosciences. Heterobifunctional Cross-Linkers. [Link]
-
PMC. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
-
ResearchGate. (PDF) Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
-
PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]
-
Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
-
ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews. [Link]
-
Figshare. Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
-
Creative Biolabs. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. [Link]
-
PubMed. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
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- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nanocs.net [nanocs.net]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DBCO-PEG24-Maleimide | BroadPharm [broadpharm.com]
- 13. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 14. Azido-PEG4-NHS | AAT Bioquest [aatbio.com]
Precision Bioconjugation: Functional Assays and Comparative Analysis of Bromoacetamido-PEG11-azide Labeling
In the rapidly evolving landscape of bioconjugation—particularly in the development of Antibody-Drug Conjugates (ADCs) and targeted protein degraders—the structural integrity of the linker is as critical as the potency of the payload. Historically, maleimide-based thiol conjugation has been the gold standard. However, its susceptibility to retro-Michael addition in systemic circulation leads to premature payload release and off-target toxicity (1[1]).
As a Senior Application Scientist, I advocate for the strategic transition to α-haloacetamides—specifically Bromoacetamido-PEG11-azide —when absolute in vivo stability and precise spatial geometry are paramount. This guide provides an objective, mechanistically grounded comparison of this reagent against traditional alternatives, alongside self-validating functional assays to ensure your labeled proteins retain their biological efficacy.
Mechanistic Causality: Why Bromoacetamido-PEG11-azide?
The selection of a crosslinker must be driven by chemical causality rather than habit. Bromoacetamido-PEG11-azide (2[2]) offers a tripartite advantage:
-
Irreversible Thioether Formation: The thiosuccinimide ring formed by maleimides is reversible; in the presence of serum albumin (which contains a highly reactive Cys34 residue), the payload can migrate, causing systemic toxicity (1[1]). Bromoacetamides, conversely, undergo nucleophilic substitution to form a completely irreversible thioether bond. Studies have shown that bromoacetamide-linked ADCs exhibit exceptional plasma stability, with zero measurable systemic drug release over 14 days in murine models (3[3]).
-
Controlled Chemoselectivity: While iodoacetamides also form thioether bonds, they are highly photosensitive and notoriously prone to off-target alkylation of lysine and histidine residues ([]). Bromoacetamides offer a highly controlled reactivity profile. By buffering the reaction to pH 7.5–8.5, the cysteine thiolate anion becomes the dominant nucleophile, ensuring site-specific conjugation (5[5]).
-
The PEG11 Steric Buffer: The discrete 11-unit polyethylene glycol spacer provides massive hydrophilicity, counteracting the aggregation often induced by hydrophobic payloads. Furthermore, it acts as a flexible tether, ensuring the terminal azide remains highly accessible for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without sterically occluding the protein's native active site (2[2]).
Workflow of irreversible thiol alkylation and SPAAC click chemistry.
Quantitative Comparative Analysis
To justify the transition from maleimide to bromoacetamide, we must evaluate the empirical trade-offs. The table below summarizes the quantitative and qualitative performance metrics of common thiol-reactive PEG-azide linkers.
| Performance Metric | Maleimide-PEG11-azide | Iodoacetamido-PEG11-azide | Bromoacetamido-PEG11-azide |
| Reaction Kinetics | Extremely Fast (< 15 mins) | Fast (30 - 60 mins) | Moderate (1 - 2 Hours) |
| Bond Type | Thiosuccinimide | Thioether | Thioether |
| Bond Stability | Reversible (Retro-Michael) | Irreversible | Irreversible |
| Chemoselectivity | High at pH 6.5–7.5 | Moderate (Hits Lys/His) | High at pH 7.5–8.5 |
| Photosensitivity | Low | High (Requires Dark) | Low |
| In Vivo Migration | High (Transfers to Albumin) | None | None |
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not merely followed, but internally validated. The following assays are designed as closed-loop systems: they contain built-in verification steps to prove that the chemistry occurred exactly as intended.
Protocol A: Chemoselective Alkylation and SPAAC Functionalization
Objective: Conjugate Bromoacetamido-PEG11-azide to a protein and functionalize it via click chemistry, using Ellman's reagent (DTNB) as an internal validation metric.
Step-by-Step Methodology:
-
Preparation & Reduction: Dialyze the target protein into an amine- and thiol-free buffer (100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0). If cysteines are oxidized, reduce with 10 mM TCEP for 30 minutes at 37°C. Remove TCEP via a desalting column.
-
Pre-Reaction Validation (Ellman's Assay): Take a 10 µL aliquot and react with DTNB. Measure absorbance at 412 nm to quantify baseline free sulfhydryls.
-
Alkylation Reaction: Dissolve Bromoacetamido-PEG11-azide in anhydrous DMSO (10 mM stock). Add to the protein at a 15-fold molar excess. Incubate for 2 hours at room temperature with gentle agitation (5[5]).
-
Quenching: Add L-cysteine to a final concentration of 50 mM for 30 minutes to consume unreacted bromoacetamide, preventing off-target effects in downstream assays. Desalt the protein.
-
Post-Reaction Validation: Repeat Ellman's Assay. A >95% reduction in A412 signal confirms successful, complete alkylation.
-
SPAAC Click Functionalization: Add a DBCO-functionalized payload (e.g., DBCO-Fluorophore) at a 3-fold molar excess. Incubate for 2 hours at room temperature. Purify via Size Exclusion Chromatography (SEC).
Protocol B: Plasma Stability and Payload Migration Assay
Objective: Quantitatively prove the superior in vivo stability of the bromoacetamide conjugate against a maleimide control. Causality: Incubating the conjugates in human plasma at 37°C mimics systemic circulation. By utilizing affinity capture against the target antigen, we isolate only the intact protein-payload conjugates. Any loss in fluorescence indicates payload migration to serum albumin (1[1]).
Step-by-Step Methodology:
-
Incubation: Spike the purified Bromoacetamide-PEG11-Fluorophore conjugate and a parallel Maleimide-PEG11-Fluorophore control into sterile human plasma to a final concentration of 10 µg/mL. Incubate at 37°C.
-
Sampling: Extract 50 µL aliquots at Days 0, 1, 3, 7, and 14. Flash-freeze immediately at -80°C.
-
Affinity Capture: Coat a 96-well microplate with the protein's target antigen. Add the thawed plasma aliquots and incubate for 1 hour. Wash 5x with PBST to remove all serum albumin and unbound payload.
-
Quantification: Measure the retained fluorescence using a microplate reader. Normalize Day 1-14 data against the Day 0 baseline. (Expectation: Maleimide will show a ~40-60% signal drop by Day 7; Bromoacetamide will retain >95% signal).
Self-validating plasma stability assay comparing bromoacetamide to maleimide.
Protocol C: Target Binding Surface Plasmon Resonance (SPR) Assay
Objective: Confirm that the bulky PEG11-azide-payload complex does not sterically hinder the protein's native binding affinity. Causality: Cysteine residues are often located near functional domains. If the 44 Å PEG11 chain collapses or interacts hydrophobically with the binding pocket, KD will suffer. SPR provides real-time, label-free kinetic data to validate structural integrity.
Step-by-Step Methodology:
-
Immobilization: Immobilize the target ligand/antigen onto a CM5 sensor chip via standard amine coupling until a target level of ~500 RU is achieved.
-
Analyte Preparation: Prepare serial dilutions (e.g., 0.5 nM to 32 nM) of both the unmodified wild-type protein and the Bromoacetamido-PEG11-functionalized protein in running buffer (HBS-EP+).
-
Kinetic Analysis: Inject the analytes over the chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive
, , and . A functionalized protein should exhibit a within 2-fold of the wild-type control.
References
- Benchchem.
- BOC Sciences.
- The Royal Society of Chemistry.
- BroadPharm. "Bromoacetamido-PEG11-azide, 2172677-17-5".
- Vector Labs. "Maleimide Reaction Chemistry".
Sources
A Comparative Guide to CuAAC and SPAAC for Bromoacetamido-PEG11-azide Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient construction of complex biomolecular architectures is a cornerstone of innovation. The advent of "click chemistry" has revolutionized this field by providing a suite of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups.[1] Among these, the azide-alkyne cycloaddition is preeminent, offering a robust method for forming a stable triazole linkage. This reaction primarily proceeds via two distinct pathways: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
This guide provides an in-depth comparative analysis of CuAAC and SPAAC, with a specific focus on their application with Bromoacetamido-PEG11-azide, a versatile bifunctional linker. The choice between these two powerful methodologies is not trivial; it represents a critical decision point that hinges on a trade-off between reaction kinetics and biocompatibility, with significant implications for experimental design and the ultimate success of the conjugation strategy.[3]
The Linchpin: Bromoacetamido-PEG11-azide
To understand the comparative utility of CuAAC and SPAAC, we must first appreciate the architecture of the linker itself. Bromoacetamido-PEG11-azide is a heterobifunctional molecule designed for sequential conjugations.[4][5]
-
Bromoacetamido Group: This moiety is a thiol-reactive electrophile. It selectively forms a stable thioether bond with sulfhydryl groups, such as those found in the cysteine residues of proteins.[6] This reaction proceeds efficiently at a pH greater than 8.0 and serves as a stable alternative to maleimide-based chemistry.[7][8]
-
PEG11 Spacer: The 11-unit polyethylene glycol (PEG) chain is a flexible, hydrophilic spacer.[9] This component is crucial for enhancing the water solubility of the linker and the resulting conjugate, reducing steric hindrance, and increasing the hydrodynamic volume, which can help shield the conjugate from opsonization and reduce renal clearance.[7]
-
Azide Group: This functional group is the gateway to click chemistry. It remains inert during the initial thiol conjugation, poised to react with a corresponding alkyne via either the CuAAC or SPAAC pathway.[4][7]
This modular design allows for a two-step conjugation strategy: first, the attachment of the linker to a thiol-containing biomolecule, and second, the "clicking" of a second molecule of interest functionalized with an alkyne.
Pathway 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the quintessential click reaction, renowned for its speed and efficiency.[10][11] It involves the 1,3-dipolar cycloaddition between the azide of our PEG linker and a terminal alkyne , a reaction that is dramatically accelerated by a copper(I) catalyst.[3]
Mechanistic Insight
The mechanism of CuAAC is not a simple concerted reaction but a stepwise process mediated by the copper catalyst. While early proposals suggested a mononuclear pathway, a wealth of kinetic and computational data now supports a dinuclear copper intermediate as the kinetically favored pathway.[10][12] The catalytic cycle ensures the exclusive formation of the 1,4-disubstituted triazole isomer , a hallmark of this reaction's high regioselectivity.[3][13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10]
Advantages for Bromoacetamido-PEG11-azide Conjugation
-
Rapid Kinetics: CuAAC reactions are exceptionally fast, with second-order rate constants typically in the range of 10¹ to 10⁴ M⁻¹s⁻¹.[14] This allows for high yields to be achieved in a short amount of time, often within 1-4 hours at room temperature.[14]
-
High Regioselectivity: The copper catalyst strictly controls the orientation of the azide and alkyne, leading to the exclusive formation of the 1,4-triazole product.[3] This is critical for applications where the precise geometry of the final conjugate is important.
-
Reagent Accessibility: Terminal alkynes are simple, stable, and generally less expensive than the strained cyclooctynes required for SPAAC.[15]
Limitations and Experimental Causality
The primary drawback of CuAAC is its reliance on the copper catalyst, which introduces significant challenges for biological applications.
-
Copper Cytotoxicity: Copper ions can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS) which can damage biomolecules.[16][17] This severely limits the application of CuAAC for in vivo studies or live-cell labeling.[18]
-
Biomolecule Integrity: The potential for copper-mediated oxidation of amino acid residues can lead to protein degradation or aggregation, compromising the function of the final conjugate.[2][17]
-
Catalyst Management: To mitigate these issues, the reaction requires careful optimization. The use of copper-chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is essential to stabilize the Cu(I) oxidation state, increase reaction efficiency, and protect the biomolecule from damage.[19][20][21]
Pathway 2: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Developed as a direct response to the limitations of CuAAC, SPAAC is a powerful, copper-free alternative.[16] This reaction leverages the high ring strain (~18 kcal/mol) of a cyclooctyne to drive the cycloaddition with an azide, eliminating the need for a metal catalyst.[22][23]
Mechanistic Insight
SPAAC is a concerted [3+2] cycloaddition reaction.[24] The release of the inherent ring strain in the cyclooctyne provides the thermodynamic driving force, dramatically lowering the activation energy and allowing the reaction to proceed readily at physiological temperatures.[22][25] Because there is no catalyst to direct the orientation, SPAAC typically yields a mixture of regioisomeric triazole products.[3][24]
Advantages for Bromoacetamido-PEG11-azide Conjugation
-
Exceptional Biocompatibility: The absence of a cytotoxic copper catalyst is the cardinal advantage of SPAAC, making it the gold standard for applications in living systems, including live-cell imaging and in vivo studies.[24][]
-
High Bioorthogonality: The azide and cyclooctyne functional groups are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction occurs only between the intended partners with minimal off-target effects.[22][24]
-
Simplified Reaction Conditions: SPAAC reactions do not require reducing agents or specialized ligands, simplifying the experimental setup.[]
Limitations and Experimental Causality
The benefits of biocompatibility come with their own set of trade-offs.
-
Slower Kinetics: SPAAC is generally slower than CuAAC.[21][27] Second-order rate constants are highly dependent on the structure of the cyclooctyne, ranging from 10⁻³ to 1 M⁻¹s⁻¹.[14] While highly reactive cyclooctynes like Dibenzocyclooctyne (DBCO) offer faster kinetics, reaction times can still range from a few hours to overnight.[16][25]
-
Lack of Regioselectivity: The reaction produces a mixture of 1,4- and 1,5-triazole regioisomers, which may be a concern in applications where a single, defined product is required.[28]
-
Reagent Cost and Complexity: Strained cyclooctynes are structurally more complex and often more expensive to synthesize than simple terminal alkynes.[15]
-
Potential Thiol Reactivity: While generally bioorthogonal, some highly strained cyclooctynes can exhibit reactivity with free thiols, which could be a consideration in complex biological environments.[17]
Quantitative Performance Comparison
The selection between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative parameters to facilitate a direct comparison for conjugations involving Bromoacetamido-PEG11-azide.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Key Considerations |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition.[29] | Catalyst-free [3+2] cycloaddition driven by ring strain.[29] | The fundamental difference in activation dictates the reaction environment. |
| Biocompatibility | Limited due to potential copper cytotoxicity.[13] | High; suitable for in vivo and live-cell applications.[13] | This is the most critical deciding factor for biological applications. |
| Catalyst Required | Yes, Copper(I).[14] | No.[14] | SPAAC's catalyst-free nature simplifies the reaction and purification. |
| Reaction Rate | Generally faster (10¹ - 10⁴ M⁻¹s⁻¹).[14] | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne.[14] | CuAAC is preferred for rapid, high-throughput applications in vitro. |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole).[3] | Not regioselective (mixture of regioisomers).[25] | CuAAC provides precise structural control over the triazole linkage. |
| Alkyne Reactant | Terminal alkynes.[14] | Strained cyclooctynes (e.g., DBCO, BCN).[14] | Terminal alkynes are typically more accessible and less expensive.[15] |
| Potential Side Reactions | Oxidative homocoupling of alkynes, copper-mediated damage to biomolecules.[3] | Thiol-yne reaction with some highly strained cyclooctynes.[17] | CuAAC requires ligands and reducing agents to minimize side reactions. |
| Typical Reaction Time | 1-4 hours.[14] | 2-24 hours.[22] | Reaction times for SPAAC can be optimized by choice of cyclooctyne. |
Visualization of Workflows and Mechanisms
To visualize the distinct pathways, the following diagrams illustrate the general experimental workflow and the underlying reaction mechanisms for both CuAAC and SPAAC.
General Experimental Workflow
Caption: General workflow for bioconjugation using Bromoacetamido-PEG11-azide.
Reaction Mechanisms
Caption: Simplified mechanisms of CuAAC (left) and SPAAC (right).
Experimental Protocols
The following are generalized protocols for a two-step conjugation of a thiol-containing protein (e.g., an antibody with reduced disulfides) with a payload molecule using Bromoacetamido-PEG11-azide. Optimization is crucial for specific applications.
Protocol 1: CuAAC Conjugation
Part A: Thiol-alkylation of Protein
-
Protein Preparation: Prepare the thiol-containing protein in a suitable buffer (e.g., phosphate buffer, pH 8.0-8.5). If necessary, reduce antibody disulfide bonds using a mild reducing agent like TCEP and remove excess reducing agent.
-
Linker Addition: Dissolve Bromoacetamido-PEG11-azide in a compatible organic solvent (e.g., DMSO). Add a 5-10 fold molar excess of the linker solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for CuAAC (e.g., PBS, pH 7.4). The resulting azide-functionalized protein is now ready for the click reaction.
Part B: Copper-Catalyzed Click Reaction
-
Reagent Preparation: Prepare stock solutions of the alkyne-payload, CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in an appropriate solvent (e.g., water or DMSO).
-
Reaction Setup: To the azide-functionalized protein, add the alkyne-payload (typically 3-10 equivalents).
-
Catalyst Addition: In a separate tube, pre-mix the CuSO₄ and ligand solutions (a 1:5 molar ratio of copper to ligand is common).[14] Add this complex to the protein mixture to a final copper concentration of 50-250 µM.[14]
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration 5-10 times that of the copper.[14]
-
Incubation: Gently mix and incubate at room temperature for 1-4 hours.[17]
-
Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: SPAAC Conjugation
Part A: Thiol-alkylation of Protein
-
Follow steps 1-4 from Protocol 1, Part A. Ensure the final buffer is amine-free and at a neutral pH (e.g., PBS, pH 7.4).
Part B: Strain-Promoted Click Reaction
-
Reagent Preparation: Prepare a stock solution of the strained cyclooctyne-payload (e.g., DBCO-payload) in a compatible solvent like DMSO.
-
Reaction Setup: To the azide-functionalized protein solution, add the cyclooctyne-payload. A molar excess of 1.5-5 equivalents is typically sufficient.[14]
-
Incubation: Gently mix the reaction and incubate. Reaction times can vary from 2-4 hours at room temperature to overnight at 4°C, depending on the reactivity of the cyclooctyne.[30]
-
Purification: Once the reaction is complete, purify the final conjugate using a suitable method like SEC or dialysis to remove any unreacted payload.
Conclusion and Strategic Selection
The choice between CuAAC and SPAAC for conjugations involving Bromoacetamido-PEG11-azide is a strategic decision dictated by the specific requirements of the experiment. Neither method is universally superior; they are complementary tools for different scientific contexts.
Choose CuAAC when:
-
The application is in vitro and does not involve living cells.
-
Rapid reaction kinetics and high yields in a short timeframe are critical.
-
Precise control over the product's isomeric form (1,4-regioisomer) is necessary.
-
Cost is a significant consideration, as terminal alkynes are generally more economical.
Choose SPAAC when:
-
The application involves living cells, in vivo studies, or other environments where copper toxicity is a concern.[14]
-
Biocompatibility and bioorthogonality are the highest priorities.
-
A simplified, catalyst-free reaction setup is desired.
-
A mixture of regioisomers in the final product is acceptable.
By understanding the fundamental principles, advantages, and limitations of each pathway, researchers can harness the power of click chemistry to effectively utilize Bromoacetamido-PEG11-azide, paving the way for the development of novel bioconjugates, advanced therapeutics, and innovative research tools.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
PubMed. (n.d.). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Retrieved from [Link]
-
ACS Publications. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Retrieved from [Link]
-
AxisPharm. (n.d.). Bis-Bromoacetamido-PEG11. Retrieved from [Link]
-
PubMed Central. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
PubMed Central. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]
-
Wiley Online Library. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Retrieved from [Link]
-
PubMed. (2012). Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation. Retrieved from [Link]
-
RSC Publishing. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study of SpAAC reaction. A) A time-course of the.... Retrieved from [Link]
-
RSC Publishing. (n.d.). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]
-
PubMed Central. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
RSC Publishing. (n.d.). Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. Retrieved from [Link]
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Assessing the Stability of the Thioether Bond from Bromoacetamido-PEG11-Azide: A Comparative Guide for Bioconjugation
As the field of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and PROTACs—matures, the chemical stability of the linker connecting the targeting moiety to the payload has become a paramount concern. Premature linker cleavage in systemic circulation leads to off-target toxicity and diminishes the therapeutic index.
For decades, maleimide-based thiol conjugation has been the industry standard due to its rapid reaction kinetics. However, the inherent instability of the resulting thiosuccinimide linkage has forced drug development professionals to seek more robust alternatives. This guide objectively compares the stability profiles of maleimide and bromoacetamide chemistries, focusing on the mechanistic advantages of Bromoacetamido-PEG11-azide as a superior heterobifunctional linker for generating highly stable, irreversible bioconjugates.
Mechanistic Causality: Overcoming the Retro-Michael Reaction
The core divergence in stability between maleimide and bromoacetamide adducts lies in their fundamental reaction mechanisms and the resulting chemical bonds.
The Maleimide Vulnerability
Maleimides react with sulfhydryl groups (e.g., from cysteine residues) via a Michael addition to form a thiosuccinimide ring. While this reaction is highly efficient at pH 6.5–7.5, the resulting bond is not entirely permanent. In the presence of abundant physiological thiols—such as human serum albumin (HSA) or glutathione in the bloodstream—the thiosuccinimide ring can undergo a1[1]. This reversal liberates the maleimide-payload complex, allowing it to react with off-target proteins, a phenomenon known as "payload migration"[1].
The Bromoacetamide Advantage
In contrast, bromoacetamides react with thiols via an SN2 nucleophilic substitution. The displacement of the bromide leaving group by the thiolate anion generates a straight-chain thioether bond . Because this bond lacks the electron-withdrawing carbonyls and ring strain of a thiosuccinimide intermediate, the reaction is 2[2]. By utilizing Bromoacetamido-PEG11-azide, researchers completely eliminate the retro-Michael deconjugation pathway, ensuring the payload remains securely attached to the targeting antibody until it reaches the tumor microenvironment[3].
Mechanistic comparison of bromoacetamide and maleimide thiol-conjugation pathways.
Quantitative Stability Comparison
The structural stability of the bromoacetamide-derived thioether bond translates directly to superior pharmacokinetic profiles in vitro and in vivo. The following table summarizes typical plasma stability data comparing standard maleimide linkages with bromoacetamide linkages over a 7-day incubation period.
| Conjugation Chemistry | Linker Type | Plasma Stability (Day 3) | Plasma Stability (Day 7) | Primary Degradation Mechanism |
| Bromoacetamide | Bromoacetamido-PEG11-Azide | > 98% Intact | > 95% Intact | None (Irreversible) |
| Maleimide (Standard) | Maleimide-PEG-Azide | ~ 60-70% Intact | ~ 30-40% Intact | Retro-Michael Exchange |
| Iodoacetamide | Iodoacetamido-PEG-Azide | > 95% Intact | > 90% Intact | Off-target amine reactivity |
Note: While iodoacetamides also form stable thioether bonds, they are significantly less chemoselective than bromoacetamides and can cross-react with primary amines or histidine residues, making bromoacetamide the optimal balance of stability and selectivity.
Experimental Protocols: A Self-Validating System
To leverage the stability of Bromoacetamido-PEG11-azide, the bioconjugation workflow must be carefully optimized. Because the SN2 reaction is less kinetically favorable than a Michael addition, the protocol requires specific adjustments to pH and incubation time. The following workflow pairs the conjugation methodology with a downstream plasma stability assay, creating a self-validating experimental loop.
Phase 1: Site-Specific Thiol Conjugation
-
Disulfide Reduction: Incubate the monoclonal antibody (1–5 mg/mL) with 40 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at 37°C to reduce interchain disulfides[4].
-
Buffer Exchange (Critical Step): Remove excess TCEP using a 10K MWCO dialysis cassette or spin filter. Exchange the protein into a conjugation buffer of PBS containing 1 mM EDTA, adjusted to pH 7.5–8.0 .
-
Causality: Bromoacetamides require a slightly higher pH than maleimides to increase the nucleophilicity of the target sulfhydryl groups, facilitating the SN2 displacement of the bromide ion[1].
-
-
Alkylation: Add 10–20 molar equivalents of Bromoacetamido-PEG11-azide. The5 to prevent aggregation of the intermediate[5]. Incubate for 4 to 12 hours at room temperature.
-
Causality: The extended incubation time compensates for the slower reaction kinetics of bromoacetamide compared to maleimide.
-
-
Click Chemistry (SPAAC): Introduce a DBCO-modified payload (e.g., DBCO-MMAE). The terminal azide on the PEG11 linker will react rapidly via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to yield the final conjugate[6].
Phase 2: Plasma Stability Validation Assay
To validate the integrity of the thioether bond, subject the purified conjugate to physiological stress:
-
Incubation: Spike the purified ADC into sterile human or mouse serum (≥90% concentration) to a final concentration of 1 mg/mL. Incubate continuously at 37°C[3].
-
Sampling & Quenching: Withdraw aliquots at
, h, h, and h. Immediately quench the samples by adding a precipitation solvent (e.g., cold acetonitrile) or freezing at -80°C. -
LC-MS/MS Analysis: Quantify the ratio of the intact conjugate against the appearance of free payload or payload-linker fragments. A successful bromoacetamide conjugation will yield <5% free payload at
h.
Step-by-step workflow for generating and validating bromoacetamide-based bioconjugates.
Conclusion
While maleimide chemistry remains useful for rapid, in vitro labeling applications, it is fundamentally flawed for long-term in vivo therapeutics due to retro-Michael instability. Bromoacetamido-PEG11-azide represents a highly optimized alternative. By trading slightly slower initial reaction kinetics for the formation of an irreversible thioether bond, researchers can completely abrogate payload migration. Furthermore, the inclusion of the PEG11 spacer ensures excellent aqueous solubility, while the terminal azide provides a highly orthogonal handle for modular payload attachment via click chemistry.
References
- BenchChem. "Stability comparison of thioether bond from bromoacetamide and maleimide adducts."
- MDPI.
- Vector Labor
- AxisPharm. "Bis-Bromoacetamido-PEG11."
- Kinam Park.
- NIH PMC. "T-cell surface generation of dual bivalent, bispecific T-cell engaging, RNA duplex cross-linked antibodies."
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. kinampark.com [kinampark.com]
- 5. Bis-Bromoacetamido-PEG11 | AxisPharm [axispharm.com]
- 6. T-cell surface generation of dual bivalent, bispecific T-cell engaging, RNA duplex cross-linked antibodies (dbBiTERs) for re-directed tumor cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Stability of Bromoacetamido-PEG11-azide Linkers: A Comparative Technical Guide
Executive Summary: The Irreversible Advantage
In the development of Antibody-Drug Conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker stability is the gatekeeper of therapeutic index.[1] While maleimide chemistries have historically dominated cysteine conjugation due to rapid kinetics, they suffer from a critical in-vivo liability: the retro-Michael addition .[1] This reversible reaction leads to payload deconjugation and "linker exchange" onto serum albumin, causing off-target toxicity.[1]
This guide analyzes the Bromoacetamido-PEG11-azide linker.[2] Unlike maleimides, the bromoacetamide group forms an irreversible thioether bond via nucleophilic substitution (
Part 1: The Chemistry of Stability
To understand the in-vivo performance, we must first distinguish the bond formation mechanisms. The stability difference is not merely kinetic; it is thermodynamic.
Mechanism of Action[3]
-
Maleimides (The Standard): React via Michael addition to form a thiosuccinimide ring.[3] This ring is metastable; in plasma (pH 7.4, 37°C), the reaction equilibrium allows the thiol to detach (retro-Michael), regenerating the reactive maleimide which is then scavenged by Human Serum Albumin (HSA).
-
Bromoacetamido (The Challenger): Reacts via
displacement of the bromide leaving group.[4] The resulting bond is a stable thioether lacking the electron-withdrawing carbonyls that facilitate reversibility in maleimides. Once formed, this bond is permanent under physiological conditions.
Visualization: Reaction Pathways & Stability[6]
Figure 1: Comparative reaction pathways. Note the retro-Michael pathway (red dotted line) in maleimides that leads to albumin exchange, a pathway physically impossible for the bromoacetamide thioether (green).
Part 2: Comparative Analysis
The following table synthesizes experimental performance metrics comparing Bromoacetamido-PEG11-azide against standard alternatives.
| Feature | Bromoacetamido-PEG11-Azide | Maleimide-PEG-Azide | Iodoacetamide-PEG-Azide |
| Bond Type | Thioether (Irreversible) | Thiosuccinimide (Reversible) | Thioether (Irreversible) |
| Plasma Stability (7 days) | >95% Intact | ~50% Intact (due to exchange) | >95% Intact |
| Reaction Specificity | High (at pH 8.0–8.5) | High (at pH 6.5–7.5) | Low (Reacts with Histidines) |
| Reaction Kinetics | Moderate (Requires higher pH) | Fast | Fast |
| Light Sensitivity | Low | Low | High (Unstable reagent) |
| In-Vivo Risk | Low (Stable bond) | High (Payload migration) | Moderate (Manufacturing risk) |
Key Insight: The "PEG11" Factor
The specific inclusion of the PEG11 spacer in this product is non-trivial.
-
Solubility: Short PEGs (<4 units) often fail to prevent aggregation of hydrophobic payloads. PEG11 provides sufficient hydrophilicity to maintain conjugate solubility in aqueous buffers.
-
Steric Reach: For the subsequent "click" reaction (Azide + Alkyne), the PEG11 arm extends the reactive handle away from the protein surface, reducing steric hindrance and improving click efficiency compared to PEG3 or PEG4 linkers.
Part 3: Optimized Experimental Protocol
Objective: Conjugate Bromoacetamido-PEG11-azide to a monoclonal antibody (mAb) at interchain cysteines, followed by stability validation.
Critical Parameter: pH Control
Unlike maleimides, bromoacetamides require a thiolate anion (deprotonated thiol) for efficient reaction.[4] You must adjust the reaction pH to 8.0–8.5. Below pH 7.5, the reaction will be sluggish.
Workflow Diagram
Figure 2: Step-by-step workflow for generating and validating stable conjugates. Note the specific pH adjustment in Step 2.
Detailed Methodology
-
Reduction: Incubate antibody (5 mg/mL) with 2.5 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine) at 37°C for 1 hour to reduce interchain disulfides.
-
Buffer Exchange (CRITICAL): TCEP is compatible with bromoacetamides, but the pH must be raised. Exchange buffer into 50 mM Borate, 5 mM EDTA, pH 8.5 .
-
Conjugation: Add Bromoacetamido-PEG11-azide (dissolved in DMSO) at 10–20 molar excess over the antibody.
-
Note: Ensure final DMSO concentration is <10% to prevent denaturation.
-
Incubation: Incubate overnight at 4°C or 4 hours at Room Temperature. (Slower than maleimide, requiring longer time).
-
-
Quenching: Add excess N-acetylcysteine or free Cysteine to quench unreacted bromoacetamide groups.
-
Purification: Remove excess linker via Zeba spin columns or dialysis.
-
Click Chemistry: Proceed with reaction to Alkyne/DBCO-labeled payload targeting the Azide handle.
Part 4: In-Vivo Stability Validation (Self-Validating Protocol)
To confirm the superiority of the Bromoacetamido linker over Maleimide in your specific application, run this side-by-side assay:
-
Prepare Conjugates: Generate mAb-S-PEG11-Azide (via Bromoacetamide) and mAb-S-Succ-PEG-Azide (via Maleimide).
-
Incubation: Incubate both conjugates in human plasma at 37°C.
-
Sampling: Take aliquots at T=0, 24h, 72h, and 168h (7 days).
-
Analysis (LC-MS):
-
Maleimide Result: Expect to see a mass decrease corresponding to the linker-payload loss (retro-Michael) and the appearance of Albumin-Linker adducts.
-
Bromoacetamide Result: The mass spectrum should remain constant. Any signal loss should only correspond to proteolytic degradation of the antibody itself, not linker detachment.
-
Expected Outcome: Literature indicates that while Maleimide conjugates lose ~50% of payload by Day 7 due to exchange with albumin [1][2], Bromoacetamide conjugates show negligible linker loss over the same period [3].
References
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. Discusses the instability of maleimide linkers and the retro-Michael addition mechanism.
-
Alley, S. C., et al. (2008).[] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry. Demonstrates the superior stability of irreversible thioether bonds compared to maleimides in vivo.[7]
-
BenchChem Application Note. (2025). "In Vivo Stability of Maleimide-Based Linkers: A Comparative Guide." Provides quantitative data on plasma half-lives of various linker chemistries.
-
Vector Labs Technical Guide. "Bromoacetamido-dPEG®₁₁-azide Specifications.
Sources
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- 2. Bromoacetamido-PEG11-azide, 2172677-17-5 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. π-Clamp Mediated Cysteine Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
An In-Depth Technical Guide to Bromoacetamido-PEG Linkers: A Head-to-Head Comparison
In the rapidly evolving landscape of bioconjugation—particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the choice of crosslinker dictates the pharmacokinetic stability, safety, and efficacy of the final therapeutic[1]. While maleimide chemistry has historically dominated thiol-reactive bioconjugation, its susceptibility to premature deconjugation in systemic circulation has driven researchers to seek more robust alternatives[].
Bromoacetamido-PEG linkers have emerged as a superior choice for generating highly stable, irreversible thioether bonds[1][]. This guide provides an objective, data-driven comparison of Bromoacetamido-PEG linkers against their primary alternatives (Maleimide and Iodoacetamide), complete with mechanistic insights and field-proven experimental protocols.
Mechanistic Overview: The Chemistry of Thiol Conjugation
To understand why Bromoacetamido-PEG linkers are gaining traction, one must examine the causality behind the conjugation chemistries. The goal of thiol-reactive linkers is to target the sulfhydryl (-SH) groups of cysteine residues, which are either native to the protein or engineered via site-directed mutagenesis.
-
Maleimide-PEG: Reacts via a Michael addition. The nucleophilic thiolate attacks the electron-deficient double bond of the maleimide ring. While extremely fast, the resulting succinimidyl thioether is thermodynamically reversible (retro-Michael reaction)[][3].
-
Iodoacetamido-PEG: Reacts via a bimolecular nucleophilic substitution (
) pathway. Iodide is an excellent leaving group due to its low carbon-halogen bond dissociation energy, making the reaction rapid but prone to off-target alkylation of primary amines (lysine) or imidazoles (histidine)[4]. -
Bromoacetamido-PEG: Also reacts via an
mechanism. Because the carbon-bromine bond is stronger than the carbon-iodine bond, bromide is a slightly poorer leaving group[4]. This reduced reactivity is its greatest asset: it slows the reaction just enough to provide exquisite chemoselectivity for thiols over other nucleophiles, while still forming an irreversible thioether bond[4].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Reaction pathways and stability outcomes of thiol-reactive PEG linkers.
Head-to-Head Comparisons
Bromoacetamide vs. Maleimide: The Stability Paradigm
The Achilles' heel of maleimide-based ADCs is plasma instability. In systemic circulation, the succinimidyl thioether can undergo a retro-Michael reaction, releasing the payload-linker complex which is then scavenged by reactive thiols on human serum albumin (HSA) or glutathione[][3]. This premature release drastically narrows the therapeutic window by causing off-target toxicity.
Bromoacetamido-PEG linkers eliminate this issue entirely. By forming a linear, irreversible thioether bond, they prevent payload transfer. In vitro serum stability analyses have demonstrated that while maleimide linkers can exhibit deconjugation rates of up to 8% over a short period, bromoacetamide linkers drop this rate to <0.2%[5]. In murine models, bromoacetamide-based ADCs showed no measurable systemic drug release for two weeks post-administration[].
Bromoacetamide vs. Iodoacetamide: The Selectivity Paradigm
If irreversible bonds are the goal, why not use the faster iodoacetamide? The answer lies in conjugate homogeneity. Iodoacetamides are highly reactive and light-sensitive. If the pH fluctuates or the reaction time is extended, iodoacetamide will begin alkylating non-target residues, leading to heterogeneous Drug-to-Antibody Ratios (DAR)[4].
Bromoacetamides offer a "Goldilocks" reactivity profile. The kinetic discrimination of bromoacetyl groups allows them to retain high chemoselectivity even at elevated pH levels (up to pH 9.0), ensuring that conjugation occurs almost exclusively at the intended cysteine residues[6][7].
Quantitative Comparison Table
| Parameter | Bromoacetamido-PEG | Maleimide-PEG | Iodoacetamido-PEG |
| Reaction Mechanism | Michael Addition | ||
| Bond Formed | Irreversible Thioether | Succinimidyl Thioether | Irreversible Thioether |
| Optimal pH Range | 7.5 – 8.5 (up to 9.0)[4] | 6.5 – 7.5[] | 7.5 – 8.5[4] |
| Plasma Stability | Excellent (<0.2% deconjugation)[5] | Poor (Prone to retro-Michael)[3][5] | Excellent |
| Chemoselectivity | High (Strictly thiol-specific)[6] | High at pH < 7.5 | Moderate (Risk of amine alkylation)[4] |
| Light Sensitivity | Low | Low | High (Requires dark conditions) |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating workflows. Every step includes an analytical checkpoint to confirm causality and success.
Protocol A: Site-Specific ADC Conjugation using Bromoacetamido-PEG
Objective: Conjugate a Bromoacetamido-PEG-Payload to engineered hinge cysteines of an IgG1 antibody.
Step 1: Mild Reduction of Interchain Disulfides
-
Prepare the monoclonal antibody (mAb) at 5 mg/mL in Reduction Buffer (50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.0). Note: EDTA is critical to chelate trace metals that catalyze unwanted disulfide re-oxidation.
-
Add Tris(2-carboxyethyl)phosphine (TCEP) at a 2.5 molar excess relative to the mAb.
-
Incubate at 37°C for 2 hours. Validation Checkpoint: Perform an Ellman’s Assay (DTNB) to quantify free thiols. You should observe ~8 free thiols per mAb for a fully reduced IgG1.
Step 2: Bromoacetamido-PEG Conjugation
-
Dissolve the Bromoacetamido-PEG-Payload in anhydrous DMSO (ensure DMSO does not exceed 10% of the final reaction volume to prevent mAb denaturation).
-
Add the linker-payload to the reduced mAb at a 10 molar excess (relative to the mAb).
-
Incubate the reaction at 25°C for 12–24 hours. Causality note: The slower kinetics of the bromide leaving group require a longer incubation time compared to maleimide (which typically takes 1-2 hours)[8].
Step 3: Purification and Validation
-
Remove excess unreacted linker via Size Exclusion Chromatography (SEC) or a desalting column equilibrated with PBS (pH 7.4).
-
Validation Checkpoint: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC) and LC-MS to determine the exact DAR and confirm the absence of unconjugated payload.
Workflow for site-specific ADC conjugation using Bromoacetamido-PEG linkers.
Protocol B: In Vitro Plasma Stability Assay
Objective: Prove the irreversible nature of the Bromoacetamide-derived thioether bond compared to a Maleimide control.
-
Incubation: Spike the purified Bromoacetamide-ADC and a Maleimide-ADC control into sterile human or murine plasma to a final concentration of 0.5 mg/mL.
-
Sampling: Incubate at 37°C. Draw 50 µL aliquots at
and days. -
Quenching: Immediately freeze aliquots at -80°C to halt any enzymatic or chemical degradation.
-
Analysis: Use affinity capture (e.g., Protein A magnetic beads) to isolate the ADCs from the plasma. Analyze via LC-MS to quantify the DAR over time.
-
Expected Outcome: The Maleimide-ADC will show a progressive decrease in DAR (due to retro-Michael thiol exchange with plasma albumin), whereas the Bromoacetamide-ADC will maintain a stable DAR profile with <3% loss over 14 days[][5].
Conclusion
For drug development professionals engineering next-generation bioconjugates, the choice of linker chemistry is non-negotiable. While maleimides offer rapid reaction times, their inherent instability in systemic circulation introduces unacceptable pharmacokinetic liabilities. Iodoacetamides solve the stability issue but introduce manufacturing challenges due to off-target reactivity and light sensitivity. Bromoacetamido-PEG linkers provide the optimal balance: they require slightly longer reaction times but yield highly homogeneous, irreversibly bound conjugates that survive the rigors of systemic circulation.
References
-
MDPI. "Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection." MDPI. Available at:[Link]
-
NIH PubMed Central. "The medicinal chemistry evolution of antibody–drug conjugates." NIH. Available at:[Link]
-
ResearchGate. "Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs." ResearchGate. Available at:[Link]
-
NIH PubMed. "Differential reactivity of maleimide and bromoacetyl functions with thiols." NIH. Available at: [Link]
Sources
- 1. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
Quantifying the Degree of Labeling with Bromoacetamido-PEG11-azide: A Comprehensive Analytical Guide
In the development of next-generation bioconjugates—such as antibody-drug conjugates (ADCs) and targeted nanoparticle therapeutics—the selection of the crosslinking chemistry directly dictates the in vivo efficacy and safety profile of the drug. Bromoacetamido-PEG11-azide has emerged as a premier bifunctional linker. It leverages a bromoacetamide group for highly stable, site-specific conjugation to cysteine residues, a PEG11 spacer to enhance aqueous solubility, and an azide moiety for downstream Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) 1.
However, synthesizing the conjugate is only half the battle. Accurately quantifying the Degree of Labeling (DoL) is critical for ensuring batch-to-batch consistency and predicting pharmacokinetic behavior. This guide provides an objective comparison of bromoacetamide against alternative chemistries and establishes a self-validating, tri-modal experimental framework for DoL quantification.
The Case for Bromoacetamido-PEG11-azide
Historically, maleimides have been the default choice for thiol-reactive bioconjugation. However, maleimides react via a Michael addition to form a thiosuccinimide ether, which is susceptible to a retro-Michael reaction in biological media. This reversibility leads to premature deconjugation and off-target payload transfer to endogenous thiols, such as serum albumin 2.
In contrast, the bromoacetamide group reacts via an
Mechanism of Bromoacetamide vs. Maleimide cysteine bioconjugation.
Comparative Stability: Thiol-Reactive Linkers
| Feature | Bromoacetamide | Maleimide | Iodoacetamide |
| Bond Type | Thioether | Thiosuccinimide Ether | Thioether |
| In Vivo Stability | High (Irreversible) | Variable (Prone to thiol exchange) | High (Irreversible) |
| Reaction Mechanism | Michael Addition | ||
| Optimal pH | 7.5 – 8.5 | 6.5 – 7.5 | 7.5 – 8.5 |
| Key Limitations | Slower reaction kinetics than maleimides | Premature payload release in circulation | Highly light-sensitive; higher risk of off-target labeling |
The Tri-Modal Quantification Strategy
Relying on a single analytical method to determine the DoL introduces blind spots. For instance, mass spectrometry confirms the mass addition but does not verify if the azide remains chemically active. Conversely, click-assays confirm azide functionality but cannot detect misfolded or aggregated conjugate states. To ensure scientific integrity, we employ a self-validating tri-modal system :
Tri-modal analytical workflow for quantifying the Degree of Labeling.
Experimental Protocols & Mechanistic Causality
Method A: Intact LC-MS (Absolute Quantification)
Causality behind experimental choices: Intact Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for absolute DoL quantification. Bromoacetamido-PEG11-azide has a molecular weight of ~691.6 Da 5. Upon conjugation and the loss of HBr, it adds a discrete mass of ~610.7 Da to the protein. Desalting the sample into a volatile buffer (ammonium acetate) is strictly required prior to injection; non-volatile salts (like PBS) will suppress ionization in the electrospray source, obscuring the mass envelope [[6]]().
Step-by-Step Protocol:
-
Desalting: Buffer exchange the purified bioconjugate into 50 mM ammonium acetate using a 50K MWCO centrifugal filter to remove all non-volatile salts 6.
-
Chromatography: Inject 1-5 µg of the sample onto a reversed-phase C4 column. Elute using a standard water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data on a high-resolution instrument (e.g., Q-TOF or Orbitrap) operating in positive ion mode.
-
Deconvolution & Calculation: Use deconvolution software to transform the
spectra into zero-charge intact masses. -
Determine DoL: Calculate the weighted average by integrating the peak areas of the unconjugated (
), single-labeled ( ), and multi-labeled ( ) species:
Method B: Ellman's Assay (Indirect Free Thiol Quantification)
Causality behind experimental choices: Ellman's reagent (DTNB) reacts stoichiometrically with free sulfhydryl groups to release 2-nitro-5-thiobenzoate (TNB), a chromophore with a high molar extinction coefficient (14,150 M⁻¹cm⁻¹) at 412 nm 7. By measuring the concentration of free thiols before and after conjugation with Bromoacetamido-PEG11-azide, we indirectly calculate how many linkers successfully occupied a cysteine site. The assay requires a slightly alkaline pH (8.0) to ensure the thiols are reactive 7.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare Reaction Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).
-
Reagent Preparation: Dissolve DTNB in Reaction Buffer to a concentration of 4 mg/mL 8.
-
Standard Curve: Prepare a serial dilution of cysteine hydrochloride (0.1 mM to 1.5 mM) in Reaction Buffer to validate the assay linearity [[7]]().
-
Reaction: In a 96-well microplate, mix 200 µL of the standard or protein sample (pre- and post-conjugation) with 10 µL of the DTNB solution.
-
Incubation & Readout: Incubate at room temperature for 15 minutes. Measure absorbance at 412 nm 8.
-
Determine DoL:
Method C: DBCO-Fluorophore Click Assay (Functional Azide Quantification)
Causality behind experimental choices: While LC-MS proves the linker is attached, it cannot confirm if the terminal azide is sterically accessible or chemically intact. By reacting the conjugate with a known excess of a DBCO-fluorophore (e.g., DBCO-Cy5) via copper-free SPAAC, we form a stable triazole 9. Measuring the resulting fluorescence or absorbance directly quantifies the functional azides available for downstream applications [[10]]().
Step-by-Step Protocol:
-
Click Reaction: Incubate the Bromoacetamido-PEG11-azide conjugated protein with a 10-fold molar excess of DBCO-Cy5 in PBS (pH 7.4) [[11]]().
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature in the dark to protect the fluorophore.
-
Purification: Remove unreacted DBCO-Cy5 using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) equilibrated with PBS.
-
Spectrophotometric Readout: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).
-
Determine DoL: Calculate using the Beer-Lambert law, applying the correction factor (CF) for the fluorophore's absorbance at 280 nm:
Self-Validation Check: If the DoL obtained from LC-MS matches the DoL from the Click Assay, the bioconjugation system is fully validated, confirming both structural attachment and functional integrity.
References
-
BenchChem. "side reactions of bromoacetamide group in bioconjugation". 2
-
BenchChem. "Evaluating the In Vivo Stability of Bromoacetamido-PEG4-Acid Conjugates: A Comparative Guide". 3
-
BOC Sciences. "Several Ways of Thiol Coupling in ADCs".
-
BroadPharm. "Bromoacetamido-PEG11-azide, 2172677-17-5". 1
-
BroadPharm. "PEG Azide, Azide linker, Click Chemistry tools". 5
-
Novatia. "Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates".6
-
BroadPharm. "Ellman's Assay Protocol". 7
-
BMG Labtech. "Ellman's assay for in-solution quantification of sulfhydryl groups". 8
-
NIH / PMC. "Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry".9
-
ACS Publications. "From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles". 10
-
Jena Bioscience. "Copper-free Click labeling of Azide-modified RNA". 11
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- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
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- 8. bmglabtech.com [bmglabtech.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. jenabioscience.com [jenabioscience.com]
Safety Operating Guide
A Guide to the Safe Handling of Bromoacetamido-PEG11-azide: From Receipt to Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring not only the efficacy of our reagents but also the safety of the professionals who handle them. Bromoacetamido-PEG11-azide is a powerful heterobifunctional linker, enabling the conjugation of thiol-containing molecules to alkyne-tagged partners through "click" chemistry.[1][2] However, its utility is matched by its potential hazards, stemming from the dual reactivity of its bromoacetamide and azide functional groups.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the chemical principles of the molecule, designed to build your confidence and ensure a safe, successful experimental workflow.
The Dual-Hazard Profile: Understanding the Reactivity
The key to safely handling Bromoacetamido-PEG11-azide is to respect the distinct hazards of its two key functional groups. While the long PEG11 chain significantly increases the molecular weight, which generally reduces the explosive risk associated with low molecular weight azides, the inherent reactivity of the azide and the alkylating nature of the bromoacetamide demand rigorous safety protocols.[3][4]
| Functional Group | Associated Hazards | Primary Mitigation Strategy |
| Bromoacetamide | Corrosive & Alkylating Agent: Causes severe skin burns and serious eye damage.[5][6][7] Acts as an alkylating agent, implying potential biological reactivity.[8] | Prevent Direct Contact: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, at all times.[5][9][10] |
| Azide | Potentially Explosive & Highly Toxic: Organic azides can be sensitive to shock, heat, or friction.[3][4] Reacts with acids to form highly toxic and explosive hydrazoic acid.[4] Can form shock-sensitive, explosive metal azides with heavy metals (e.g., lead, copper, silver, mercury).[4][11] | Control Environment & Avoid Incompatibles: Handle in a designated area. Never use metal spatulas.[4][12][13] Avoid contact with acids and heavy metals. Segregate waste meticulously.[4][14] |
| PEG Linker | Hygroscopic: The polyethylene glycol chain can absorb moisture from the air, which can affect reagent quality and handling.[15][16] | Moisture Control: Store in a desiccated environment and allow the container to equilibrate to room temperature before opening to prevent condensation.[15][16][17] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before you handle the reagent, establishing a safe environment is paramount. The following controls are mandatory, not optional.
-
Primary Engineering Control: All manipulations involving Bromoacetamido-PEG11-azide, from weighing the solid to transferring solutions, must be performed within a certified chemical fume hood.[5][12] This protects you from inhaling potentially harmful aerosols and contains any accidental spills.
-
Personal Protective Equipment (PPE): Your PPE is the critical barrier between you and the chemical.
| Task | Eye Protection | Hand Protection | Body Protection |
| Handling Solid | Safety goggles with side shields.[5][18] | Two pairs of nitrile gloves are recommended.[11] Inspect gloves for any tears before use.[9] | A buttoned lab coat and closed-toe shoes are mandatory.[19][20] |
| Handling Solutions | Safety goggles. A face shield should be worn over goggles if there is a splash risk.[11][21] | Chemical-resistant nitrile gloves.[5] Change gloves immediately if contaminated. | A lab coat is required. For larger volumes where splashes are possible, a chemical-resistant apron is advised.[19] |
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to minimize risk at every stage of the process.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage.
-
Store: Immediately transfer the product to its designated storage location. Long-term storage must be at -20°C in a dark, dry environment.[1][5][15] The storage area should be clearly labeled as containing azide compounds.
-
Inert Atmosphere: PEG reagents are often packed under an inert atmosphere (Nitrogen or Argon) to prevent degradation from moisture and oxidation.[16][17] Maintaining this is key to the product's shelf-life.
Step 2: Preparation for Use (Weighing the Solid)
-
Equilibration: Remove the container from the -20°C freezer and place it in a desiccator at room temperature. Allow it to warm to ambient temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid, which could compromise the reagent.[16][17]
-
Work Area: Ensure your designated workspace in the fume hood is clean and uncluttered. Line the work surface with absorbent paper.[12]
-
Weighing:
-
Tare a clean, dry weighing vessel.
-
Using a non-metal (plastic or ceramic) spatula , carefully transfer the desired amount of solid to the vessel.[3][4][12][13] The causality here is critical: metal spatulas can form trace amounts of shock-sensitive heavy metal azides, creating a significant explosion hazard.
-
Immediately and securely close the main reagent container. Backfill with an inert gas like argon or nitrogen if possible before resealing.[16]
-
Clean the spatula with a wipe, and dispose of the wipe as solid hazardous waste.
-
Step 3: Solubilization and Reaction
-
Solvent Choice: Use only recommended, dry solvents such as DMSO, DMF, or DCM.[1][15] Crucially, never use halogenated solvents like chloroform or carbon tetrachloride with azides, as this can lead to the formation of dangerously explosive di- and tri-azidomethanes. [3][4][22]
-
Dissolving: Add the solvent to your reaction vessel containing the weighed Bromoacetamido-PEG11-azide. Ensure gentle mixing until fully dissolved.
-
Reaction Conditions: The bromoacetate group reacts with free thiols at a pH >8.0.[15] Ensure your reaction buffer is compatible and does not contain any components that could react with the azide functionality.
Spill and Emergency Procedures: Immediate and Corrective Actions
Preparedness is key to mitigating the impact of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][22] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10][23] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[6][19][24]
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, cover the spill with an absorbent material like vermiculite or chemical absorbent pads.[12][19]
-
For solid spills, gently sweep up the material (do not create dust) and place it in a labeled hazardous waste container.[11][12][25]
-
Decontaminate the area by wiping it down with a soap and water solution, followed by 70% ethanol.[11][19]
-
All cleanup materials must be disposed of as hazardous waste.[12][19][20]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the lab immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.[12]
-
Do not attempt to clean it up yourself.
-
Waste Management and Disposal: A Critical Final Step
Improper disposal of azide-containing waste can have severe consequences. Under no circumstances should any waste containing Bromoacetamido-PEG11-azide be poured down the drain. [11][14][19][22][25] Azides can react with lead and copper plumbing to form highly explosive metal azides.
Waste Segregation
-
Dedicated Waste Streams: All waste streams containing this reagent must be kept separate from all other chemical waste, especially acidic waste.[3][4][14] Mixing azides with acid can generate highly toxic and explosive hydrazoic acid.[4]
-
Labeling: All azide waste containers must be clearly labeled "Azide Hazardous Waste" and list all chemical constituents.[4][14]
-
Containers: Use only compatible plastic waste containers. Do not use metal containers.[25]
Disposal Workflow
The following diagram outlines the mandatory workflow for managing waste generated from experiments using Bromoacetamido-PEG11-azide.
Caption: Disposal workflow for Bromoacetamido-PEG11-azide.
By adhering to this comprehensive guide, you are not just following rules; you are implementing a self-validating system of safety that protects you, your colleagues, and your research. Trust in these protocols allows you to focus on the science, confident that the foundational safety is firmly in place.
References
-
Yale Environmental Health & Safety. Sodium Azide. [Link]
-
School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Department of Chemistry and Chemical Biology. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
-
University of Victoria. (2022, May 18). Azides. [Link]
-
Centers for Disease Control and Prevention (CDC). Sodium Azide: Systemic Agent. [Link]
-
Drexel University. (2013, September 14). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Azide. [Link]
-
University of California, Santa Cruz. Sodium Azide. [Link]
-
JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. [Link]
-
Duke University Occupational & Environmental Safety Office. Sodium Azide SOP. [Link]
-
Defense Centers for Public Health. Disposal of Dilute (0.01%) Sodium Azide Solution. [Link]
-
AWS. (2024, January 8). Safety Data Sheet: Bromoacetamido-dPEG®₁₁-azide. [Link]
-
DC Chemicals. (2024, January 1). N-BROMOACETAMIDE|79-15-2|MSDS. [Link]
-
National Center for Biotechnology Information. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem. [Link]
-
Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]
-
AxisPharm. Bis-Bromoacetamido-PEG11. [Link]
-
University of Rochester. 16.10.1 Cryogenic Safety Guidelines. [Link]
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- 21. 16.10.1 Cryogenic Safety Guidelines [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
